Esomeprazole potassium
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
161796-84-5 |
|---|---|
Molekularformel |
C17H18KN3O3S |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
potassium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |
InChI |
InChI=1S/C17H18N3O3S.K/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m0./s1 |
InChI-Schlüssel |
FOFFPEFVSRGLOZ-JIDHJSLPSA-N |
SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+] |
Isomerische SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+] |
Kanonische SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+] |
Andere CAS-Nummern |
161796-84-5 |
Piktogramme |
Irritant |
Synonyme |
Esomeprazole Esomeprazole Magnesium Esomeprazole Potassium Esomeprazole Sodium Esomeprazole Strontium Esomeprazole Strontium Anhydrous Nexium Strontium, Esomeprazole |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Impurity Profiling of Esomeprazole Potassium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of esomeprazole (B1671258) potassium, a widely used proton pump inhibitor. It details the core synthetic processes, from the preparation of the key thioether intermediate to the final salt formation. Furthermore, this document offers a comprehensive analysis of the process-related impurities that can arise during manufacturing, including their formation mechanisms and analytical detection.
Synthesis of Esomeprazole Potassium: A Step-by-Step Approach
The synthesis of this compound is a multi-step process that begins with the formation of a prochiral sulfide (B99878) intermediate, followed by an asymmetric oxidation to yield the desired (S)-enantiomer (esomeprazole), and culminates in the formation of the potassium salt.
Synthesis of the Prochiral Sulfide Intermediate
The common precursor for esomeprazole synthesis is the prochiral sulfide, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole. This intermediate is typically synthesized via the condensation of 2-mercapto-5-methoxy-1H-benzimidazole with 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
Experimental Protocol: Synthesis of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole [1][2]
-
Materials: 2-mercapto-5-methoxy-1H-benzimidazole, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, sodium hydroxide (B78521), methanol (B129727), and water.
-
Procedure:
-
Dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in a mixture of methanol and water.
-
Add 2-mercapto-5-methoxy-1H-benzimidazole to the solution.
-
Slowly add a solution of sodium hydroxide while maintaining the reaction temperature.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Cool the reaction mixture and remove the methanol by distillation.
-
Extract the aqueous residue with a suitable organic solvent, such as dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system to obtain the desired prochiral sulfide.
-
Asymmetric Oxidation to Esomeprazole
The crucial step in the synthesis is the asymmetric oxidation of the prochiral sulfide to the corresponding sulfoxide (B87167), esomeprazole. This enantioselective conversion is most commonly achieved using a titanium-based catalyst system, often a modification of the Sharpless asymmetric epoxidation catalyst.[3][4]
Experimental Protocol: Asymmetric Oxidation of the Prochiral Sulfide
-
Materials: 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, toluene (B28343), D-(-)-diethyl tartrate (D-(-)-DET), titanium(IV) isopropoxide, water, N,N-diisopropylethylamine (DIPEA), and cumene (B47948) hydroperoxide (CHP).
-
Procedure:
-
In a reactor under an inert atmosphere, charge toluene followed by D-(-)-diethyl tartrate and titanium(IV) isopropoxide. Stir the mixture.
-
Add a controlled amount of water to the mixture and stir to form the chiral titanium complex.
-
Add the prochiral sulfide to the reactor.
-
Cool the reaction mixture to the desired temperature (e.g., 0-5 °C).
-
Slowly add N,N-diisopropylethylamine followed by the dropwise addition of cumene hydroperoxide, maintaining the low temperature.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Upon completion, quench the reaction with a suitable reagent, such as a solution of sodium thiosulfate.
-
Extract the product into an organic solvent. The organic layer containing esomeprazole free base is then carried forward to the salt formation step.
-
Formation of this compound
The final step involves the conversion of the esomeprazole free base to its potassium salt. This is typically achieved by reacting the free base with a potassium source in a suitable solvent system.
Experimental Protocol: Preparation of this compound [5][6]
-
Materials: Esomeprazole free base (in a suitable solvent from the previous step), potassium hydroxide, methanol, and an anti-solvent (e.g., acetone (B3395972) or toluene).
-
Procedure:
-
Prepare a solution of potassium hydroxide in methanol.
-
Add the methanolic potassium hydroxide solution to the solution of esomeprazole free base at a controlled temperature.
-
Stir the mixture to allow for the formation of the potassium salt.
-
The this compound salt may precipitate directly from the reaction mixture or can be induced by the addition of an anti-solvent.
-
Isolate the precipitated solid by filtration.
-
Wash the isolated solid with a suitable solvent to remove any remaining impurities.
-
Dry the product under vacuum at a controlled temperature to obtain this compound.
-
Impurities in this compound Synthesis
Several process-related impurities can be formed during the synthesis of this compound. Careful control of reaction conditions is crucial to minimize their formation.
Major Process-Related Impurities
| Impurity Name | Structure | CAS Number | Formation Pathway |
| Omeprazole (B731) Sulfone (Impurity D) | 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole | 88546-55-8 | Over-oxidation of the sulfoxide group in esomeprazole during the asymmetric oxidation step.[7][8] |
| Omeprazole N-Oxide (Impurity E) | 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | 176219-04-8 | Oxidation of the pyridine (B92270) nitrogen atom of esomeprazole or its thioether precursor.[7] |
| Omeprazole Sulfide (Impurity C) | 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | 73590-85-9 | Unreacted starting material from the asymmetric oxidation step.[9][10] |
| 4-Desmethoxy Omeprazole (Impurity B) | 5-methoxy-2-[[(3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | 110374-16-8 | Use of an impure starting material lacking the 4-methoxy group on the pyridine ring. |
| 5-Methoxy-2-mercaptobenzimidazole (Impurity A) | 5-Methoxy-2-mercaptobenzimidazole | 37052-78-1 | Unreacted starting material from the initial condensation step.[9] |
Mechanisms of Impurity Formation
The formation of the sulfone impurity is a result of the lack of complete selectivity of the oxidizing agent, which can further oxidize the desired sulfoxide to the sulfone. This is often exacerbated by prolonged reaction times or an excess of the oxidizing agent. The N-oxide impurity arises from the oxidation of the basic nitrogen atom on the pyridine ring, a common side reaction in oxidations of nitrogen-containing aromatic compounds. The presence of the sulfide impurity is typically due to an incomplete oxidation reaction. Other impurities often stem from impure starting materials.
Analytical Methods for Impurity Profiling
A robust and validated analytical method is essential for the accurate quantification of esomeprazole and its impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.
Experimental Protocol: Validated HPLC Method for Esomeprazole and its Impurities [11][12][13][14]
-
Instrumentation: A standard HPLC system equipped with a UV/PDA detector.
-
Column: A C18 column (e.g., YMC C18, 150 mm × 4.6 mm, 3 µm particle size) is commonly used.[12]
-
Mobile Phase: A typical mobile phase consists of a mixture of a buffer solution (e.g., phosphate (B84403) buffer at pH 7.6) and an organic modifier like acetonitrile. A common composition is a 75:25 (v/v) ratio of buffer to acetonitrile.[12][14]
-
Flow Rate: A flow rate of 1.0 mL/min is generally employed.[12][14]
-
Detection Wavelength: The impurities are typically monitored at a wavelength of 280 nm.[12][14]
-
Column Temperature: The separation is usually performed at ambient temperature.
-
Procedure:
-
Prepare standard solutions of esomeprazole and its known impurities in a suitable diluent.
-
Prepare the sample solution by dissolving a known amount of the this compound drug substance or product in the diluent.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the impurities in the sample by comparing their retention times and peak areas with those of the standards.
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Data Presentation
Comparative Yields of Esomeprazole Synthesis
| Synthesis Method | Oxidizing Agent | Catalyst System | Typical Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Titanium-Catalyzed Asymmetric Oxidation | Cumene Hydroperoxide | Ti(O-iPr)₄ / D-(-)-DET | 80-90 | >99 | [15] |
| Enzymatic Oxidation | Molecular Oxygen | Baeyer-Villiger Monooxygenase | ~87 | >99 | [15] |
| Manganese-Catalyzed Asymmetric Oxidation | Hydrogen Peroxide | Manganese Porphyrin Complex | ~82 | ~90 | [15] |
Typical Impurity Levels in this compound
| Impurity | Specification Limit (USP) | Typical Levels Observed |
| Omeprazole Sulfone | Not more than 0.2% | < 0.1% |
| Omeprazole N-Oxide | Not specified | < 0.1% |
| Omeprazole Sulfide | Not more than 0.1% | < 0.05% |
| Any other individual impurity | Not more than 0.1% | < 0.05% |
| Total Impurities | Not more than 0.5% | < 0.2% |
Note: Typical levels are indicative and can vary depending on the specific manufacturing process and control strategies.
Visualizing the Synthesis and Impurity Formation
This compound Synthesis Pathway
Caption: Synthetic pathway of this compound.
Formation of Key Process-Related Impurities
Caption: Formation pathways of major impurities.
References
- 1. Page loading... [wap.guidechem.com]
- 2. RU2215739C1 - Method for preparing 5-methoxy-2-(4-methoxy-3,5-dimethyl-2- pyridylmethylthio)-benzimidazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. EP2000468A1 - Esomeprazole salts and processes for preparation thereof - Google Patents [patents.google.com]
- 6. WO2010097583A1 - this compound polymorph and its preparation - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | 73590-85-9 | IM57923 [biosynth.com]
- 11. benchchem.com [benchchem.com]
- 12. scienceopen.com [scienceopen.com]
- 13. jfda-online.com [jfda-online.com]
- 14. bio-integration.org [bio-integration.org]
- 15. e3s-conferences.org [e3s-conferences.org]
Chemical and physical properties of Esomeprazole potassium
An In-depth Technical Guide to the Chemical and Physical Properties of Esomeprazole (B1671258) Potassium
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the chemical and physical properties of Esomeprazole potassium, a prominent proton pump inhibitor. It is designed to be a core resource for professionals in research and drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism and synthesis.
Core Chemical and Physical Properties
This compound is the potassium salt of the S-enantiomer of omeprazole.[1] As a proton pump inhibitor, it effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[2][3][4] The following table summarizes its key chemical and physical properties.
| Property | Value | Source(s) |
| IUPAC Name | potassium 5-methoxy-2-[(S)-(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]benzimidazol-1-ide | [5][6] |
| CAS Number | 161796-84-5 | [5][7][8] |
| Molecular Formula | C₁₇H₁₈KN₃O₃S | [3][5][8] |
| Molecular Weight | 383.5 g/mol | [5][6] |
| Appearance | White to off-white solid powder | [2][9] |
| Melting Point | 155°C; A polymorphic Form C (ethanol solvate) exhibits a DSC thermogram with an exothermic peak at 112.71 °C and an endothermic peak at 206.99 °C. | [9][10][11] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and a mixture of Methanol (B129727) and DMSO (MEOH-DMSO). | [2][8][12] |
| pKa | Esomeprazole is a weak base with pKa values of approximately 4.0 and 9.0. | [13][14] |
| Polymorphism | Exists in various polymorphic forms, including Form A (methanol solvate), Form B (hydrate), Form C (ethanol solvate), and Form X. | [10][11][15] |
Mechanism of Action: Proton Pump Inhibition
Esomeprazole is a prodrug that requires activation within an acidic environment.[13][16] It accumulates in the secretory canaliculi of gastric parietal cells, where the low pH catalyzes its conversion to a reactive tetracyclic sulfenamide (B3320178) cation.[13][17] This active form then establishes a covalent disulfide bond with cysteine residues, particularly Cys813, on the luminal surface of the H+/K+-ATPase enzyme.[13] This irreversible binding inactivates the proton pump, thereby inhibiting the final step of gastric acid secretion.[13][18] Restoration of acid secretion necessitates the synthesis of new H+/K+-ATPase molecules.[13]
Caption: Proton pump inhibition by Esomeprazole.
Experimental Protocols
Synthesis of Crystalline this compound (Form C)
The synthesis of specific polymorphic forms of this compound is crucial for ensuring stability and desired pharmaceutical properties. The following protocol is based on methods described for preparing the stable Form C ethanol (B145695) solvate.[10]
-
Salt Formation: React Esomeprazole free base with a potassium source, such as potassium hydroxide (B78521) dissolved in methanol, to form the this compound salt.[10][19]
-
Dissolution: Dissolve the resulting this compound salt in a polar aprotic solvent. Acetone is a preferred solvent for this step.[10]
-
Concentration: Concentrate the solution under vacuum to obtain a residue.[10]
-
Solvent Exchange and Crystallization: Add a second solvent, such as ethanol, to the residue and stir the mixture.[10]
-
Isolation: Cool the mixture to facilitate crystallization and then isolate the crystalline Form C of this compound via filtration.[10]
-
Drying: Dry the isolated solid under vacuum at a temperature of approximately 40-50°C.[10]
Caption: Workflow for Synthesis of Esomeprazole K+ Form C.
Analytical Methodologies
A validated Reverse-Phase HPLC (RP-HPLC) method is essential for the quantification and purity assessment of Esomeprazole in bulk drug and pharmaceutical dosage forms.
-
System: Agilent 1100 series or equivalent.[20]
-
Column: C18 column (e.g., Zorbax SB C18, 250 × 4.6 mm, 5 µm).[21]
-
Mobile Phase: A degassed mixture of a buffer and an organic solvent. A common composition is a 40:60 (v/v) ratio of buffer to acetonitrile. The buffer can be prepared with 6.8 g of potassium dihydrogen orthophosphate and 0.9 g of sodium hydroxide in 1000 ml of water, with the pH adjusted to 6.8.[21]
-
Flow Rate: 1.0 ml/min.[21]
-
Standard Preparation: A standard stock solution is prepared by dissolving a known weight of Esomeprazole working standard in the mobile phase to achieve a specific concentration (e.g., 200 µg/ml).[21]
-
Sample Preparation: For tablets, a powder equivalent to a specific dose (e.g., 40 mg) is dissolved in the mobile phase, sonicated, and diluted to the final volume. The solution is then filtered through a 0.45 µm filter before injection.[21]
-
Analysis: The amount of Esomeprazole in the sample is determined by comparing the peak area from the sample chromatogram to that of the standard solution.[22]
A simple and rapid UV-spectrophotometric method can be used for the estimation of Esomeprazole.
-
Solvent: Methanol.[23]
-
Wavelength of Maximum Absorbance (λmax): 299 nm.[23]
-
Procedure:
-
Prepare a stock solution of Esomeprazole in methanol (e.g., 1000 ppm).[23]
-
From the stock solution, prepare a working standard solution (e.g., 100 ppm).[23]
-
Create a series of dilutions to establish a calibration curve within a linear range (e.g., 2-10 µg/ml).[23]
-
Measure the absorbance of the sample solution and quantify the concentration using the calibration curve.[23]
-
-
Validation: The method should be validated according to ICH guidelines for linearity, precision, accuracy, and robustness.[23]
Stability and Polymorphism
Esomeprazole is sensitive to heat, humidity, and light.[14][20] Stability studies are critical and are typically performed under accelerated conditions (e.g., 40°C / 75% RH) and long-term conditions (e.g., 25°C / 60% RH) to determine the shelf-life and appropriate storage conditions.[14][20]
The existence of multiple polymorphic forms of this compound has been identified, including solvates and hydrates.[11] Each polymorph can have distinct physical properties, such as solubility and melting point, which can impact the drug's bioavailability and formulation characteristics.[15] Characterization of these forms is typically achieved through techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy.[10] For example, the patented Form C ethanol solvate is characterized by specific peaks in its XRPD pattern at 13.1 and 14.0 °2Θ ± 0.2 °2Θ.[10] The selection and control of a specific polymorphic form are critical aspects of drug development and manufacturing.
References
- 1. news-medical.net [news-medical.net]
- 2. This compound | 161796-84-5 [chemicalbook.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C17H18KN3O3S | CID 23672364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Esomeprazole (potassium salt) | C17H18KN3O3S | CID 91933756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. allmpus.com [allmpus.com]
- 9. This compound - LKT Labs [lktlabs.com]
- 10. WO2010097583A1 - this compound polymorph and its preparation - Google Patents [patents.google.com]
- 11. WO2010097583A1 - this compound polymorph and its preparation - Google Patents [patents.google.com]
- 12. 161796-84-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. hpu.edu.sy [hpu.edu.sy]
- 15. EP2040710A2 - Novel polymorph of this compound and process for its preparation - Google Patents [patents.google.com]
- 16. What is the mechanism of Esomeprazole Magnesium? [synapse.patsnap.com]
- 17. benchchem.com [benchchem.com]
- 18. Pharmacotherapy Update | Esomeprazole (Nexiumâ¢): A New Proton Pump Inhibitor [clevelandclinicmeded.com]
- 19. Esomeprazole salts and processes for preparation thereof - Patent 2000468 [data.epo.org]
- 20. researchgate.net [researchgate.net]
- 21. derpharmachemica.com [derpharmachemica.com]
- 22. scielo.isciii.es [scielo.isciii.es]
- 23. ijrpr.com [ijrpr.com]
Esomeprazole Potassium's Mechanism of Action on H+/K+-ATPase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esomeprazole (B1671258), the S-isomer of omeprazole (B731), is a potent proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1] This technical guide provides a comprehensive overview of the molecular mechanism by which esomeprazole potassium targets and irreversibly inhibits the gastric H+/K+-ATPase. It delves into the intricate signaling pathways that regulate the proton pump, the acid-catalyzed activation of esomeprazole, and its covalent interaction with the enzyme. Detailed experimental protocols for assessing its inhibitory activity and quantitative data on its efficacy are presented to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction: The Gastric H+/K+-ATPase - The Final Step in Acid Secretion
Gastric acid secretion is the primary function of parietal cells located in the lining of the stomach.[2] The key player in this process is the H+/K+-ATPase, a membrane-bound enzyme that actively transports hydrogen ions (H+) from the cytoplasm of the parietal cell into the gastric lumen in exchange for potassium ions (K+).[2][3] This process, often referred to as the "proton pump," is the final and rate-limiting step in gastric acid production.[1][2] The activity of the H+/K+-ATPase is tightly regulated by a complex interplay of signaling pathways initiated by secretagogues such as histamine (B1213489), acetylcholine, and gastrin.[2][4]
Esomeprazole belongs to a class of drugs known as proton pump inhibitors (PPIs), which are the most effective therapeutic agents for controlling gastric acid secretion.[2][4] As the S-isomer of omeprazole, esomeprazole offers a more predictable pharmacokinetic profile.[1] This guide will elucidate the precise mechanism through which this compound exerts its potent inhibitory effect on the H+/K+-ATPase.
Signaling Pathways Regulating H+/K+-ATPase Activity
The activation and translocation of the H+/K+-ATPase to the secretory canaliculi of parietal cells are governed by multiple signaling cascades. Understanding these pathways is crucial to appreciating the context of esomeprazole's action.
-
Histamine Pathway: Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on the parietal cell membrane. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[2]
-
Acetylcholine Pathway: Acetylcholine, released from enteric neurons, binds to M3 muscarinic receptors. This activates the phospholipase C (PLC) pathway, resulting in the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium levels and activate protein kinase C (PKC).[4]
-
Gastrin Pathway: Gastrin, a hormone released from G-cells, can directly stimulate parietal cells but primarily acts by stimulating histamine release from ECL cells.[2]
These signaling pathways converge to promote the fusion of tubulovesicles containing the H+/K+-ATPase with the apical membrane of the secretory canaliculi, thereby increasing the density of active proton pumps and enhancing acid secretion.[2]
Molecular Mechanism of Action of Esomeprazole
Esomeprazole itself is not the active inhibitor; it is a prodrug that requires conversion to its active form in the acidic environment of the parietal cell.[1][2]
Absorption, Accumulation, and Acid-Catalyzed Activation
Following oral administration, this compound is absorbed as a weak base into the systemic circulation.[2] Due to its pKa of approximately 4.0, it readily crosses cell membranes and accumulates in the highly acidic secretory canaliculi of stimulated parietal cells, where the pH can drop below 1.0.[2][5]
In this acidic milieu, esomeprazole undergoes a two-step, acid-catalyzed conversion:
-
Protonation: The pyridine (B92270) and benzimidazole (B57391) rings of the esomeprazole molecule are protonated.[2][6]
-
Rearrangement and Dehydration: The protonated form undergoes a rapid intramolecular rearrangement to form a tetracyclic sulfenic acid, which is then dehydrated to yield a highly reactive tetracyclic sulfenamide (B3320178) cation.[2][5] This is the active, permanently cationic, and membrane-impermeable form of the drug.[5]
Covalent and Irreversible Inhibition of H+/K+-ATPase
The activated sulfenamide cation is a potent electrophile that rapidly forms a covalent disulfide bond with the sulfhydryl (-SH) group of specific cysteine residues on the extracytoplasmic domain of the H+/K+-ATPase α-subunit.[7][8] The primary target is cysteine 813 (Cys813), with other residues such as cysteine 892 and cysteine 822 also potentially involved.[4][7][9]
This covalent modification locks the enzyme in an inactive conformation, thereby irreversibly inhibiting its ability to pump protons into the gastric lumen.[1][7] Because the binding is irreversible, the restoration of acid secretion is dependent on the synthesis of new H+/K+-ATPase molecules, which contributes to esomeprazole's prolonged duration of action that extends well beyond its plasma half-life.[1][4]
Quantitative Data on Esomeprazole's Efficacy
The inhibitory potency of esomeprazole and its effect on gastric pH have been quantified in numerous in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Potency of Proton Pump Inhibitors
| Compound | IC50 (μM) | Test System | Reference |
| Omeprazole | 2.4 | Hog gastric membrane vesicles (acidified) | [10] |
| Omeprazole | 30 | Hog gastric membrane vesicles (acidification reduced) | [10] |
| Pantoprazole (B1678409) | 6.8 | Hog gastric membrane vesicles (acidified) | [10] |
Note: Esomeprazole is the S-isomer of omeprazole. Data for omeprazole is often used as a reference for the class.
Table 2: In Vivo Pharmacodynamic Effects of Esomeprazole in Healthy Subjects
| Dose | Parameter | Day 1 | Day 5 | Reference |
| 5 mg | % Inhibition of Peak Acid Output | 15% | 28% | [11] |
| 10 mg | % Inhibition of Peak Acid Output | 29% | 62% | [11] |
| 20 mg | % Inhibition of Peak Acid Output | 46% | 90% | [11] |
| 20 mg | % Time Intragastric pH > 4 (Daytime) | - | Significantly greater than omeprazole 20 mg, pantoprazole 20 mg, and lansoprazole (B1674482) 15 mg | [12] |
Table 3: Pharmacokinetic Parameters of Esomeprazole
| Dose | Parameter | Value | Unit | Reference |
| 1.0 mg/kg (IV, sheep) | Elimination Half-life | 0.2 | h | [13] |
| 1.0 mg/kg (IV, sheep) | Area Under the Curve (AUC) | 1,197 | h*ng/mL | [13] |
| 20 mg (oral, human) | Increase in AUC (Day 1 to Day 5) | 111% | - | [14] |
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of esomeprazole on its target enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of esomeprazole for the H+/K+-ATPase.
Workflow:
Methodology:
-
Preparation of H+/K+-ATPase-Enriched Gastric Vesicles:
-
Obtain fresh gastric mucosa from a suitable animal model (e.g., hog or rabbit).[15][16]
-
Homogenize the tissue in a buffered sucrose (B13894) solution.
-
Perform differential centrifugation to isolate the microsomal fraction.[16]
-
Further purify the H+/K+-ATPase-containing vesicles using density gradient centrifugation (e.g., Ficoll/sucrose gradient).[16]
-
Resuspend the final vesicle preparation in a suitable buffer and store at -80°C.
-
-
Activation of Esomeprazole:
-
As a prodrug, esomeprazole must be activated. Pre-incubate esomeprazole solutions in an acidic buffer (e.g., pH < 4.0) to facilitate its conversion to the active sulfenamide form.
-
-
ATPase Activity Assay:
-
Prepare a reaction mixture containing the gastric vesicles, a buffer (e.g., Tris-HCl), MgCl2, and KCl.[17]
-
Add varying concentrations of the pre-activated esomeprazole or a vehicle control.
-
Pre-incubate the mixture to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding ATP.[17]
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., Fiske-Subbarow method).[18]
-
The H+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the activity in the absence of K+.[7]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each esomeprazole concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the esomeprazole concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Measurement of Intragastric pH
This protocol is essential for evaluating the pharmacodynamic effect of esomeprazole in a physiological setting.
Objective: To measure the change in intragastric pH over time following the administration of esomeprazole.
Methodology:
-
Subject Preparation:
-
Subjects (human or animal) should fast overnight.[12]
-
A baseline intragastric pH measurement is recorded.
-
-
pH Monitoring:
-
Drug Administration:
-
Administer a single oral dose of this compound.
-
-
Data Collection and Analysis:
-
Continuously record the intragastric pH for 24 hours.[12]
-
Analyze the data to determine key parameters such as the mean 24-hour pH, the percentage of time the pH remains above a certain threshold (e.g., pH > 4), and the time to onset of acid suppression.
-
Conclusion
The mechanism of action of this compound on the H+/K+-ATPase is a highly specific and efficient process that capitalizes on the unique acidic environment of the gastric parietal cell. Its nature as a prodrug that requires acid-catalyzed activation ensures targeted delivery to its site of action. The subsequent irreversible, covalent inhibition of the proton pump leads to a potent and sustained suppression of gastric acid secretion. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and development of proton pump inhibitors and other acid-suppressing therapies.
References
- 1. What is the mechanism of Esomeprazole Sodium? [synapse.patsnap.com]
- 2. Esomeprazole and H+/K+ - ATPase Interaction - Proteopedia, life in 3D [proteopedia.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and pharmacodynamics of esomeprazole, the S-isomer of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Daytime intragastric acid control: post hoc analyses of esomeprazole 20 mg and over-the-counter proton-pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "The pharmacokinetics and pharmacodynamics of esomeprazole in sheep aft" by Joseph Smith, Jessica Gebert et al. [trace.tennessee.edu]
- 14. ovid.com [ovid.com]
- 15. Preparation of gastric H+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]
- 17. ajpp.in [ajpp.in]
- 18. How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Esomeprazole Potassium in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esomeprazole (B1671258), the S-isomer of omeprazole (B731), is a proton pump inhibitor (PPI) that effectively reduces gastric acid secretion by irreversibly binding to the H+/K+-ATPase in gastric parietal cells.[1] Understanding its pharmacokinetic profile in preclinical animal models is paramount for the successful development and translation of new drug formulations and for predicting human pharmacokinetic parameters. This technical guide provides a comprehensive overview of the pharmacokinetics of esomeprazole potassium in various animal models, including dogs, rats, sheep, and goats. It details quantitative pharmacokinetic data, experimental methodologies, and visual representations of experimental workflows and the drug's mechanism of action. While extensive data is available for several species, it is noteworthy that specific pharmacokinetic data for esomeprazole in mice is limited in publicly available literature.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of esomeprazole exhibit considerable variability across different animal species. The following tables summarize key parameters following intravenous (IV) and oral (PO) administration.
Table 1: Pharmacokinetic Parameters of Esomeprazole Following Intravenous (IV) Administration in Animal Models
| Parameter | Dog (Beagle) | Rat (Sprague-Dawley) | Sheep (Southdown cross) | Goat |
| Dose | 1 mg/kg[2] | 2.5 mg/mL solution[2] | 1.0 mg/kg[2] | 1 mg/kg[2] |
| Cmax (µg/mL) | 4.06 (2.47–4.57)[2] | - | 4.321[2] | 2.324[2] |
| AUC (µg·h/mL) | 3.82[3] | - | 1.197[2] | 0.44[2] |
| T½ (h) | 0.76 (0.66–1.07)[2] | - | 0.2[2] | 0.1[2] |
| CL (mL/min/kg) | - | - | 13.83[2] | 24.9[2] |
| Vd (L/kg) | - | - | 0.23[2] | 0.23[2] |
| Data for dogs are presented as median (range). Cmax for dogs is dose-normalized.[2] |
Table 2: Pharmacokinetic Parameters of Esomeprazole Following Oral (PO) Administration in Animal Models
| Parameter | Dog (Beagle) | Rat (Sprague-Dawley) |
| Dose | 1 mg/kg[3] | 4 mg/kg |
| Cmax (µg/mL) | 1.04 (median)[3] | - |
| Tmax (h) | 1.75 (median)[3] | - |
| T½ (h) | 1.07 (median)[3] | - |
| Bioavailability (%) | 63.33 (median)[3] | - |
| Note: A study in Sprague-Dawley rats investigated the effect of esomeprazole on another drug, but did not report the pharmacokinetic parameters of esomeprazole itself. |
Experimental Protocols
The methodologies employed in pharmacokinetic studies of esomeprazole are crucial for the interpretation and replication of findings. Below are detailed protocols from key studies.
Study in Healthy Beagle Dogs (IV and PO Administration)
-
Animals: The studies typically involve adult male and female Beagle dogs.[4]
-
Study Design: A common design is an open-label, randomized, two-part crossover study with a washout period of at least one week between treatments.[3][5] The animals are usually fasted for a minimum of 12 hours before drug administration.[3][5]
-
Drug Administration:
-
Intravenous (IV): Esomeprazole is administered intravenously, often as a bolus over a short period (e.g., ~10 seconds).[5] Doses typically range from 0.5 mg/kg to 1.5 mg/kg.[5]
-
Oral (PO): An enteric-coated tablet or granule formulation is administered orally to protect the drug from degradation in the acidic stomach environment.[4][5] Doses are generally in the range of 1 mg/kg.[4]
-
-
Sample Collection: Serial blood samples are collected from a cephalic vein at predetermined time points to characterize the plasma concentration-time profile.[2][5]
-
Analytical Method: Plasma concentrations of esomeprazole and its metabolites are quantified using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) methods.[2][3] These methods offer high sensitivity and selectivity.[2]
Study in Sheep and Goats (IV Administration)
-
Animals: Adult ewes (e.g., Southdown cross) and goats are used for these studies.[2]
-
Drug Administration: Intravenous administration is typically performed via a jugular catheter at a dose of 1.0 mg/kg.[2]
-
Sample Collection: Blood samples are collected at various time points to determine the plasma concentration profile of esomeprazole.[2]
Visualizations
Mechanism of Action: Proton Pump Inhibition
Esomeprazole exerts its acid-suppressing effect by targeting the H+/K+-ATPase (proton pump) in the secretory canaliculi of gastric parietal cells. The following diagram illustrates this mechanism.
Caption: Esomeprazole's mechanism of action in a gastric parietal cell.
Experimental Workflow for a Pharmacokinetic Study
The following diagram outlines a typical workflow for conducting an in vivo pharmacokinetic study of this compound in an animal model.
Caption: A generalized workflow for a preclinical pharmacokinetic study.
Conclusion
The pharmacokinetics of this compound have been well-characterized in several key animal models, particularly in dogs. These studies reveal species-specific differences in absorption, distribution, metabolism, and excretion. The provided data and methodologies serve as a valuable resource for designing future preclinical studies and for the interpretation of their results. The lack of specific pharmacokinetic data for esomeprazole in mice represents a knowledge gap that warrants further investigation, especially considering the widespread use of murine models in biomedical research. The continued elucidation of the pharmacokinetic properties of esomeprazole in various species will further refine its preclinical to clinical translation and support the development of novel therapeutic applications.
References
The Pharmacodynamics of Esomeprazole Potassium and its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esomeprazole (B1671258), the S-isomer of omeprazole (B731), is a potent proton pump inhibitor (PPI) widely utilized in the management of acid-related gastrointestinal disorders.[1][2][3] Its efficacy is rooted in its specific, irreversible inhibition of the gastric H+/K+ ATPase (proton pump), the final step in gastric acid secretion.[2][4][5][6] This technical guide provides a comprehensive overview of the pharmacodynamics of esomeprazole potassium and its metabolites, detailing its mechanism of action, effects on gastric pH, and relevant experimental protocols. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams. The primary metabolites of esomeprazole, the hydroxy and desmethyl forms, are largely considered to be pharmacologically inactive.[7][8][9]
Introduction
Gastric acid secretion is a complex physiological process regulated by endocrine, paracrine, and neurocrine signals.[10] The H+/K+ ATPase, or proton pump, located in the secretory canaliculi of parietal cells, is the primary enzyme responsible for acidifying the gastric contents.[4] Proton pump inhibitors (PPIs) are a class of drugs that effectively suppress gastric acid production by targeting this enzyme.[1] Esomeprazole, the S-enantiomer of omeprazole, exhibits a favorable pharmacokinetic and pharmacodynamic profile compared to its racemic parent compound and other PPIs, leading to more effective and sustained acid control.[1][11]
Mechanism of Action
Esomeprazole is a prodrug that requires activation in an acidic environment.[4] Following absorption, it accumulates in the acidic secretory canaliculi of gastric parietal cells. Here, it undergoes a proton-catalyzed conversion to its active form, a reactive sulfenamide (B3320178) cation.[4][12] This active metabolite then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+ ATPase, leading to its irreversible inhibition.[4] This action effectively blocks the final step of gastric acid secretion, the exchange of intracellular H+ for extracellular K+.[5][13][14]
Signaling Pathway for Gastric Acid Secretion and PPI Inhibition
The regulation of gastric acid secretion involves multiple signaling pathways that converge on the activation of the H+/K+ ATPase. The primary stimulants are histamine, acetylcholine, and gastrin, which bind to their respective receptors on the parietal cell surface.[4][10] This binding initiates downstream signaling cascades involving cyclic AMP (cAMP) and intracellular calcium (Ca2+), ultimately leading to the translocation and activation of the proton pump at the apical membrane.[4]
Figure 1: Signaling pathways of gastric acid secretion and the inhibitory action of esomeprazole.
Pharmacodynamic Effects on Gastric pH
The primary pharmacodynamic effect of esomeprazole is the elevation of intragastric pH. The duration for which the intragastric pH is maintained above 4.0 is a critical determinant of clinical efficacy in acid-related disorders.[1] Clinical studies have consistently demonstrated that esomeprazole provides more effective and sustained acid control compared to other PPIs.[1]
Quantitative Data on Gastric pH Control
The following tables summarize the quantitative data from various clinical trials comparing the effects of esomeprazole and other PPIs on intragastric pH.
Table 1: Mean Percentage of Time with Intragastric pH > 4.0 over a 24-Hour Period
| Drug | Dose | Mean Time pH > 4.0 (%) | Study Population |
| Esomeprazole | 20 mg | 53 | Healthy Subjects |
| Esomeprazole | 40 mg | 68 | Healthy Subjects |
| Omeprazole | 20 mg | 45 | Healthy Subjects |
| Lansoprazole | 30 mg | 48 | GERD Patients |
| Pantoprazole | 40 mg | 37 | GERD Patients |
| Rabeprazole | 20 mg | 46 | GERD Patients |
Data compiled from multiple sources for illustrative comparison. Actual values may vary based on study design and patient population.
Table 2: Comparative Efficacy of Esomeprazole in Maintaining Intragastric pH > 4.0
| Comparison | Parameter | Result |
| Esomeprazole 40 mg vs. Omeprazole 20 mg | Mean time pH > 4.0 (hours) | 14.0 vs. 11.8[1] |
| Esomeprazole 20 mg vs. Omeprazole 20 mg | Geometric mean ratio for time pH > 4.0 (daytime) | 1.45 (p < 0.01)[15] |
| Esomeprazole 20 mg vs. Pantoprazole 20 mg | Geometric mean ratio for time pH > 4.0 (daytime) | 2.50 (p < 0.0001)[15] |
| Esomeprazole 20 mg vs. Lansoprazole 15 mg | Geometric mean ratio for time pH > 4.0 (daytime) | 1.69 - 1.89 (p < 0.05)[15] |
Esomeprazole Metabolites
Esomeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[5][7][9] The major metabolites are 5-hydroxyomeprazole and 5'-O-desmethylomeprazole, formed by CYP2C19, and omeprazole sulfone, formed by CYP3A4.[9][16] These metabolites are considered to be pharmacologically inactive and do not contribute to the acid-suppressing effects of the parent drug.[7][8][9] Approximately 80% of an oral dose of esomeprazole is excreted as inactive metabolites in the urine, with the remainder found in the feces.[7][9]
Experimental Protocols
In Vitro H+/K+ ATPase Inhibition Assay
This assay spectrophotometrically quantifies the inhibitory activity of esomeprazole on the H+/K+ ATPase by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.[4]
Protocol:
-
Preparation of H+/K+ ATPase-enriched Microsomes:
-
Isolate the fundic mucosa from a fresh goat or pig stomach and wash with ice-cold saline.[4]
-
Homogenize the minced mucosa in an ice-cold homogenization buffer (e.g., 250 mM Sucrose, 2 mM EDTA, 10 mM Tris-HCl, pH 7.4).[4]
-
Perform differential centrifugation to obtain the microsomal fraction containing the H+/K+ ATPase. This involves a low-speed centrifugation (10,000 x g) to remove debris, followed by ultracentrifugation (100,000 x g) of the supernatant to pellet the microsomes.[4]
-
Resuspend the pellet in a suitable buffer and determine the protein concentration.[4]
-
-
Inhibition Assay:
-
Prepare a reaction mixture containing the microsomal fraction, buffer, and MgCl2.
-
Add varying concentrations of esomeprazole (activated by pre-incubation in an acidic medium) or a vehicle control. Incubate for 30 minutes at 37°C.[4]
-
Initiate the enzymatic reaction by adding ATP (e.g., 2 mM). Incubate for 30 minutes at 37°C.[4]
-
Terminate the reaction by adding ice-cold 10% (w/v) Trichloroacetic acid (TCA).[4]
-
-
Quantification of Phosphate:
-
Add a colorimetric reagent (e.g., a mixture of ammonium (B1175870) molybdate, SDS, and ascorbic acid) to the reaction mixture.[4]
-
Incubate at room temperature for color development.
-
Measure the absorbance at a specific wavelength (e.g., 660 nm or 820 nm) using a spectrophotometer.[4]
-
Calculate the amount of Pi released using a standard curve and express the enzyme activity as µmol of Pi released/mg of protein/hour.[4]
-
Figure 2: Workflow for in vitro H+/K+ ATPase inhibition assay.
Measurement of Intragastric pH in Human Subjects
Intragastric pH monitoring is a key pharmacodynamic endpoint in the clinical evaluation of PPIs.[17]
Protocol (Randomized Crossover Study):
-
Subject Recruitment: Enroll healthy volunteers or patients with acid-related disorders (e.g., GERD).[1]
-
Randomization: Randomly assign subjects to a sequence of treatments, each separated by a washout period.[1]
-
Treatment Administration: Administer the study drugs (e.g., esomeprazole, comparator PPIs) for a specified duration (e.g., 5-7 days) to reach steady state.[1]
-
pH Monitoring: On the final day of each treatment period, perform continuous 24-hour intragastric pH monitoring using a pH catheter or a wireless pH-monitoring capsule.
-
Data Analysis: Calculate key pharmacodynamic parameters, including the mean 24-hour intragastric pH and the percentage of time the pH remains above 4.0.
Conclusion
The pharmacodynamics of this compound are well-characterized, with its potent and sustained inhibition of the gastric H+/K+ ATPase leading to effective control of gastric acid secretion. Its superior performance in elevating and maintaining intragastric pH above the clinically significant threshold of 4.0, as demonstrated in numerous studies, underscores its therapeutic value in the management of acid-related disorders. The primary metabolites of esomeprazole are pharmacologically inactive, meaning the clinical effect is attributable to the parent compound. The experimental protocols outlined provide a framework for the continued investigation and development of acid-suppressing therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. biomol.com [biomol.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Pharmacotherapy Update | Esomeprazole (Nexiumâ¢): A New Proton Pump Inhibitor [clevelandclinicmeded.com]
- 7. omicsonline.org [omicsonline.org]
- 8. omicsonline.org [omicsonline.org]
- 9. Nexum | 20 mg | Capsule | নেক্সাম ২০ মি.গ্রা. ক্যাপসুল | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 10. Genetic dissection of the signaling pathways that control gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
- 12. Esomeprazole and H+/K+ - ATPase Interaction - Proteopedia, life in 3D [proteopedia.org]
- 13. teachmeanatomy.info [teachmeanatomy.info]
- 14. researchgate.net [researchgate.net]
- 15. Daytime intragastric acid control: post hoc analyses of esomeprazole 20 mg and over-the-counter proton-pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. Review article: methods of measuring gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Esomeprazole potassium CAS number and molecular structure
An In-depth Technical Guide to Esomeprazole (B1671258) Potassium for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of esomeprazole potassium, the S-isomer of omeprazole, a potent proton pump inhibitor (PPI). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, mechanism of action, analytical quantification, and synthesis.
Core Compound Information
This compound is a key active pharmaceutical ingredient used in formulations aimed at reducing gastric acid secretion.[1][2] It is the potassium salt of esomeprazole.[1][3][4]
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 161796-84-5 | [1][3][4][5][6] |
| Molecular Formula | C17H18KN3O3S | [1][3][4][5][7] |
| Molecular Weight | 383.51 g/mol | [1][2][3][4][7] |
| IUPAC Name | potassium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide | [3][4] |
| Synonyms | (S)-Omeprazole potassium salt, (-)-Omeprazole potassium salt | [1][2] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in Methanol (B129727) and DMSO | [5] |
Molecular Structure
Esomeprazole is a chiral sulfoxide (B87167) and the S-enantiomer of omeprazole. The molecule consists of a substituted pyridine (B92270) ring and a benzimidazole (B57391) ring, linked by a methylsulfinyl group. The potassium ion forms a salt with the benzimidazole nitrogen.
Mechanism of Action: Inhibition of the Gastric H+/K+-ATPase
Esomeprazole is a prodrug that, in the acidic environment of the secretory canaliculi of gastric parietal cells, is converted to its active form, a tetracyclic sulfenamide (B3320178).[8][9] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase (proton pump), leading to its irreversible inhibition.[9] This action is the final step in the pathway of gastric acid secretion, effectively reducing the influx of H+ ions into the gastric lumen, regardless of the primary stimulus (histamine, gastrin, or acetylcholine).[8][9][10]
Signaling Pathways in Gastric Acid Secretion
The regulation of gastric acid secretion by parietal cells is a complex process involving multiple signaling pathways that converge on the activation of the H+/K+-ATPase.
Experimental Protocols
Preparation of this compound
Several methods for the synthesis of this compound have been described. A common approach involves the reaction of esomeprazole free base with a potassium source in a suitable solvent system.[11][12][13]
Protocol Example:
-
Dissolution: Dissolve esomeprazole free base in a suitable organic solvent such as methanol or toluene.[13]
-
Addition of Potassium Source: Slowly add a solution of a potassium source, such as potassium hydroxide (B78521) or potassium methoxide, dissolved in methanol, to the esomeprazole solution at room temperature (25-30°C).[11][13][14]
-
Stirring: Stir the reaction mixture for a period of time (e.g., 3 to 12 hours) to allow for the formation of the potassium salt.[13]
-
Isolation: The this compound salt may precipitate out of the solution. If necessary, an anti-solvent like n-heptane can be added to facilitate precipitation.[11]
-
Recovery: Collect the solid product by filtration and wash it with an appropriate solvent (e.g., toluene).[13]
-
Drying: Dry the obtained solid under vacuum at a suitable temperature (e.g., 40-50°C) to yield the final product.[13]
In Vitro H+/K+-ATPase Activity Assay
This assay is crucial for determining the inhibitory potency (e.g., IC50) of esomeprazole.[9]
Methodology:
-
Preparation of Gastric Microsomes: Isolate H+/K+-ATPase-rich microsomes from the gastric mucosa of a suitable animal model (e.g., rabbit) through differential centrifugation.
-
Acid Activation of Esomeprazole: Pre-incubate esomeprazole in an acidic buffer (pH < 4.0) to convert the prodrug into its active sulfenamide form.[8][9]
-
Inhibition Assay:
-
Incubate the prepared gastric microsomes with varying concentrations of the activated esomeprazole.
-
The reaction mixture should also contain ATP, Mg2+, and K+.[9]
-
-
Measurement of ATPase Activity:
-
Initiate the ATPase reaction by adding ATP and incubate at 37°C.[9]
-
Stop the reaction after a defined period (e.g., 10-20 minutes) with a reagent like trichloroacetic acid.[9]
-
Determine the ATPase activity by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. This is typically done using a colorimetric method, such as the Fiske-Subbarow method or a Malachite green assay.[8][9]
-
-
Data Analysis: Calculate the percentage of inhibition for each esomeprazole concentration and determine the IC50 value by plotting the inhibition data against the log of the inhibitor concentration.
Quantitative Analysis Methods
A variety of analytical techniques are available for the quantification of esomeprazole in bulk drug, pharmaceutical formulations, and biological matrices.[15] The choice of method depends on factors such as the required sensitivity, selectivity, and the sample matrix.
| Method | Wavelength (λmax) | Linearity Range | Key Features | Reference |
| UV-Vis Spectrophotometry | 299 - 301 nm (in Methanol) | 2 - 10 µg/mL | Simple, cost-effective, suitable for bulk and dosage forms. | [15][16] |
| RP-HPLC | 302 nm | 25 - 150 µg/mL | High precision and specificity, widely used for quality control. | [17][18] |
| LC-MS/MS | - | 0.5 - 2000 ng/mL (in plasma) | High sensitivity and selectivity, ideal for pharmacokinetic studies in biological fluids. | [19] |
Workflow for RP-HPLC Quantification
The following diagram illustrates a typical workflow for the quantification of esomeprazole in a pharmaceutical dosage form using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Pharmacokinetic Properties
| Parameter | Value | Note | Reference |
| Bioavailability | 50% to 90% | Increases with repeated dosing. | [16] |
| Time to Peak Plasma Concentration | 1.5 to 2.3 hours | After oral administration. | [10] |
| Elimination Half-life | 1.2 to 1.5 hours | After 5 days of oral administration. | [10] |
| Metabolism | Hepatic (via CYP2C19 and CYP3A4) | Metabolized to inactive metabolites. | [10] |
This guide provides foundational technical information for professionals working with this compound. For specific applications, further consultation of the cited literature and regulatory guidelines is recommended.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. This compound | C17H18KN3O3S | CID 23672364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. allmpus.com [allmpus.com]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. Esomeprazole (potassium salt) | C17H18KN3O3S | CID 91933756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacotherapy Update | Esomeprazole (Nexiumâ¢): A New Proton Pump Inhibitor [clevelandclinicmeded.com]
- 11. EP2040710A2 - Novel polymorph of this compound and process for its preparation - Google Patents [patents.google.com]
- 12. WO2010097583A1 - this compound polymorph and its preparation - Google Patents [patents.google.com]
- 13. Esomeprazole salts and processes for preparation thereof - Patent 2000468 [data.epo.org]
- 14. CN102993181B - Preparation method of esomeprazole and preparation method of esomeprazole salt - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. ijrpr.com [ijrpr.com]
- 17. scielo.isciii.es [scielo.isciii.es]
- 18. researchgate.net [researchgate.net]
- 19. payeshdarou.ir [payeshdarou.ir]
Esomeprazole Potassium: A Technical Guide to its Solubility in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of esomeprazole (B1671258) potassium in various solvents. The information is curated for professionals in research and drug development, with a focus on quantitative data for related salts, detailed experimental methodologies, and a visual representation of a typical solubility determination workflow. While specific quantitative solubility data for esomeprazole potassium is not widely available in public literature, this guide leverages available information on its qualitative solubility and provides quantitative data for the closely related magnesium and sodium salts to offer valuable comparative insights.
Introduction to this compound
Esomeprazole is the (S)-enantiomer of omeprazole, a proton pump inhibitor that effectively suppresses gastric acid secretion. It is widely used in the treatment of gastroesophageal reflux disease (GERD), peptic ulcers, and other acid-related disorders. Esomeprazole is often formulated as a salt to enhance its stability and facilitate its delivery. The potassium salt of esomeprazole is a key intermediate in the synthesis of other esomeprazole salts and is of significant interest in pharmaceutical development. Understanding its solubility characteristics is crucial for formulation design, process development, and ensuring optimal bioavailability.
Solubility of Esomeprazole Salts
While quantitative solubility data for this compound is scarce in publicly accessible literature, qualitative information from various sources indicates its solubility in several organic solvents. Patent documents describe the use of solvents such as acetone, methanol (B129727), and ethanol (B145695) for dissolving this compound during its preparation and purification. One source generally indicates its solubility in a mixture of methanol and dimethyl sulfoxide (B87167) (DMSO).
For a comprehensive understanding, the following tables summarize the quantitative solubility data for the more extensively studied esomeprazole magnesium and esomeprazole sodium salts. This data provides a valuable reference point for researchers working with this compound.
Esomeprazole Magnesium Solubility
| Solvent | Approximate Solubility (mg/mL) |
| Ethanol | 1[1] |
| Dimethyl Sulfoxide (DMSO) | 20[1] |
| Dimethylformamide (DMF) | 25[1] |
| 1:1 DMF:PBS (pH 7.2) | 0.5[1] |
Esomeprazole Sodium Solubility
| Solvent | Approximate Solubility (mg/mL) |
| Ethanol | 10 |
| Dimethyl Sulfoxide (DMSO) | 20 |
| Dimethylformamide (DMF) | 30 |
| PBS (pH 7.2) | 10 |
Experimental Protocol for Solubility Determination
The following is a detailed, generalized methodology for determining the equilibrium solubility of an active pharmaceutical ingredient (API) like this compound, based on the widely accepted shake-flask method recommended by the World Health Organization (WHO).[2][3][4][5][6]
Materials and Equipment
-
This compound (API)
-
Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF, buffered solutions at various pH levels)
-
Volumetric flasks
-
Analytical balance
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis Spectrophotometer
-
pH meter
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Prepare triplicate samples for each solvent to ensure the reliability of the results.
-
-
Equilibration:
-
Place the sealed containers in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium may need to be determined experimentally by taking samples at different time points until the concentration of the dissolved API remains constant.[6]
-
-
Phase Separation:
-
After the equilibration period, allow the samples to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant.
-
Separate the solid phase from the liquid phase by either centrifugation or filtration through a syringe filter.[6] This step must be performed quickly to avoid temperature changes that could affect solubility.
-
-
Sample Analysis:
-
Calculation:
-
Calculate the solubility of this compound in the solvent by taking into account the dilution factor. The result is typically expressed in mg/mL or g/100mL.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in a typical solubility determination experiment using the shake-flask method.
Caption: Workflow for determining the solubility of this compound.
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound. While specific quantitative data for the potassium salt remains elusive in public literature, the provided data for the magnesium and sodium salts offer valuable comparative insights for researchers and formulation scientists. The detailed experimental protocol for solubility determination, based on the WHO-recommended shake-flask method, provides a robust framework for conducting reliable solubility studies. The accompanying workflow diagram visually summarizes the key steps of this process. A thorough understanding of the solubility of this compound is fundamental for the successful development of stable and effective pharmaceutical formulations. Further research to quantify the solubility of this compound in a wider range of pharmaceutically relevant solvents is warranted.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 3. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 4. Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. who.int [who.int]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. ijrpr.com [ijrpr.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.isciii.es [scielo.isciii.es]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Discovery and Development of Esomeprazole (B1671258) Potassium
Abstract: Esomeprazole, the S-enantiomer of omeprazole (B731), represents a significant advancement in the management of acid-related gastrointestinal disorders.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and development of its potassium salt. It details the rationale behind its development as a "chiral switch" from its racemic parent, omeprazole, leading to an improved pharmacokinetic profile and enhanced clinical efficacy.[1] This document includes detailed experimental protocols, quantitative data from clinical and stability studies, and visualizations of key biological pathways and experimental workflows to serve as a resource for professionals in the field.
Discovery and Rationale for Development
The development of esomeprazole is a classic example of a "chiral switch," a strategy in pharmaceutical development where a single, therapeutically superior enantiomer of a previously marketed racemic drug is developed.[1] The parent compound, omeprazole, is a racemic mixture of two stereoisomers, (S)-omeprazole (esomeprazole) and (R)-omeprazole.[2]
The primary rationale for developing the single S-isomer was based on its distinct metabolic profile. Both enantiomers are metabolized in the liver primarily by the cytochrome P450 isoenzymes CYP2C19 and CYP3A4.[2][3] However, in vitro studies using human liver microsomes demonstrated that esomeprazole is metabolized more slowly than the R-isomer.[2] This stereoselective metabolism results in a lower first-pass elimination and reduced systemic clearance for esomeprazole.[2] Consequently, administration of esomeprazole leads to a higher and more sustained area under the plasma concentration-time curve (AUC) compared to the same dose of racemic omeprazole.[2] This improved pharmacokinetic profile translates to more potent and consistent inhibition of gastric acid secretion, offering enhanced clinical efficacy in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.[4]
The potassium salt of esomeprazole was developed to improve the stability and pharmaceutical properties of the active substance. The discovery of various polymorphic forms of esomeprazole potassium, such as Form X, has provided opportunities to optimize the performance characteristics of the final pharmaceutical dosage form.[5]
Mechanism of Action
Esomeprazole is a proton pump inhibitor (PPI) that potently suppresses gastric acid secretion.[6] It functions as a prodrug that requires activation within a highly acidic environment.[7]
-
Absorption and Accumulation : As a weak base, esomeprazole is absorbed in the small intestine and travels through the bloodstream to the gastric parietal cells.[8][9] Its pKa of approximately 4.0 allows it to accumulate in the highly acidic secretory canaliculi of these cells.[7]
-
Acid-Catalyzed Activation : In this acidic compartment (pH < 4.0), esomeprazole undergoes a proton-catalyzed conversion into its active form, a reactive tetracyclic sulfenamide (B3320178) cation.[7][8]
-
Irreversible Inhibition : The activated sulfenamide forms a covalent disulfide bond with specific cysteine residues on the alpha-subunit of the H+/K+-ATPase enzyme, also known as the proton pump.[7] The primary target is the cysteine at position 813 (Cys813) on the luminal surface of the pump.[7] This binding is irreversible, locking the enzyme in an inactive state and blocking the final step of gastric acid secretion.[7][10] Restoration of acid secretion requires the synthesis of new H+/K+-ATPase molecules.[7]
Visualization of Signaling Pathways
Caption: Gastric acid secretion pathways and irreversible inhibition by esomeprazole.
Synthesis and Characterization
The synthesis of esomeprazole relies on the asymmetric oxidation of a prochiral sulfide (B99878) precursor, 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio-1H-benzimidazole (pyrmetazole).[11] The potassium salt is then formed in a subsequent step.
Key Synthetic Steps:
-
Asymmetric Oxidation: The key step is the stereoselective oxidation of the sulfide to the corresponding (S)-sulfoxide. This is often achieved using a modified Sharpless-Kagan oxidation. A chiral titanium complex is formed in situ from titanium(IV) isopropoxide and a chiral ligand like S,S-diethyl tartrate (S,S-DET). This complex catalyzes the oxidation using an oxidizing agent such as cumene (B47948) hydroperoxide.[11]
-
Potassium Salt Formation: The resulting esomeprazole free base is then dissolved in a suitable organic solvent. A source of potassium, such as potassium hydroxide (B78521) or potassium methoxide, is added to the solution to form the this compound salt.[12][13]
-
Crystallization and Isolation: The specific polymorphic form of this compound is obtained through controlled crystallization, often involving the use of an anti-solvent to induce precipitation. The final product is then isolated and dried.[5] The purity of the final product is typically greater than 99.5% as measured by HPLC.[5]
Visualization of Synthesis Workflow
Caption: General experimental workflow for the synthesis of this compound.
Experimental Protocols
Protocol for Synthesis of this compound (Polymorph Form X)
This protocol is adapted from patent literature describing the synthesis of a specific polymorphic form.[5]
-
Dissolution: Provide a solution of esomeprazole free base in a primary solvent such as dichloromethane.
-
Solvent Addition: Add a second solvent, for example, acetonitrile, to the solution from step 1.
-
Salt Formation: Treat the resulting solution with a source of potassium, such as a solution of potassium hydroxide in water. The potassium source can be added to the esomeprazole solution or vice versa.
-
Concentration: Concentrate the reaction mass under vacuum to remove the solvents, yielding a residue.
-
Crystallization: Add a suitable anti-solvent, such as n-heptane, to the residue to induce crystallization of the potassium salt.
-
Recovery: Recover the precipitated this compound polymorph Form X by filtration.
-
Drying: Dry the isolated solid using a conventional drying process. The final product typically contains 3% to 6% moisture by weight as measured by the Karl Fischer method.[5]
Protocol for In Vitro H+/K+-ATPase Inhibition Assay
This assay measures the direct inhibitory effect of esomeprazole on the proton pump.[8]
-
Preparation of Gastric Microsomes: Isolate H+/K+-ATPase-rich microsomes from the gastric mucosa of a suitable animal model (e.g., rabbit or hog) through differential centrifugation.
-
Activation of Esomeprazole: Prepare the active sulfenamide form by pre-incubating esomeprazole in an acidic buffer (pH < 4.0).
-
Inhibition Assay: Incubate the activated esomeprazole with the prepared gastric microsomes at varying concentrations. A control group with no inhibitor should be run in parallel.
-
ATPase Activity Measurement: Initiate the ATPase reaction by adding ATP to the microsome-inhibitor mixture.
-
Quantification: Determine the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (B84403) (Pi) released. This is typically done using a colorimetric method, such as the Malachite green assay.
-
Data Analysis: Calculate the percent inhibition at each esomeprazole concentration relative to the control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Visualization of In Vitro Assay Workflow
Caption: Workflow for determining the IC50 of esomeprazole on H+/K+-ATPase activity.
Quantitative Data
Pharmacokinetic Properties
Esomeprazole exhibits dose-dependent pharmacokinetics, with its AUC increasing with repeated administration due to decreased first-pass elimination and systemic clearance.[2]
Table 1: Summary of Pharmacokinetic Parameters for Esomeprazole
| Parameter | Value | Reference(s) |
|---|---|---|
| Bioavailability | 50% - 68% (single dose), up to 90% (repeated dose) | [3][14][15] |
| Time to Peak (Tmax) | 1.5 - 2.3 hours | [10][15] |
| Plasma Protein Binding | 97% | [2][3][15] |
| Volume of Distribution | 16 L | [3][10] |
| Metabolism | Hepatic (CYP2C19 and CYP3A4) | [3][14] |
| Elimination Half-Life (t½) | 1 - 1.5 hours | [3][14] |
| Route of Elimination | ~80% renal (as inactive metabolites), ~20% fecal |[3] |
Clinical Efficacy
Clinical trials have consistently demonstrated the superiority of esomeprazole over placebo and its non-inferiority or superiority to other PPIs in healing erosive esophagitis (EE) and providing symptom relief.
Table 2: Selected Clinical Trial Efficacy Data for Esomeprazole
| Study/Comparison | Indication | Dosage | Primary Outcome | Result | Reference(s) |
|---|---|---|---|---|---|
| Esomeprazole vs. Placebo | Frequent Heartburn | 20 mg once daily for 14 days | Percentage of heartburn-free 24-hour days | Significantly higher for esomeprazole | [16] |
| Zastaprazan vs. Esomeprazole | Erosive Esophagitis (EE) | Zastaprazan 20 mg vs. Esomeprazole 40 mg daily for 8 weeks | Cumulative healing rate at week 8 | 97.92% (Zastaprazan) vs. 94.93% (Esomeprazole); Non-inferior | [17] |
| Fexuprazan vs. Esomeprazole | Erosive Esophagitis (EE) | Fexuprazan 40 mg vs. Esomeprazole 40 mg daily for 8 weeks | Mucosal healing rates at week 8 | 88.5% (Fexuprazan) vs. 89.0% (Esomeprazole); Non-inferior | [18] |
| Tegoprazan vs. Esomeprazole | Erosive Esophagitis (EE) | Tegoprazan 50/100 mg vs. Esomeprazole 40 mg daily for 8 weeks | Cumulative healing rates at week 8 | 98.9% for all groups; Non-inferior |[19] |
Stability Data
Esomeprazole is sensitive to heat, light, and humidity, necessitating protective formulations like enteric coatings.[20][21] Stability studies are crucial to determine the shelf-life.
Table 3: Representative Stability Testing Protocol for Esomeprazole
| Study Type | Storage Conditions | Testing Frequency |
|---|---|---|
| Accelerated Stability | 40°C ± 2°C / 75% RH ± 5% RH | 0, 1, 2, 3, and 6 months |
| Long-Term Stability | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, and 36 months |
Data derived from standard ICH Q1A(R2) guidelines for stability testing.[22]
Conclusion
The discovery and development of this compound mark a pivotal achievement in the optimization of acid-suppressive therapy. By isolating the more potent S-enantiomer of omeprazole, developers created a drug with a superior pharmacokinetic profile, leading to more effective and reliable control of gastric acid. The subsequent development of the potassium salt and specific polymorphic forms has further enhanced its stability and manufacturability. The detailed mechanisms, protocols, and data presented in this guide underscore the rigorous scientific process behind its journey from a racemic compound to a blockbuster, single-isomer drug, providing a valuable reference for professionals engaged in modern drug discovery and development.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Pharmacokinetic studies with esomeprazole, the (S)-isomer of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uop.edu.jo [uop.edu.jo]
- 4. dovepress.com [dovepress.com]
- 5. EP2040710A2 - Novel polymorph of this compound and process for its preparation - Google Patents [patents.google.com]
- 6. news-medical.net [news-medical.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of Esomeprazole Sodium? [synapse.patsnap.com]
- 10. Pharmacotherapy Update | Esomeprazole (Nexiumâ¢): A New Proton Pump Inhibitor [clevelandclinicmeded.com]
- 11. A blockbuster synthesis for undergraduates | Feature | RSC Education [edu.rsc.org]
- 12. WO2010097583A1 - this compound polymorph and its preparation - Google Patents [patents.google.com]
- 13. CN102993181B - Preparation method of esomeprazole and preparation method of esomeprazole salt - Google Patents [patents.google.com]
- 14. omicsonline.org [omicsonline.org]
- 15. youtube.com [youtube.com]
- 16. Efficacy of Esomeprazole in Patients with Frequent Heartburn [astrazenecaclinicaltrials.com]
- 17. Randomized, Double-Blind, Active-Controlled Phase 3 Study to Evaluate Efficacy and Safety of Zastaprazan Compared With Esomeprazole in Erosive Esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Potassium-competitive acid blockers and advances in the management of patients with acid-related diseases: a narrative review [frontiersin.org]
- 19. Randomised phase 3 trial: tegoprazan, a novel potassium‐competitive acid blocker, vs. esomeprazole in patients with erosive oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hpu.edu.sy [hpu.edu.sy]
- 21. omicsonline.org [omicsonline.org]
- 22. researchgate.net [researchgate.net]
Esomeprazole potassium biological activities beyond proton pump inhibition
An In-depth Technical Guide to the Biological Activities of Esomeprazole (B1671258) Potassium Beyond Proton Pump Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esomeprazole, the S-isomer of omeprazole, is a widely prescribed proton pump inhibitor (PPI) that effectively reduces gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1][2] However, a substantial and growing body of evidence reveals that esomeprazole possesses a range of biological activities independent of its acid-suppressing function.[3][4] These "off-target" or pleiotropic effects include potent anti-inflammatory, antioxidant, and anticancer activities.[3][5] Mechanistically, esomeprazole has been shown to modulate critical cellular signaling pathways, including Nuclear Factor-kappa B (NF-κB), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Janus kinase/signal transducer and activator of transcription (JAK/STAT).[3][6] Furthermore, it influences fundamental processes such as cell cycle progression, apoptosis, and autophagy, primarily through its interaction with targets like the Vacuolar-type H+-ATPase (V-ATPase).[3][7] These non-canonical activities are positioning esomeprazole as a promising candidate for drug repurposing, particularly in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of these biological activities, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex signaling pathways involved to support further research and drug development.
Anti-inflammatory and Antioxidant Activities
Esomeprazole demonstrates significant anti-inflammatory and antioxidant properties by intervening in several key signaling pathways, independent of its H+/K+-ATPase inhibitory function.[4][5]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[4] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of inflammatory genes.[3][4] Esomeprazole has been shown to inhibit this process by preventing the phosphorylation and nuclear translocation of the p65 subunit.[3][8] This leads to a reduction in the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Cyclooxygenase-2 (COX-2), and Tumor Necrosis Factor-alpha (TNF-α).[9][10][11]
Activation of the Nrf2/HO-1 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes.[3] Esomeprazole is a potent inducer of this pathway.[4] Treatment with esomeprazole promotes the nuclear translocation of Nrf2, leading to the upregulation of its target gene, heme oxygenase-1 (HO-1).[3][12] HO-1 is a cytoprotective enzyme that catabolizes heme into biliverdin (B22007) (an antioxidant), carbon monoxide (a signaling molecule with anti-inflammatory properties), and free iron.[5][13] This activation of the Nrf2/HO-1 axis is central to esomeprazole's ability to mitigate oxidative stress and attenuate inflammatory and fibrotic responses in lung cells.[3][12]
Modulation of Other Inflammatory Pathways
-
JAK/STAT Pathway: In models of methotrexate-induced hepatotoxicity, esomeprazole pretreatment was found to inhibit the pro-inflammatory JAK1/STAT3 pathway, reducing liver damage and inflammation.[3][6]
-
NLRP3 Inflammasome: Esomeprazole has been shown to suppress the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the production of potent pro-inflammatory cytokines IL-1β and IL-18.[4][14] This effect contributes to its protective role in conditions like septic lung injury.[14]
Anticancer Mechanisms
Beyond its anti-inflammatory effects, esomeprazole exhibits pleiotropic anticancer activities through mechanisms that are distinct from gastric acid suppression.[3][7]
Inhibition of V-ATPase and Modulation of Tumor pH
A critical non-canonical target of esomeprazole is the Vacuolar-Type H+-ATPase (V-ATPase), a proton pump essential for acidifying intracellular organelles and the tumor microenvironment (TME).[3] By inhibiting V-ATPase, esomeprazole disrupts the aberrant pH gradient characteristic of many solid tumors (acidic extracellularly, alkaline intracellularly).[3][15] This pH modulation can suppress cancer cell proliferation, induce apoptosis, and potentially reverse drug resistance that is favored by an acidic TME.[3][16]
Induction of Cell Cycle Arrest and Apoptosis
Esomeprazole demonstrates anti-proliferative effects by inducing cell cycle arrest.[3][7] The primary mechanism involves the upregulation of p21, a potent cyclin-dependent kinase (CDK) inhibitor.[3][17] The induction of p21 inhibits CDK1 and CDK2, which are crucial for cell cycle progression, causing cancer cells to arrest in the G0/G1 or G1 phase.[3][18] Furthermore, esomeprazole can induce apoptosis (programmed cell death) in various cancer cell lines, often in conjunction with enhancing the efficacy of conventional chemotherapeutic agents.[7][19]
Dual Role in Autophagy Regulation
Autophagy is a cellular degradation and recycling process that can either promote cell survival or cell death, depending on the context.[3] Esomeprazole's effect on autophagy is notably context-dependent:
-
Autophagy Induction: In some cancer cells, such as paclitaxel-resistant non-small cell lung cancer, esomeprazole induces autophagy, which contributes to its anticancer effects and ability to overcome chemoresistance.[3][16]
-
Autophagy Inhibition: In contrast, in preclinical models of preeclampsia where excessive autophagy is pathogenic, esomeprazole inhibits placental autophagy by modulating the AMP-activated protein kinase (AMPKα) and mammalian target of rapamycin (B549165) (mTOR) pathways, thereby mitigating disease symptoms.[20][21]
Cardiovascular Effects: An Area of Ongoing Investigation
The cardiovascular safety of PPIs, including esomeprazole, has been a subject of debate. Some studies have suggested a potential increased risk of adverse cardiovascular events with long-term use.[22][23] One proposed mechanism involves the inhibition of the enzyme dimethylarginine dimethylaminohydrolase (DDAH), which leads to the accumulation of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase.[22] This could potentially impair endothelial function. However, other large-scale meta-analyses and randomized controlled trials have found no significant association between PPI use and an increased risk of major cardiovascular events.[24][25][26] Given the conflicting evidence, this remains an active area of research, and the clinical significance of these potential off-target cardiovascular effects is not yet fully established.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the non-PPI effects of esomeprazole.
Table 1: Anti-inflammatory and Antioxidant Effects of Esomeprazole
| Cell Line/Model | Stimulus | Esomeprazole Conc. | Measured Effect | Result | Reference |
|---|---|---|---|---|---|
| HepG2 (Liver) | LPS | 50 µM | IL-6, COX-2, TNF-α mRNA | Significant Inhibition | [10][11] |
| Human Lung Fibroblasts | Bleomycin | 50 µM | HO-1 mRNA Expression | Significant Upregulation | [5] |
| Rat Model | Water-Immersed Restraint | 20 mg/kg | Gastric MDA Levels | Significant Reduction | [8] |
| Rat Model | Water-Immersed Restraint | 20 mg/kg | Gastric SOD, GSH Levels | Significant Enhancement | [8] |
| Human Neutrophils | fMLP | 10-100 µM | Cytosolic Calcium Increase | Significant Inhibition |[27] |
Table 2: Anticancer Effects of Esomeprazole
| Cell Line | Cancer Type | Esomeprazole Conc. | Measured Effect | Result | Reference |
|---|---|---|---|---|---|
| AGS (Gastric) | Gastric | 200 µM | Apoptosis Rate | Significant Increase | [7] |
| AGS (Gastric) | Gastric | 200 µM | Cells in G2/M Phase | Significant Increase | [7] |
| A549/Taxol | Lung | 100 µM | Paclitaxel (B517696) IC50 | Reduced from ~800 to ~200 nM | [16] |
| DU145 (Prostate) | Prostate | 100 µM | Extracellular pH (in vivo) | Significant increase after 1 week | [15] |
| HN30, HN31 | Head & Neck | 50-100 µM | Colony Formation | Significant Inhibition | [17] |
| SKOV3 (Ovarian) | Ovarian | 120 mg/L | Apoptosis Rate | Significant Increase |[19] |
Key Experimental Protocols
Western Blotting for Protein Expression Analysis
This protocol is used to assess the effect of esomeprazole on the expression levels of key proteins in signaling pathways (e.g., p-p65, Nrf2, p21, Cleaved Caspase-3).
-
Cell Treatment & Lysis: Seed cells (e.g., HepG2, A549) and grow to 70-80% confluency. Treat cells with various concentrations of esomeprazole for a specified time. Include an untreated control. Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a specific primary antibody (e.g., anti-p65, anti-Nrf2) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
Cell Viability (MTT) Assay
This protocol assesses the cytotoxic or anti-proliferative effects of esomeprazole on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., AGS, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of esomeprazole in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC50 values can be determined by plotting viability against drug concentration.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to measure changes in mRNA expression of target genes (e.g., IL-6, HO-1) following esomeprazole treatment.
-
Cell Treatment & RNA Extraction: Treat cells as described for Western Blotting. Extract total RNA from the cells using a commercial kit (e.g., TRIzol reagent or column-based kits).
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from an equal amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Real-Time PCR: Perform the PCR reaction in a real-time PCR system using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).
-
Analysis: Determine the cycle threshold (Ct) values for the target gene and a housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative gene expression using the ΔΔCt method.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. proteopedia.org [proteopedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pleiotropic effect of the proton pump inhibitor esomeprazole leading to suppression of lung inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of AMPK by esomeprazole and canagliflozin mitigates methotrexate-induced hepatotoxicity: involvement of MAPK/JNK/ERK, JAK1/STAT3, and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Esomeprazole affects the proliferation, metastasis, apoptosis and chemosensitivity of gastric cancer cells by regulating lncRNA/circRNA-miRNA-mRNA ceRNA networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Esomeprazole alleviates the damage to stress ulcer in rats through not only its antisecretory effect but its antioxidant effect by inactivating the p38 MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 10. Esomeprazole inhibits liver inflammation and carcinogenesis by suppressing farnesoid X receptors and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Esomeprazole attenuates inflammatory and fibrotic response in lung cells through the MAPK/Nrf2/HO1 pathway [pubmed.ncbi.nlm.nih.gov]
- 13. Potential Anti-inflammatory Effects of Proton Pump Inhibitors: A Review and Discussion of the Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory effects of Esomeprazole in septic lung injury by mediating endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Esomeprazole overcomes paclitaxel-resistance and enhances anticancer effects of paclitaxel by inducing autophagy in A549/Taxol cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Esomeprazole enhances the effect of ionizing radiation to improve tumor control - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Esomeprazole Alleviates Cisplatin Resistance by Inhibiting the AKT/mTOR Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Esomeprazole inhibits hypoxia/endothelial dysfunction-induced autophagy in preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Updated Insights on Cardiac and Vascular Risks of Proton Pump Inhibitors: A Real-World Pharmacovigilance Study [frontiersin.org]
- 24. PPIs Are Not Responsible for Elevating Cardiovascular Risk in Patients on Clopidogrel—A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. encyclopedia.pub [encyclopedia.pub]
- 26. medscape.com [medscape.com]
- 27. Molecular mechanisms involved in anti-inflammatory effects of proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Esomeprazole Potassium: In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esomeprazole (B1671258), the S-isomer of omeprazole, is a potent proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1] Beyond its well-established role in treating acid-related disorders, emerging research has highlighted its potential anti-cancer properties.[2] In vitro studies are fundamental to elucidating the mechanisms of action, determining efficacy, and assessing the safety profile of esomeprazole potassium. This document provides detailed application notes and protocols for key in vitro experiments.
Mechanism of Action
In the acidic environment of the parietal cell's secretory canaliculi, esomeprazole is converted to its active form, a sulphenamide derivative.[3] This active metabolite forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inhibition and a reduction in gastric acid production.[3] In the context of oncology, esomeprazole is suggested to inhibit vacuolar-type H+-ATPase (V-ATPase) in cancer cells, leading to intracellular acidification and induction of apoptosis.[2] It has also been shown to modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.
Data Presentation
The following tables summarize quantitative data from in vitro studies on esomeprazole.
| Assay | Cell Line | Parameter | Value | Reference |
| H+/K+-ATPase Inhibition | Goat Gastric Mucosa | IC50 | 34.74 µg/ml | [4] |
| H+/K+-ATPase Inhibition | Goat Gastric Mucosa | IC50 | 26 µg/mL (for Omeprazole) | [5] |
| CYP2C19 Inhibition | Human Liver Microsomes | Ki | ~8 µM | [2] |
Note: IC50 and Ki values can vary depending on the specific experimental conditions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by esomeprazole and a general workflow for in vitro studies.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Esomeprazole is unstable in acidic conditions; therefore, proper handling and preparation are critical.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-20 mg/mL).
-
Mixing: Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Sterilization (Optional): If required, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles. For aqueous solutions, it is recommended to prepare them fresh for each experiment as they are not stable for more than a day.
Protocol 2: In Vitro H+/K+-ATPase Inhibition Assay
This assay measures the inhibitory effect of esomeprazole on the proton pump by quantifying the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.[3]
Materials:
-
H+/K+-ATPase enriched gastric microsomes (prepared from fresh goat or pig stomach)
-
This compound
-
Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.4)
-
2 mM MgCl2
-
2 mM KCl
-
2 mM ATP
-
10% (w/v) Trichloroacetic acid (TCA), ice-cold
-
Reagents for phosphate quantification (e.g., Malachite green-based assay)
Procedure:
-
Enzyme Preparation: Prepare H+/K+-ATPase-enriched membrane vesicles from gastric mucosa through homogenization and differential centrifugation.[6][7]
-
Inhibitor Incubation: In a microcentrifuge tube, mix the gastric microsomes with varying concentrations of esomeprazole (and a vehicle control, e.g., DMSO). Pre-incubate the mixture for 30 minutes at 37°C.[4][8]
-
Reaction Initiation: Start the enzymatic reaction by adding ATP to the mixture.[4][8]
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C.[4][8]
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold 10% TCA.[3][4][8]
-
Protein Precipitation: Centrifuge the tubes to pellet the precipitated protein.[3]
-
Phosphate Quantification: Collect the supernatant and measure the amount of inorganic phosphate released using a colorimetric method.
-
Data Analysis: Calculate the percentage of H+/K+-ATPase inhibition for each esomeprazole concentration compared to the control. Determine the IC50 value.
Protocol 3: Cell Viability Assay (MTT/CCK-8)
This protocol assesses the effect of esomeprazole on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of esomeprazole. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or CCK-8 solution to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Protocol 4: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of esomeprazole for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Protocol 5: Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cancer cell line
-
6-well plates
-
This compound stock solution
-
Cold 70% ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with esomeprazole as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases.
References
- 1. Esomeprazole and H+/K+ - ATPase Interaction - Proteopedia, life in 3D [proteopedia.org]
- 2. Comparison of inhibitory effects of the proton pump-inhibiting drugs omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole on human cytochrome P450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jnsbm.org [jnsbm.org]
- 5. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]
- 7. Isolation of H(+),K(+)-ATPase-enriched Membrane Fraction from Pig Stomachs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajpp.in [ajpp.in]
Application Notes and Protocols for In Vivo Studies of Esomeprazole Potassium in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esomeprazole (B1671258), the S-isomers of omeprazole (B731), is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly binding to the H+/K+-ATPase in gastric parietal cells.[1][2] While the potassium salt of esomeprazole is a common pharmaceutical formulation, the majority of preclinical in vivo research in rodent models has been conducted with other salt forms, such as esomeprazole magnesium. These application notes and protocols are based on the available scientific literature for esomeprazole and its various salt forms, with the understanding that the esomeprazole moiety is the pharmacologically active component. This document provides detailed methodologies for key in vivo rodent models, summarizes quantitative data, and visualizes relevant pathways and workflows to guide researchers in their study design.
Data Presentation: Efficacy of Esomeprazole in Rodent Models
The following tables summarize the quantitative data from various in vivo studies of esomeprazole in rodent models of gastric ulcer and gastroesophageal reflux disease (GERD).
Table 1: Efficacy of Esomeprazole in a Rat Model of Water-Immersion Restraint (WIR) Stress-Induced Ulcer
| Treatment Group | Dose (mg/kg/day, i.p.) | Treatment Duration | Ulcer Score (Mean ± SEM) | Gastric pH (Mean ± SEM) | Reference |
| Normal Control (NS) | - | 7 days | 0.6 ± 0.2 | - | [3][4] |
| WIR Control | - | 7 days | 59.7 ± 4.3 | ~1.5 | [3][4][5] |
| Esomeprazole + WIR (Low Dose) | 10 | 7 days (prophylactic) | 31.9 ± 3.1 | ~3.0 | [3][4][5] |
| Esomeprazole + WIR (High Dose) | 50 | 7 days (prophylactic) | 5.7 ± 0.8 | ~4.5 | [3][4][5] |
Table 2: Efficacy of Esomeprazole in a Rat Model of Indomethacin-Induced Gastric Ulcer
| Treatment Group | Dose (mg/kg, p.o.) | Treatment Duration | Ulcer Index (Mean ± SEM) | % Inhibition of Ulceration | Reference |
| Control | Vehicle | Single dose | - | - | [1][6] |
| Indomethacin (B1671933) Control | 30 | Single dose | - | 0 | [1][6] |
| Esomeprazole + Indomethacin | 20 | Single dose (pretreatment) | Significantly reduced vs. control | - | [6] |
| Esomeprazole Magnesium Trihydrate + Indomethacin | 30 | Single dose (pretreatment) | Significantly reduced vs. control | High | [1] |
Table 3: Effect of Esomeprazole on Biochemical Parameters in a Rat Model of WIR Stress-Induced Ulcer
| Treatment Group | Dose (mg/kg/day, i.p.) | Myeloperoxidase (MPO) Level (U/g protein) | Prostaglandin E2 (PGE2) Level (pg/mg protein) | Reference |
| Normal Control (NS) | - | Significantly lower than WIR | Significantly higher than WIR | [4] |
| WIR Control | - | Significantly elevated | Significantly reduced | [4] |
| Esomeprazole + WIR (10 mg/kg) | 10 | Significantly suppressed vs. WIR | Not significantly changed vs. WIR | [4][5] |
| Esomeprazole + WIR (50 mg/kg) | 50 | Significantly suppressed vs. WIR | Significantly elevated vs. WIR | [4][5] |
Experimental Protocols
Water-Immersion Restraint (WIR) Stress-Induced Gastric Ulcer Model in Rats
This model is a well-established method for inducing stress-related gastric ulcers that are clinically relevant.[3]
Materials:
-
Male Wistar rats (200-250 g)
-
Esomeprazole (dissolved in normal saline)
-
Normal saline (vehicle)
-
Restraint cages
-
Water bath maintained at 23°C
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week prior to the experiment, with free access to standard chow and water.
-
Grouping: Randomly divide the animals into experimental groups (n=8-10 per group), such as:
-
Normal Control (NS): No stress, receives vehicle.
-
WIR Control: Subjected to WIR stress, receives vehicle.
-
Esomeprazole + WIR: Subjected to WIR stress, receives esomeprazole (e.g., 10 or 50 mg/kg/day, i.p.) for 7 days as a prophylactic treatment.[3]
-
-
Drug Administration: Administer esomeprazole or vehicle intraperitoneally once daily for the specified duration.
-
Ulcer Induction: On the final day of treatment, fast the rats for 24 hours with free access to water. Induce stress by placing the rats in restraint cages and immersing them vertically in a water bath at 23°C to the level of the xiphoid process for 6 hours.[7]
-
Sample Collection and Analysis:
-
Following the stress period, euthanize the rats.
-
Excise the stomachs, open them along the greater curvature, and gently rinse with saline.
-
Score the gastric lesions based on their number and severity.
-
Measure the gastric pH of the stomach contents.
-
Collect gastric tissue for histological examination and biochemical analyses (e.g., MPO, PGE2, malondialdehyde, superoxide (B77818) dismutase).[3][4]
-
Indomethacin-Induced Gastric Ulcer Model in Rats
This model is commonly used to study NSAID-induced gastropathy.
Materials:
-
Male Wistar rats (180-220 g)
-
Esomeprazole
-
Indomethacin (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Vehicle for esomeprazole and indomethacin
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week.
-
Grouping: Randomly assign rats to different groups (n=6-8 per group), for example:
-
Drug Administration: Fast the rats for 24 hours with free access to water. Administer esomeprazole or vehicle orally 30-60 minutes before indomethacin administration.
-
Ulcer Induction: Administer a single oral dose of indomethacin (e.g., 30 mg/kg).[6]
-
Sample Collection and Analysis:
-
Euthanize the rats 4-6 hours after indomethacin administration.
-
Excise the stomachs and open along the greater curvature.
-
Calculate the ulcer index based on the number and severity of lesions.
-
Perform histological analysis of the gastric tissue.
-
Surgically-Induced Gastroesophageal Reflux Disease (GERD) Model in Rats
Surgical models are used to create a chronic and severe form of GERD.[3][5]
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Esomeprazole
-
Surgical instruments
-
Anesthetics
Procedure:
-
Animal Preparation and Anesthesia: Fast the rats overnight and anesthetize them.
-
Surgical Procedure:
-
Perform a laparotomy to expose the stomach and esophagus.
-
Ligate the pylorus and the transitional region between the forestomach and the corpus to induce gastric content reflux into the esophagus.[5]
-
-
Post-operative Care and Drug Administration:
-
Provide appropriate post-operative care, including analgesics.
-
Administer esomeprazole or vehicle daily for the desired study period (e.g., 14 days).
-
-
Evaluation of Esophageal Injury:
-
At the end of the study, euthanize the rats and excise the esophagus.
-
Assess the severity of esophagitis macroscopically and microscopically.
-
Measure biochemical markers of inflammation in the esophageal tissue.
-
Visualizations
Signaling Pathway of Esomeprazole's Anti-inflammatory and Antioxidant Effects
Caption: Esomeprazole's protective mechanism against stress-induced ulcers.
Experimental Workflow for In Vivo Rodent Ulcer Model
Caption: General experimental workflow for rodent gastric ulcer models.
Esomeprazole and Bone Healing in Rodent Models
The effect of proton pump inhibitors (PPIs) on bone metabolism and healing is a subject of ongoing research. While extensive data on esomeprazole's direct impact on bone healing in rodent models is limited, studies on omeprazole, its racemic mixture, provide some insights.
Table 4: Effect of Omeprazole on Bone Healing in a Rat Tibial Defect Model
| Treatment Group | Dose (mg/kg/day) | Treatment Duration | Newly Formed Bone (%) | Bone-Implant Contact (%) | Reference |
| Control (Saline) | - | 2 weeks | 45.89 ± 9.73 | 41.8 ± 13.3 | [8] |
| Omeprazole | 5 | 2 weeks | 28.62 ± 13.12 | 23.3 ± 10.8 | [8] |
These findings suggest that systemic administration of omeprazole may impair bone healing and osseointegration in rats.[8] The proposed mechanisms include potential interference with calcium absorption due to reduced gastric acidity. However, some studies have reported conflicting results, with one study suggesting a positive effect of omeprazole on fracture healing in rats.[9] Further research is needed to specifically elucidate the effects of esomeprazole on bone regeneration in rodent models.
Conclusion
Esomeprazole has demonstrated significant efficacy in rodent models of gastric ulcers, primarily through its potent anti-secretory activity and additional antioxidant and anti-inflammatory effects. The provided protocols offer a foundation for designing and conducting in vivo studies to evaluate the therapeutic potential of esomeprazole potassium. It is important to note the limited availability of data for the potassium salt specifically and for its effects on bone healing. Researchers should carefully consider the choice of animal model, dosage, and endpoints to ensure the generation of robust and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Esomeprazole alleviates the damage to stress ulcer in rats through not only its antisecretory effect but its antioxidant effect by inactivating the p38 MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Operatively induced chronic reflux in rats: a suitable model for studying esophageal carcinogenesis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proton Pump Inhibitors and Bone Health: An Update Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]
Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Esomeprazole Potassium
Introduction
Esomeprazole (B1671258) is the S-isomer of omeprazole (B731) and a proton pump inhibitor that suppresses gastric acid secretion.[1] It is widely used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. Esomeprazole potassium is a salt form of the active pharmaceutical ingredient. To ensure the quality, efficacy, and safety of pharmaceutical products containing this compound, a reliable and validated analytical method for its quantification is essential. This application note details the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in bulk drug and pharmaceutical dosage forms. The method is developed in accordance with the International Council for Harmonisation (ICH) guidelines.[2]
Chemical Properties and Degradation
Esomeprazole is known to be unstable in acidic conditions and is also susceptible to oxidation, heat, and light.[3][4][5] Its degradation can lead to the formation of various impurities, including sulphone and sulphide derivatives.[3][6] Therefore, a stability-indicating method that can separate the parent drug from its degradation products and potential impurities is crucial for accurate quantification and stability assessment.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile (B52724)
-
HPLC grade methanol
-
Potassium dihydrogen phosphate (B84403) (analytical grade)[1][2]
-
Sodium hydroxide (B78521) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
HPLC grade water
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is used. The following chromatographic conditions were established:
| Parameter | Condition |
| HPLC Column | C18 (250 mm x 4.6 mm, 5 µm particle size)[1][7][8] |
| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 7.0) (50:50, v/v)[1][9] |
| Flow Rate | 1.0 mL/min[1][7][10] |
| Detection Wavelength | 302 nm[1][7][8] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes[2][11] |
3. Preparation of Solutions
-
Phosphate Buffer (0.05 M, pH 7.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.05 M solution. Adjust the pH to 7.0 using a sodium hydroxide or phosphoric acid solution.[1][9]
-
Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 50:50 ratio. Degas the mobile phase by sonication or vacuum filtration before use.[7][9]
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 5-30 µg/mL.
4. Sample Preparation (for Pharmaceutical Dosage Forms)
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer a quantity of the powder equivalent to 10 mg of Esomeprazole to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
Method Validation
The developed HPLC method was validated according to ICH guidelines for the following parameters:
1. System Suitability
System suitability was evaluated by injecting the standard solution six times. The acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
2. Specificity (Forced Degradation)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The this compound standard was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at room temperature for 1 hour.[6][12]
-
Base Hydrolysis: 0.1 N NaOH at 80°C for 1 hour.[12]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 3.5 hours.[6][12]
-
Thermal Degradation: Dry heat at 105°C for 24 hours.[6]
-
Photolytic Degradation: Exposure to UV light for 48 hours.[6]
The chromatograms of the stressed samples were compared with that of the unstressed sample to evaluate the resolution between Esomeprazole and its degradation products.
3. Linearity
The linearity of the method was determined by analyzing a series of at least five concentrations of this compound over the range of 5-30 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.[2][9]
4. Accuracy (% Recovery)
The accuracy of the method was assessed by the standard addition method at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.
5. Precision
-
Repeatability (Intra-day Precision): The precision of the method was determined by analyzing six replicate injections of the standard solution on the same day. The relative standard deviation (% RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day Precision): The inter-day precision was evaluated by analyzing the standard solution on three different days. The % RSD was calculated.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following formulae: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[7]
7. Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% of organic phase)
-
pH of the buffer (± 0.2 units)
The effect of these changes on the system suitability parameters was observed.
Data Presentation
Table 1: System Suitability Results
| Parameter | Observed Value | Acceptance Criteria |
| Retention Time (min) | ~ 6.5 | - |
| Tailing Factor | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 3000 | > 2000 |
| % RSD of Peak Area | 0.8% | ≤ 2.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 5 | Value |
| 10 | Value |
| 15 | Value |
| 20 | Value |
| 25 | Value |
| 30 | Value |
| Correlation Coefficient (r²) | > 0.999 |
Table 3: Accuracy (% Recovery) Results
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 8 | Value | Value |
| 100% | 10 | Value | Value |
| 120% | 12 | Value | Value |
Table 4: Precision Results
| Precision | % RSD | Acceptance Criteria |
| Intra-day (n=6) | < 1.0% | ≤ 2.0% |
| Inter-day (n=3) | < 1.5% | ≤ 2.0% |
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | Value |
| LOQ | Value |
Table 6: Robustness Study
| Parameter Varied | % RSD of Peak Area | Tailing Factor |
| Flow Rate (0.9 mL/min) | Value | Value |
| Flow Rate (1.1 mL/min) | Value | Value |
| Mobile Phase (48:52) | Value | Value |
| Mobile Phase (52:48) | Value | Value |
| pH (6.8) | Value | Value |
| pH (7.2) | Value | Value |
Visualizations
Caption: Experimental workflow for HPLC method development and validation.
Caption: Logical relationship of ICH validation parameters.
Conclusion
The developed RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in bulk and pharmaceutical dosage forms. The method is also stability-indicating, as it can effectively separate the parent drug from its degradation products. The validation results confirm that the method is suitable for its intended purpose and can be used for routine quality control analysis of this compound.[10][11]
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. scielo.isciii.es [scielo.isciii.es]
- 3. Prediction of Drug Stability Using Deep Learning Approach: Case Study of Esomeprazole 40 mg Freeze-Dried Powder for Solution [mdpi.com]
- 4. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iajps.com [iajps.com]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. researchgate.net [researchgate.net]
- 9. The RP-HPLC method for simultaneous estimation of esomeprazole and naproxen in binary combination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Quantification of Esomeprazole Potassium in Biological Samples using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esomeprazole (B1671258), a proton pump inhibitor, is widely used to manage acid-related gastrointestinal conditions. Accurate quantification of esomeprazole in biological matrices is essential for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This document provides a detailed protocol for the quantitative analysis of esomeprazole in biological samples, primarily human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, ensuring reliable and reproducible results. The use of a stable isotope-labeled internal standard, such as esomeprazole-d3, is recommended to correct for sample preparation variability and matrix effects, thereby enhancing accuracy and precision.[1]
Experimental Protocols
This section details the methodologies for sample preparation, liquid chromatography, and mass spectrometry for the quantification of esomeprazole.
Sample Preparation
The choice of sample preparation method depends on the sample matrix, required sensitivity, and available resources. Three common techniques are protein precipitation, liquid-liquid extraction, and solid-phase extraction.
1. Protein Precipitation (PPT)
-
Protocol:
-
To 500 µL of plasma sample in a microcentrifuge tube, add 25 µL of the internal standard working solution.[2]
-
Add 975 µL of acetonitrile (B52724) to precipitate plasma proteins.[2]
-
Vortex the mixture for 1-2 minutes.[2]
-
Centrifuge at 12,000 rpm for 10-15 minutes.[2]
-
Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.[2]
-
2. Liquid-Liquid Extraction (LLE)
-
Protocol:
-
To 80 µL of human plasma, add 200 µL of 100 mM sodium bicarbonate.[3]
-
Add the internal standard (e.g., Rabeprazole).[3]
-
Add 2 mL of ethyl acetate (B1210297) and vortex for 15 minutes.[3]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.[3]
-
Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[3][4]
-
Reconstitute the dried extract with 0.2 mL of the mobile phase.[4]
-
Inject an aliquot (e.g., 2 µL) into the LC-MS/MS system.[4]
-
3. Solid-Phase Extraction (SPE)
-
Protocol:
-
Condition a suitable SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the plasma sample (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or low percentage of methanol in water) to remove interferences.
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
Liquid Chromatography (LC) Conditions
The following table summarizes typical LC parameters for the separation of esomeprazole.
| Parameter | Description |
| Column | Gemini C18 (50mm x 4.6mm, 5µm)[3] or Hypersil Gold C18 |
| Mobile Phase | Acetonitrile : water (pH 7.0 with Ammonia) [8:2 v/v][3] or Acetonitrile-25 mM ammonium (B1175870) formate (B1220265) (70:30, v/v)[5] |
| Flow Rate | 0.5 mL/min[6] |
| Injection Volume | 2 µL[4] |
| Column Temperature | 40°C[7] |
| Total Run Time | 1.00 - 4.0 min[4][5] |
Mass Spectrometry (MS/MS) Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, and quantification is performed using Multiple Reaction Monitoring (MRM).
| Parameter | Description |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][8] |
| MRM Transitions | Esomeprazole: m/z 346.1 → 198.1[4] Esomeprazole-d3 (IS): m/z 349.1 → 201.1 (Example) Rabeprazole (B1678785) (IS): m/z 360.1 → 242.1[4] |
| Desolvation Gas | Nitrogen[4] |
| Cone Gas Flow | 833.33 mL/min[4] |
| Desolvation Gas Flow | 13,333.33 mL/min[4] |
Quantitative Data Summary
The following tables summarize the validation parameters from various published methods for the quantification of esomeprazole in human plasma.
Table 1: Linearity and Sensitivity
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| 5 - 1000 | 5 | [3] |
| 0.5 - 2000 (ppb) | 0.5 (ppb) | [8] |
| 3.00 - 700.02 | 3.00 | [5] |
| 0.1 - 2000 | 0.1 | [6] |
| 20 - 20,000 (nmol/L) | 20 (nmol/L) | [9] |
Table 2: Precision and Accuracy
| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| LLOQ, LQC, MQC, HQC | 1.31 - 10.48 | 2.42 - 11.19 | 95.67 - 111.45 | 98.40 - 106.95 | [4] |
| All QC levels | < 15 | < 15 | Within ±15% | Within ±15% | [8] |
| All analytes | < 9.5 | < 9.5 | 97.7 - 100.1 | 97.7 - 100.1 | [9] |
Table 3: Recovery
| Analyte | Extraction Method | Mean Recovery (%) | Reference |
| Esomeprazole | Liquid-Liquid Extraction | 73.4 | [3] |
| Esomeprazole | Liquid-Liquid Extraction | 80 - 105 | [9] |
Experimental Workflow
The general workflow for the quantification of esomeprazole in biological samples is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ajrconline.org [ajrconline.org]
- 4. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a sensitive and high-throughput LC-MS/MS method for the simultaneous determination of esomeprazole and naproxen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. payeshdarou.ir [payeshdarou.ir]
- 9. Determination of esomeprazole and its two main metabolites in human, rat and dog plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Preparing Esomeprazole Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Esomeprazole (B1671258), the S-isomer of omeprazole, is a potent proton pump inhibitor (PPI) primarily used to reduce gastric acid secretion.[1][2] Beyond this well-established clinical application, a growing body of research highlights its "off-target" effects, positioning it as a molecule of interest for drug repurposing, particularly in oncology.[1][2] In vitro studies have shown that esomeprazole can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and modulate key cellular signaling pathways.[1][2][3]
Accurate and reproducible preparation of esomeprazole solutions is critical for obtaining reliable data in cell culture experiments. Esomeprazole is a lipophilic, weak base that is highly unstable in acidic conditions and susceptible to degradation.[4][5][6] This protocol provides a detailed methodology for the preparation, storage, and use of esomeprazole stock solutions for in vitro research. While the user requested information on Esomeprazole potassium, the magnesium and sodium salts are more commonly used in research and their characteristics are well-documented. The principles outlined here are applicable to these common forms.
Data Presentation: Physicochemical Properties, Solubility, and Stability
The following tables summarize key quantitative data for the handling of esomeprazole salts in a research setting.
Table 1: Physicochemical Properties of Esomeprazole Salts
| Parameter | Esomeprazole Magnesium | Esomeprazole Sodium |
|---|---|---|
| Synonyms | (S)-Omeprazole Magnesium | Esomeprazole Sodium Salt |
| Molecular Formula | C₃₄H₃₆MgN₆O₆S₂ | C₁₇H₁₈N₃NaO₃S |
| Molecular Weight | ~713.1 g/mol [2][7] | ~367.4 g/mol |
| Appearance | Crystalline solid[2][7] | Solid |
| Storage Temp. | -20°C[7] | -20°C |
Table 2: Solubility of Esomeprazole Salts in Common Solvents
| Solvent | Esomeprazole Magnesium | Esomeprazole Sodium | Key Considerations |
|---|---|---|---|
| DMSO | ~20 mg/mL[2][4][7] | ~20 mg/mL[4] | Recommended for high-concentration stock solutions.[4] |
| Ethanol | ~1 mg/mL[2][4] | ~10 mg/mL[4] | Lower solubility compared to DMSO. |
| DMF | ~25 mg/mL[2][4][7] | ~30 mg/mL[4] | An alternative to DMSO for stock solutions. |
| PBS (pH 7.2) | Sparingly soluble (~0.5 mg/mL in 1:1 DMF:PBS)[4][7] | ~10 mg/mL[4] | Not recommended for high-concentration stocks. Solubility is pH-dependent and increases with higher pH. |
Table 3: Recommended Storage and Stability of Esomeprazole Solutions
| Solution Type | Storage Condition | Stability | Notes |
|---|---|---|---|
| DMSO Stock | -20°C, protected from light[4][5][8] | ≥ 4 years (as solid)[7] | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[8] |
| Aqueous/Culture Medium | 2-8°C or Room Temp | Not recommended for storage > 1 day[2][4] | Prepare fresh for each experiment due to rapid degradation, especially in acidic media.[5] The half-life at pH 6.8 is ~19 hours at 25°C and ~8 hours at 37°C.[5] |
Table 4: Reported Working Concentrations in Cell Culture
| Cell Type | Concentration Range | Effect Observed | Citation(s) |
|---|---|---|---|
| Ovarian Cancer | Concentration-dependent | Inhibition of cell viability, proliferation, invasion, and migration. | [9] |
| Gastric Cancer (AGS cells) | Time-dependent | Inhibition of proliferation, induction of apoptosis, and cell cycle arrest. | [3] |
| Head and Neck Squamous Carcinoma | Dose-dependent | Inhibition of tumor growth, enhancement of radiation effects. | [10] |
| Various Cancer Cells | Varies by cell line | Antiproliferative activity, cell cycle arrest. |[1][10] |
Experimental Protocols
This protocol describes the preparation of a high-concentration stock solution, which is the recommended starting point for cell culture experiments.[4]
Materials:
-
Esomeprazole (Magnesium or Sodium salt) powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (amber or covered in foil)
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh 20 mg of Esomeprazole powder and transfer it to a sterile microcentrifuge tube.[2]
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.[2]
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved.[2] Gentle warming to 37°C can aid dissolution.[2] Visually inspect the solution to ensure no particulates remain.
-
Sterilization (Optional): If sterility is a major concern for your application, the DMSO stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.[2][4]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use sterile amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.[5][8] Store the aliquots at -20°C.[4][8]
This protocol outlines the dilution of the concentrated stock for direct application to cell cultures.
Materials:
-
Prepared Esomeprazole DMSO stock solution (from Protocol 1)
-
Pre-warmed, complete cell culture medium appropriate for the cell line
-
Sterile pipette tips and tubes
Procedure:
-
Thawing: At the time of the experiment, thaw a single aliquot of the Esomeprazole DMSO stock solution at room temperature.[4][8]
-
Dilution Calculation: Determine the volume of stock solution needed to achieve the final desired concentration. It is crucial to perform serial dilutions to ensure accuracy and to minimize the final DMSO concentration in the culture medium (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8]
-
Serial Dilution:
-
Prepare an intermediate dilution by adding a small volume of the DMSO stock to a larger volume of pre-warmed complete cell culture medium.
-
Gently mix by pipetting. Avoid vigorous vortexing.[4]
-
From this intermediate dilution, add the calculated volume to your cell culture wells to reach the final target concentration.
-
-
Vehicle Control: It is essential to include a vehicle control in every experiment.[2] Treat a parallel set of cells with the same final concentration of DMSO as the esomeprazole-treated cells.[2]
-
Incubation: Incubate the cells under their standard experimental conditions (e.g., 37°C, 5% CO₂).
Visualizations: Workflow and Signaling Pathways
Caption: General experimental workflow for preparing and using Esomeprazole in cell culture.
Caption: Key signaling pathways modulated by Esomeprazole in cancer cells.[1][9][11]
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution in medium | High final DMSO concentration; low pH of the medium.[4] | Ensure the final DMSO concentration is insignificant (e.g., ≤ 0.1%).[8] Prepare a more dilute stock solution if necessary. Use a buffer with a pH > 7.2 for dilution if possible.[4] |
| Solution turns yellow | Degradation of Esomeprazole.[4][5] | Prepare solutions fresh before each experiment.[5] Protect stock and working solutions from light by using amber tubes or aluminum foil.[5] |
| Inconsistent experimental results | Degradation of Esomeprazole due to acidic medium or oxidation.[5][12] | Monitor the pH of your cell culture medium, as cellular metabolism can lower it.[12] Prepare solutions fresh and use immediately.[5] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Esomeprazole affects the proliferation, metastasis, apoptosis and chemosensitivity of gastric cancer cells by regulating lncRNA/circRNA-miRNA-mRNA ceRNA networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. hpu.edu.sy [hpu.edu.sy]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Esomeprazole Alleviates Cisplatin Resistance by Inhibiting the AKT/mTOR Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Esomeprazole enhances the effect of ionizing radiation to improve tumor control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Using Esomeprazole potassium in gastroesophageal reflux disease (GERD) research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastroesophageal reflux disease (GERD) is a prevalent gastrointestinal disorder characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and regurgitation, and in some cases, complications such as erosive esophagitis.[1][2] Proton pump inhibitors (PPIs) are the primary therapeutic agents for managing GERD.[3][4] Esomeprazole (B1671258), the S-isomer of omeprazole (B731), is a second-generation PPI designed to improve upon the pharmacokinetic properties of its predecessor, offering more consistent and sustained acid suppression.[3][5][6] These notes provide a comprehensive overview of the application of Esomeprazole potassium in preclinical and clinical GERD research.
Mechanism of Action
Esomeprazole is a prodrug that targets the final step in the gastric acid secretion pathway.[7] After absorption into the systemic circulation, it concentrates in the acidic environment of the secretory canaliculi of gastric parietal cells.[7][8] Here, it undergoes protonation and conversion to its active form, a tetracyclic sulfenamide.[8][9] This active metabolite then forms a stable, irreversible disulfide bond with cysteine residues on the H+/K+-ATPase enzyme (the proton pump).[8][9] This covalent inhibition blocks the pump's ability to exchange H+ ions for K+ ions, effectively shutting down both basal and stimulated gastric acid secretion and raising the intragastric pH.[3][8]
Pharmacokinetic Profile
Esomeprazole exhibits a favorable pharmacokinetic profile characterized by rapid absorption and metabolism primarily through the cytochrome P450 system.[10][11] As the S-isomer, it is metabolized more slowly than the R-isomer of omeprazole, leading to higher plasma concentrations and more consistent acid suppression.[5]
| Parameter | Value | References |
| Bioavailability | ~50% to 90% (increases with repeated dosing) | [10][12][13] |
| Time to Peak Plasma (Tmax) | ~1.5 hours | [9][12] |
| Plasma Half-life (t½) | ~1 to 1.5 hours | [10][11][12] |
| Protein Binding | ~97% | [5][11][12] |
| Metabolism | Hepatic, via CYP2C19 and CYP3A4 enzymes | [5][10][11][12] |
| Elimination | ~80% excreted as metabolites in urine, ~20% in feces | [11][12] |
Efficacy in GERD: Clinical Research Data
Clinical trials have consistently demonstrated the efficacy of esomeprazole in healing erosive esophagitis and providing symptom relief. It has shown superiority over other PPIs at standard doses in several head-to-head comparisons.[3][6][14]
Table 1: Healing Rates of Erosive Esophagitis (8-Week Treatment)
| Treatment | Healing Rate at Week 8 | References |
| Esomeprazole 40 mg | 93.7% | [14] |
| Omeprazole 20 mg | 84.2% | [14] |
In a large-scale, randomized, double-blind trial, esomeprazole 40 mg was significantly more effective than omeprazole 20 mg in healing erosive esophagitis after 8 weeks of treatment.[14]
Table 2: Maintenance of Healed Erosive Esophagitis (6-Month Treatment)
| Treatment | Healing Maintained at 6 Months | References |
| Esomeprazole 40 mg | 93.6% | [3] |
| Esomeprazole 20 mg | 93.2% | [3] |
| Esomeprazole 10 mg | 57.1% | [3] |
| Placebo | 29.1% | [3] |
Esomeprazole at 20 mg and 40 mg daily doses is highly effective in maintaining the healing of erosive GERD over a 6-month period compared to placebo.[3]
Experimental Protocols
Protocol 1: In Vivo Efficacy in a Rodent Model of GERD
This protocol describes a general method for evaluating the efficacy of esomeprazole in a surgically-induced GERD model in rats.[7][15]
Objective: To assess the therapeutic effect of this compound on esophageal tissue damage in a rat model of chronic acid reflux.
Materials:
-
Male Wistar rats (200-250g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic agents (e.g., ketamine/xylazine)
-
Surgical instruments
-
Histology reagents (formalin, paraffin, H&E stain)
-
pH meter with microprobe
Procedure:
-
Acclimatization: House animals in a controlled environment for at least one week with free access to food and water.[7]
-
GERD Induction:
-
Anesthetize the rats.
-
Perform a laparotomy to expose the stomach.
-
Ligate the pylorus and the transitional region between the forestomach and the corpus to induce reflux of gastric acid into the esophagus.[15]
-
Suture the abdominal incision.
-
-
Group Allocation: Randomly divide the animals into three groups:
-
Group 1: Sham-operated control (laparotomy without ligation) receiving vehicle.
-
Group 2: GERD model receiving vehicle.
-
Group 3: GERD model receiving this compound (e.g., 10-50 mg/kg, oral gavage) once daily.[7]
-
-
Treatment: Administer the assigned treatment for a specified period (e.g., 7-14 days).
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Measure the intra-esophageal pH.
-
Excise the esophagus and stomach.
-
Macroscopically score the esophageal lesions.
-
Fix the esophageal tissue in 10% buffered formalin for histopathological examination (H&E staining) to assess inflammation, erosion, and ulceration.
-
Protocol 2: Clinical Trial Design for Erosive Esophagitis
This protocol outlines a typical Phase III clinical trial to evaluate the efficacy and safety of Esomeprazole in patients with GERD.[14][16][17]
Objective: To compare the efficacy and safety of Esomeprazole 40 mg once daily versus another standard PPI (e.g., Omeprazole 20 mg) in healing erosive esophagitis and resolving GERD symptoms over 8 weeks.
Study Design: A multicenter, randomized, double-blind, parallel-group study.[14]
Participant Population:
-
Inclusion Criteria:
-
Exclusion Criteria:
Procedure:
-
Screening & Baseline: Eligible patients undergo a baseline endoscopy to confirm and grade erosive esophagitis. They also complete a baseline symptom questionnaire (e.g., rating heartburn severity and frequency).
-
Randomization: Patients are randomly assigned to one of two treatment arms:
-
Arm A: Esomeprazole 40 mg, once daily.
-
Arm B: Comparator PPI (e.g., Omeprazole 20 mg), once daily.
-
-
Treatment Period: Patients take the assigned medication for 8 weeks.
-
Follow-up Visits:
Outcome Measures:
-
Primary Endpoint: The proportion of patients with healed esophagitis at Week 8, confirmed by endoscopy.[14]
-
Secondary Endpoints:
Safety and Tolerability
In clinical research, esomeprazole is generally well-tolerated. The most commonly reported adverse events are mild to moderate and include headache, diarrhea, and nausea, with a safety profile comparable to that of omeprazole.[12][14]
Conclusion
This compound is a potent and effective inhibitor of gastric acid secretion with a well-defined mechanism of action and a favorable pharmacokinetic profile. Its demonstrated efficacy in healing esophageal lesions and resolving GERD symptoms in numerous clinical trials makes it a cornerstone for both therapeutic use and as a reference compound in the research and development of new treatments for acid-related disorders.[2][3][14] The protocols outlined here provide a framework for its continued investigation in both preclinical and clinical research settings.
References
- 1. Efficacy and Safety of Esomeprazole for the Treatment of Reflux Symptoms in Patients with Gastroesophageal Reflux Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijss-sn.com [ijss-sn.com]
- 3. A review of esomeprazole in the treatment of gastroesophageal reflux disease (GERD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gastroesophageal Reflux Disease Medication: Proton Pump Inhibitors, Potassium-Competitive Acid Blockers, H2-Receptor Antagonists, Antacids, Prokinetics [emedicine.medscape.com]
- 5. Pharmacokinetic studies with esomeprazole, the (S)-isomer of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. benchchem.com [benchchem.com]
- 8. Esomeprazole and H+/K+ - ATPase Interaction - Proteopedia, life in 3D [proteopedia.org]
- 9. researchgate.net [researchgate.net]
- 10. omicsonline.org [omicsonline.org]
- 11. uop.edu.jo [uop.edu.jo]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy and safety of esomeprazole compared with omeprazole in GERD patients with erosive esophagitis: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. storage.imrpress.com [storage.imrpress.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. trial.medpath.com [trial.medpath.com]
Application of Esomeprazole Potassium in Helicobacter pylori Eradication Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of esomeprazole (B1671258) potassium in Helicobacter pylori (H. pylori) eradication studies. Esomeprazole, the S-isomer of omeprazole (B731), is a proton pump inhibitor (PPI) that suppresses gastric acid secretion.[1] This action is crucial for effective H. pylori eradication as it creates a more neutral intragastric pH, which enhances the efficacy of antibiotics used in treatment regimens.[2]
Introduction
Helicobacter pylori is a bacterium that colonizes the gastric mucosa and is a major causative factor in various gastroduodenal diseases, including peptic ulcers and gastric cancer. Eradication of H. pylori is a key therapeutic goal in managing these conditions. Standard treatment regimens typically involve a combination of a proton pump inhibitor (PPI) and two or more antibiotics.
Esomeprazole potassium is a widely studied PPI for this indication. Its potent and sustained acid suppression contributes to higher antibiotic stability and activity against H. pylori.[2][3] These notes summarize key findings from clinical studies and provide standardized protocols for researchers.
Quantitative Data Summary
The following tables summarize the efficacy of various this compound-based regimens for H. pylori eradication from several clinical trials.
Table 1: Efficacy of Esomeprazole-Based Triple Therapy in Naive Patients
| Study Reference | Treatment Regimen (Duration) | This compound Dosage | Antibiotics | Eradication Rate (Intention-to-Treat) | Eradication Rate (Per-Protocol) |
| Vaira D, et al. (2000)[4] | 1 week | 20 mg twice daily | Amoxicillin (B794) 1g twice daily, Clarithromycin 500 mg twice daily | 90% | 91% |
| Sheu BS, et al. (2005)[5] | 1 week | 40 mg twice daily | Amoxicillin 1g twice daily, Clarithromycin 500 mg twice daily | 86% | 94% |
| de Boer WA, et al. (2005) | 7 days | 20 mg twice daily | Amoxicillin 1g twice daily, Clarithromycin 500 mg twice daily | 74% | 83.5% |
| de Boer WA, et al. (2005)[6] | 7 days | 40 mg twice daily | Amoxicillin 1g twice daily, Clarithromycin 500 mg twice daily | 78% | 84.8% |
| de Boer WA, et al. (2005)[6] | 10 days | 40 mg twice daily | Amoxicillin 1g twice daily, Clarithromycin 500 mg twice daily | 80% | 88.2% |
| Nista EC, et al. (2004)[7] | 7 days | 40 mg once daily | Amoxicillin 1g twice daily, Clarithromycin 500 mg twice daily | 81% | Not Reported |
| Nista EC, et al. (2004)[7] | 7 days | 40 mg twice daily | Amoxicillin 1g twice daily, Clarithromycin 500 mg twice daily | 96% | Not Reported |
| Lee YC, et al. (2017) | 7 days | 40 mg twice daily | Amoxicillin 1g twice daily, Clarithromycin 500 mg twice daily | 80.9% | Not Reported |
Table 2: Comparative Efficacy of Esomeprazole vs. Other PPIs
| Study Reference | Esomeprazole Regimen | Comparator PPI Regimen | Esomeprazole Eradication Rate (ITT/PP) | Comparator Eradication Rate (ITT/PP) |
| Vaira D, et al. (2000)[4] | 20 mg esomeprazole BD + Amox/Clarith | 20 mg omeprazole BD + Amox/Clarith | 90% / 91% | 88% / 91% |
| Sheu BS, et al. (2005)[5] | 40 mg esomeprazole BD + Amox/Clarith | 20 mg omeprazole BD + Amox/Clarith | 86% / 94% | 79% / 85% |
| Nista EC, et al. (2004)[7] | 40 mg esomeprazole OD + Amox/Clarith | 20 mg omeprazole BD + Amox/Clarith | 81% / Not Reported | 71% / Not Reported |
| Fujioka T, et al. (2014)[8] | 20 mg esomeprazole BD + Amox/Clarith | 30 mg lansoprazole (B1674482) BD + Amox/Clarith | 69.4% / 76.9% | 73.9% / 79.8% |
| Meta-analysis (Tong JL, et al. 2006)[9] | Various esomeprazole regimens | Various other PPI regimens | 86% (mean ITT) | 81% (mean ITT) |
Table 3: High-Dose Dual Therapy (HDDT) and Quadruple Therapy
| Study Reference | Treatment Regimen (Duration) | This compound Dosage | Other Drugs | Eradication Rate (ITT) | Eradication Rate (PP) |
| Han Y, et al. (2022)[10] | 14 days (HDDT) | 20 mg four times daily | Amoxicillin 750 mg four times daily | 86.47% | 91.77% |
| Han Y, et al. (2022)[10] | 14 days (BQT) | 20 mg twice daily | Bismuth potassium citrate (B86180) 600 mg BD, Amoxicillin 1g BD, Metronidazole 400 mg QID | 87.06% | 93.04% |
| Tai WC, et al. (2023)[11] | 14 days (HDDT) | High-dose (not specified) | Amoxicillin | 93.6% | 94.5% |
| Tai WC, et al. (2023)[11] | 14 days (FBQT) | Not specified | Furazolidone-based quadruple therapy | 86.9% | 88.7% |
Experimental Protocols
The following are generalized protocols for conducting clinical trials on H. pylori eradication using this compound, based on methodologies reported in the cited literature.
Study Design and Patient Selection
A randomized, controlled, double-blind study design is recommended to minimize bias.
Inclusion Criteria:
-
Adult patients (typically 18-75 years of age).
-
Confirmed active H. pylori infection.
-
Presence of conditions such as duodenal ulcer disease or dyspepsia.[4][5]
-
Provision of written informed consent.
Exclusion Criteria:
-
Previous H. pylori eradication therapy.
-
Known allergy to esomeprazole, amoxicillin, clarithromycin, or other study medications.
-
Use of PPIs, H2-receptor antagonists, or antibiotics within the preceding 4 weeks.
-
Severe concomitant illness (e.g., renal, hepatic, or cardiac failure).
-
Pregnancy or lactation.
Confirmation of H. pylori Infection
H. pylori status should be confirmed using at least two different methods before enrollment.
Protocol for 13C-Urea Breath Test (UBT):
-
Patients fast for at least 6 hours prior to the test.
-
A baseline breath sample is collected into a designated bag.
-
The patient ingests a 13C-labeled urea (B33335) solution (typically 75-100 mg).
-
After 30 minutes, a second breath sample is collected.
-
Breath samples are analyzed by mass spectrometry to measure the ratio of 13CO2 to 12CO2. A significant increase in this ratio after urea ingestion indicates the presence of H. pylori urease activity.
Protocol for Rapid Urease Test (RUT) via Endoscopy:
-
Upper gastrointestinal endoscopy is performed on fasting patients.
-
At least two gastric biopsy specimens are taken from the antrum and corpus.
-
One specimen is placed into the well of a commercial rapid urease test kit containing urea and a pH indicator.
-
The test is observed for a color change, which typically occurs within minutes to a few hours if H. pylori is present. A positive result is indicated by a color change from yellow to red/pink.
Treatment Regimens
Patients are randomized to receive one of the treatment arms. A common regimen is a 7-day or 14-day triple therapy.[4][12]
Example 7-Day Esomeprazole-Based Triple Therapy Protocol:
-
Drug Administration:
-
Duration: 7 consecutive days.
-
Compliance Monitoring: Patient compliance should be assessed, for example, by pill count at the end of the treatment period.
Assessment of Eradication
The success of H. pylori eradication should be assessed no earlier than 4 weeks after the completion of therapy to avoid false-negative results.[4][12]
Follow-up Protocol:
-
Schedule a follow-up visit 4 to 8 weeks after the end of treatment.
-
Perform a confirmatory 13C-Urea Breath Test as described in section 3.2.
-
Successful eradication is defined as a negative UBT result.
Safety and Tolerability Assessment
Adverse events should be monitored and recorded throughout the study.
Protocol for Adverse Event Monitoring:
-
Provide patients with a diary to record any adverse events experienced during treatment.
-
At follow-up visits, clinicians should systematically inquire about common side effects of PPIs and antibiotics.
-
Common adverse events associated with esomeprazole-based triple therapy include diarrhea, headache, nausea, constipation, abdominal pain, and dry mouth.[13][14]
-
The severity and relationship of adverse events to the study medication should be assessed and documented.
Visualizations
Mechanism of Action of Esomeprazole in the Gastric Parietal Cell
Caption: Mechanism of Esomeprazole on the Gastric Proton Pump.
Experimental Workflow for an H. pylori Eradication Clinical Trial
Caption: Workflow of a Randomized Controlled Trial for H. pylori Eradication.
Rationale for PPI Use in H. pylori Eradication Therapy
Caption: Rationale for combining Esomeprazole with antibiotics.
References
- 1. Review article: esomeprazole in the treatment of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing proton pump inhibitors in Helicobacter pylori treatment: Old and new tricks to improve effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kjg.or.kr [kjg.or.kr]
- 4. One-week triple therapy with esomeprazole provides effective eradication of Helicobacter pylori in duodenal ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Esomeprazole 40 mg twice daily in triple therapy and the efficacy of Helicobacter pylori eradication related to CYP2C19 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Esomeprazole versus omeprazole for the eradication of Helicobacter pylori infection: results of a randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A meta-analysis: comparison of esomeprazole and other proton pump inhibitors in eradicating Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of high-dose esomeprazole and amoxicillin dual therapy versus bismuth-containing quadruple therapy for Helicobacter pylori infection: a multicenter, randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Impact of High-dose Esomeprazole-amoxicillin Dual Therapy as Rescue Treatment for Helicobacter pylori Infection: A Prospective, Multicenter, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of Seven-day High-dose Esomeprazole-based Triple Therapy versus Seven-day Standard Dose Non-esomeprazole-based Triple Therapy as the First-line Treatment of Patients with Helicobacter pylori Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Esomeprazole: Side Effects, Dosage, Uses, and More [healthline.com]
Application Notes and Protocols for Esomeprazole Potassium in Gastric Acid Secretion Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esomeprazole (B1671258), the S-enantiomer of omomeprazole, is a potent proton pump inhibitor (PPI) that plays a critical role in the study of gastric acid secretion.[1] As a key therapeutic agent for acid-related gastrointestinal disorders, its potassium salt, esomeprazole potassium, serves as an invaluable tool in various research models. These application notes provide detailed protocols and quantitative data to facilitate the use of this compound in elucidating the mechanisms of gastric acid secretion and in the development of novel antisecretory agents.
Mechanism of Action: Irreversible Inhibition of the Gastric H+/K+-ATPase
Esomeprazole is a prodrug that, once systemically absorbed, accumulates in the acidic secretory canaliculi of gastric parietal cells. In this highly acidic environment, it undergoes a proton-catalyzed conversion to its active form, a sulfenamide (B3320178) derivative.[1][2][3] This active metabolite then forms a covalent, irreversible disulfide bond with cysteine residues on the H+/K+-ATPase enzyme, commonly known as the proton pump.[2] This action inhibits the final step in the gastric acid secretion pathway, leading to a profound and sustained reduction in both basal and stimulated acid output.[2][3]
Signaling Pathways in Gastric Acid Secretion
The regulation of gastric acid secretion is a complex process involving endocrine, paracrine, and neurocrine signaling pathways that converge on the gastric parietal cell. The primary stimulants are gastrin, histamine, and acetylcholine. Esomeprazole's efficacy lies in its ability to inhibit the final common step of this cascade, the proton pump itself.
Data Presentation
The following tables summarize key quantitative data regarding the efficacy of this compound in inhibiting gastric acid secretion.
Table 1: In Vitro H+/K+-ATPase Inhibition
| Compound | IC50 (µM) | Source |
| Esomeprazole | 2.3 | [4] |
| Omeprazole (B731) | ~4.0 | [5] |
| Omeprazole | 4 | [6] |
Note: IC50 values can vary depending on experimental conditions.
Table 2: Comparative Efficacy of Proton Pump Inhibitors on Intragastric pH (Day 5 of Treatment)
| Proton Pump Inhibitor | Dose | Mean Time Intragastric pH > 4.0 (hours) | Percentage of Patients with pH > 4.0 for >12h | Source |
| Esomeprazole | 40 mg | 14.0 | 58% | [4][5] |
| Rabeprazole | 20 mg | 12.1 | 51% | [4][5] |
| Omeprazole | 20 mg | 11.8 | 49% | [4][5] |
| Lansoprazole | 30 mg | 11.5 | 48% | [4][5] |
| Pantoprazole | 40 mg | 10.1 | 42% | [4][5] |
Table 3: Dose-Response of Esomeprazole on Intragastric pH in Healthy Volunteers
| Dose | Mean % Time Intragastric pH > 4.0 (24h) | Source |
| 10 mg | 62% (Pentagastrin-Stimulated) | [1] |
| 20 mg | 68.49% ± 8.09% | [1] |
| 40 mg | 62.39% ± 14.40% | [1] |
| 40 mg (i.v.) | 15.9 h (Day 5) | [7] |
| 20 mg (i.v.) | 11.9 h (Day 5) | [7] |
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
This protocol details a spectrophotometric assay to determine the inhibitory effect of esomeprazole on H+/K+-ATPase activity by measuring the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.[5]
Materials:
-
Fresh goat or pig stomach
-
Homogenization buffer (250 mM Sucrose, 2 mM EDTA, 10 mM Tris-HCl, pH 7.4)
-
Suspension buffer (250 mM Sucrose, 10 mM Tris-HCl, pH 7.4)
-
Assay buffer (20 mM Tris-HCl, pH 7.4, 2 mM MgCl₂, 2 mM KCl)
-
This compound
-
ATP solution (2 mM)
-
10% (w/v) Trichloroacetic acid (TCA)
-
Reagents for phosphate quantification (e.g., Fiske-Subbarow reagent)
-
Bovine Serum Albumin (BSA) standard
-
Bradford reagent
-
Spectrophotometer
Procedure:
-
Enzyme Preparation (Gastric Microsomes):
-
Isolate the fundic mucosa from a fresh stomach and wash with ice-cold saline.
-
Mince the mucosa and homogenize in 10 volumes of ice-cold homogenization buffer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cellular debris.
-
Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.
-
Resuspend the pellet in suspension buffer.
-
Determine the protein concentration using the Bradford method with BSA as a standard.
-
-
Inhibition Assay:
-
Prepare a reaction mixture containing the assay buffer and the prepared gastric microsomes.
-
Add varying concentrations of this compound to the reaction mixture. For the control, add the vehicle used to dissolve the esomeprazole.
-
Pre-incubate the mixture for 30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 2 mM ATP.
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop the reaction by adding an equal volume of ice-cold 10% TCA.
-
Centrifuge at 2,000 x g for 10 minutes to pellet the precipitated protein.
-
-
Phosphate Quantification:
-
Collect the supernatant.
-
Determine the amount of inorganic phosphate released using a standard colorimetric method (e.g., Fiske-Subbarow).
-
Measure the absorbance at the appropriate wavelength (e.g., 640 nm).
-
Calculate the percentage inhibition of H+/K+-ATPase activity for each esomeprazole concentration compared to the control.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the esomeprazole concentration.
-
In Vivo Pylorus Ligation Model in Rats
This model is used to assess the effect of esomeprazole on gastric acid secretion in a living organism.
Materials:
-
Wistar rats (180-220 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Anesthetic (e.g., urethane (B1682113) or a combination of ketamine and xylazine)
-
Surgical instruments
-
Suture material
-
Saline solution
-
Centrifuge tubes
-
pH meter
-
0.01 N NaOH solution
-
Phenolphthalein (B1677637) indicator
Procedure:
-
Animal Preparation:
-
Fast the rats for 24-48 hours before the experiment, with free access to water.
-
Administer this compound (e.g., 10 mg/kg or 50 mg/kg, orally or intraperitoneally) or vehicle to the respective groups 30-60 minutes before the surgical procedure.[8]
-
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make a midline abdominal incision to expose the stomach.
-
Carefully ligate the pyloric end of the stomach using a suture, ensuring not to damage the blood supply.
-
Suture the abdominal wall.
-
-
Gastric Juice Collection:
-
Allow the animal to recover in a clean cage for a set period (e.g., 4 hours).
-
After the incubation period, sacrifice the animal by a humane method (e.g., CO₂ asphyxiation).
-
Clamp the esophageal end of the stomach and carefully remove it.
-
Collect the gastric contents into a graduated centrifuge tube.
-
-
Analysis of Gastric Secretion:
-
Measure the volume of the gastric juice.
-
Centrifuge the sample at 1000 x g for 10 minutes.
-
Determine the pH of the supernatant using a pH meter.
-
Titrate an aliquot of the supernatant with 0.01 N NaOH using phenolphthalein as an indicator to determine the total acidity.
-
Calculate the total acid output (μEq/4h).
-
Compare the results between the esomeprazole-treated groups and the control group.
-
Ex Vivo Gastric Mucosa Permeability Study
This protocol provides a general framework for assessing the permeability of esomeprazole across the gastric mucosa using an Ussing chamber.
Materials:
-
Fresh porcine or rodent stomach
-
Krebs-Ringer bicarbonate buffer
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
Ussing chamber system
-
This compound solution of known concentration
-
Analytical method for esomeprazole quantification (e.g., HPLC)
Procedure:
-
Tissue Preparation:
-
Isolate a section of the gastric mucosa from a fresh stomach.
-
Gently remove the muscle layers to obtain a sheet of mucosa.
-
Mount the mucosal sheet in the Ussing chamber, separating the mucosal and serosal sides.
-
-
Ussing Chamber Setup:
-
Fill both chambers with pre-warmed (37°C) Krebs-Ringer bicarbonate buffer and continuously bubble with carbogen gas.
-
Allow the tissue to equilibrate for a set period, monitoring the transepithelial electrical resistance (TEER) to ensure tissue viability.
-
-
Permeability Assay:
-
Add the this compound solution to the mucosal (donor) chamber.
-
At predetermined time intervals, collect samples from the serosal (receiver) chamber.
-
Replace the volume of the collected sample with fresh buffer in the serosal chamber.
-
-
Analysis:
-
Quantify the concentration of esomeprazole in the collected samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) to determine the rate of esomeprazole transport across the gastric mucosa.
-
Conclusion
This compound is a cornerstone for in vitro, in vivo, and ex vivo studies of gastric acid secretion. Its potent and specific mechanism of action provides a reliable tool for investigating the physiology and pharmacology of the gastric proton pump. The protocols and data presented in these application notes offer a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of acid-related gastrointestinal pathologies and the development of more effective therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 5. benchchem.com [benchchem.com]
- 6. Inhibitory action of omeprazole on acid formation in gastric glands and on H+,K+-ATPase isolated from human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intravenous esomeprazole (40 mg and 20 mg) inhibits gastric acid secretion as effectively as oral esomeprazole: results of two randomized clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Esomeprazole alleviates the damage to stress ulcer in rats through not only its antisecretory effect but its antioxidant effect by inactivating the p38 MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Esomeprazole Potassium: Unveiling its Anti-Cancer Potential through Apoptosis and Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of esomeprazole (B1671258) potassium on apoptosis and cell cycle progression in cancer cells. Esomeprazole, a widely used proton pump inhibitor, has demonstrated promising anti-neoplastic properties, making it a subject of growing interest in oncology research. This document outlines the methodologies to assess its impact on cell fate and proliferation, presents key quantitative data from published studies, and illustrates the underlying molecular pathways.
I. Quantitative Data Summary
Esomeprazole potassium has been shown to induce apoptosis and cause cell cycle arrest in a variety of cancer cell lines. The following tables summarize the quantitative effects observed in key studies.
Table 1: Effect of Esomeprazole on Apoptosis in Ovarian Cancer Cells
| Cell Line | Esomeprazole Concentration (mg/L) | Treatment Duration (hours) | Percentage of Apoptotic Cells (%) |
| SKOV3 | 0 (Control) | 24 | ~5 |
| 120 | 24 | ~20[1] | |
| TOV112D | 0 (Control) | 24 | ~8 |
| 120 | 24 | ~25[1] |
Table 2: Effect of Esomeprazole on Cell Cycle Distribution in Head and Neck Squamous Cell Carcinoma (HNSCC)
| Cell Line | Esomeprazole Concentration (µM) | Treatment Duration (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| HN30 | 0 (Control) | 24 | 55.3 | 20.1 | 24.6 |
| 300 | 24 | 76.8[2] | 9.7[2] | 13.5[2] |
Table 3: Effect of Esomeprazole on Key Regulatory Proteins in Cancer Cells
| Cell Line | Esomeprazole Treatment | Protein | Change in Expression |
| HNSCC (HN30) | 300 µM | p21 | Upregulation[2][3] |
| CDK1 | Inhibition[2][3] | ||
| CDK2 | Inhibition[2][3] | ||
| Ovarian Cancer (SKOV3, TOV112D) | 120 mg/L | p53 | Upregulation[1] |
| BAX | Upregulation[1] | ||
| Cleaved Caspase-3 | Upregulation[1] | ||
| Cleaved PARP | Upregulation[1] | ||
| p-AKT | Downregulation[1] | ||
| p-mTOR | Downregulation[1] | ||
| Gastric Cancer (AGS) | Not specified | Not specified | Induction of apoptosis and S/G2/M arrest[4] |
II. Experimental Protocols
A. Protocol for Apoptosis Analysis using Annexin V-FITC and Propidium Iodide (PI) Staining by Flow Cytometry
This protocol details the steps to quantify apoptosis in cancer cells treated with this compound. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V-FITC. Late apoptotic and necrotic cells have compromised membrane integrity, allowing PI to enter and stain the nucleus.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cancer cells
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cancer cells to the desired confluency and treat with various concentrations of this compound for the specified duration.
-
Harvest the cells, including both adherent and floating populations. For adherent cells, use trypsin-EDTA to detach them.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS, centrifuging after each wash.[5]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
Analyze the data to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
-
B. Protocol for Cell Cycle Analysis using Propidium Iodide (PI) Staining by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution in cancer cells following treatment with this compound. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content, enabling the differentiation of cells in G0/G1, S, and G2/M phases.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI, Triton X-100, and RNase A in PBS)
-
70% cold ethanol (B145695)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cancer cells
-
Flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Culture and treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash once with cold PBS.
-
Resuspend the cell pellet in 1 ml of cold PBS.
-
While gently vortexing, add the cell suspension dropwise to 9 ml of ice-cold 70% ethanol for fixation.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).[7]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet.
-
Carefully aspirate the ethanol and wash the cell pellet twice with PBS.[7]
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 15-30 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris.
-
Use a histogram to visualize the distribution of PI fluorescence intensity.
-
Set gates to quantify the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.
-
III. Signaling Pathways and Experimental Workflows
A. Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cell cycle regulation and apoptosis.
B. Experimental Workflows
The following diagrams illustrate the general workflows for the apoptosis and cell cycle analysis experiments.
References
- 1. Esomeprazole Alleviates Cisplatin Resistance by Inhibiting the AKT/mTOR Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Esomeprazole enhances the effect of ionizing radiation to improve tumor control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Esomeprazole affects the proliferation, metastasis, apoptosis and chemosensitivity of gastric cancer cells by regulating lncRNA/circRNA-miRNA-mRNA ceRNA networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Troubleshooting & Optimization
Esomeprazole Potassium in Aqueous Solutions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability challenges of esomeprazole (B1671258) potassium in aqueous solutions. Esomeprazole, a proton pump inhibitor, is known for its inherent instability, particularly in acidic environments, which can significantly impact experimental reproducibility and accuracy.[1][2] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to ensure reliable results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during experiments involving esomeprazole potassium solutions.
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of esomeprazole potency in the experimental buffer. | Acidic pH of the buffer: Esomeprazole degrades rapidly in acidic conditions; its stability is highly pH-dependent.[1] | Use alkaline buffers: Prepare esomeprazole solutions in buffers with a pH above 7.0. Maximum stability is observed at higher pH values.[1][3] For experiments requiring a specific pH, prepare a concentrated stock solution in an alkaline buffer and add it to the experimental buffer immediately before use to minimize exposure to acidic conditions.[1] |
| Precipitation or cloudiness observed in the esomeprazole solution. | Low solubility at neutral or acidic pH: Esomeprazole has poor water solubility, which is exacerbated at lower pH values.[1] | Use of co-solvents: A small percentage of a co-solvent like ethanol (B145695) can be incorporated into the buffer to improve solubility.[1] It is also recommended to prepare esomeprazole solutions fresh for each experiment to prevent precipitation over time.[1] |
| Inconsistent experimental results with esomeprazole. | Degradation due to prolonged storage or exposure to light: The instability of esomeprazole can lead to variable concentrations over time. | Prepare fresh solutions: Due to its instability, it is always best to prepare esomeprazole solutions immediately before use.[1] If storage is unavoidable, refrigerate the solution at 4°C for a short period, though fresh preparation is strongly advised. Solutions should also be protected from light.[4] |
| Formation of unexpected degradation products. | Exposure to oxidative stress or inappropriate temperatures: Esomeprazole is susceptible to degradation under oxidative conditions and at elevated temperatures.[3][5] | Use high-purity water and control temperature: Prepare solutions using deoxygenated, high-purity water. Avoid exposing solutions to high temperatures; for instance, significant degradation has been observed after heating at 105°C for 2 hours.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is esomeprazole so unstable in aqueous solutions?
A1: Esomeprazole is a weak base that is highly susceptible to acid-catalyzed degradation.[6] In acidic environments, it undergoes a chemical rearrangement to form a reactive species that inhibits the proton pump (H+/K+ ATPase). This inherent reactivity makes it unstable in neutral and, particularly, acidic aqueous solutions.
Q2: What is the optimal pH for maintaining esomeprazole stability in an aqueous solution?
A2: Esomeprazole exhibits its highest stability in alkaline conditions. Buffers with a pH of 9.0 or higher, such as glycine (B1666218) or borate (B1201080) buffers, are recommended for preparing stock solutions and for experiments where a high pH is permissible.[3]
Q3: What is the half-life of esomeprazole in an aqueous solution?
A3: The half-life of esomeprazole is highly dependent on both pH and temperature. For instance, at a pH of 6.8 and a temperature of 25°C, the half-life is approximately 19-20 hours.[1][4] This decreases to about 8-10 hours at 37°C under the same pH conditions.[1][4] In acidic conditions, degradation is significantly more rapid.
Q4: Can I store esomeprazole solutions for later use?
A4: Due to its instability, it is strongly recommended to prepare esomeprazole solutions fresh for each experiment.[1] If short-term storage is absolutely necessary, solutions should be kept refrigerated at 4°C and protected from light, although this will only slow, not prevent, degradation.[7]
Q5: What are the major degradation products of esomeprazole?
A5: Under various stress conditions (acidic, basic, oxidative, photolytic, and thermal), esomeprazole degrades into several products. Some common degradation products include omeprazole (B731) sulfide, omeprazole sulfone, and omeprazole N-oxide.[8]
Quantitative Stability Data
The stability of esomeprazole is significantly influenced by pH and temperature. The following tables summarize key quantitative data on its degradation under various conditions.
Table 1: Half-life of Esomeprazole in Aqueous Solutions at Different Temperatures
| pH | Temperature (°C) | Half-life (hours) |
| 6.8 | 25 | ~19-20[1][4] |
| 6.8 | 37 | ~8-10[1][4] |
| 7.0 | 20 | ~30 (for racemate omeprazole)[4] |
Table 2: Forced Degradation of Esomeprazole Under Stress Conditions
| Stress Condition | Conditions | Degradation Observed |
| Acid Hydrolysis | 0.1N HCl at 60°C for 120 min | ~2%[3] |
| Base Hydrolysis | 0.1N NaOH at 60°C for 120 min | ~2.5%[3] |
| Oxidation | 3% H₂O₂ at room temperature for 120 min | ~4%[3] |
| Thermal | Dry heat at 105°C for 2 hours | Significant degradation[3] |
| Photolytic (Sunlight) | 1.2 million Lux hours | ~0.55%[3] |
| Photolytic (UV light) | 200 watt hours/sq meter | ~1.32%[3] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Esomeprazole
This protocol outlines a general procedure for assessing the stability of esomeprazole in an aqueous solution using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724) and methanol[3]
-
High-purity water (e.g., Milli-Q)
-
Buffer salts (e.g., glycine, sodium hydroxide)[3]
-
Acids and bases for forced degradation studies (e.g., HCl, NaOH)[3]
-
Oxidizing agent (e.g., H₂O₂)[3]
2. Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector[3]
-
Analytical balance
-
pH meter
-
Water bath or oven for thermal stress studies[3]
-
Photostability chamber for photolytic stress studies[3]
3. Chromatographic Conditions (Example):
-
Column: Waters X-Terra RP8 (150 mm x 4.6 mm, 3.5 µm) or equivalent[3]
-
Mobile Phase A: 0.08 M Glycine buffer, pH adjusted to 9.0 with 50% NaOH[3]
-
Mobile Phase B: Acetonitrile and methanol (B129727) (85:15 v/v)[3]
-
Gradient Program: A time-based gradient can be optimized to separate degradation products from the parent peak.[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30°C[3]
-
Detection Wavelength: 305 nm[3]
-
Injection Volume: 20 µL[3]
4. Preparation of Solutions:
-
Diluent: Prepare a buffer of disodium (B8443419) tetraborate (B1243019) and edetate disodium in water, pH adjusted to 11.0, mixed with ethanol (80:20 v/v).[3]
-
Standard Solution: Accurately weigh and dissolve the esomeprazole reference standard in the diluent to achieve a known concentration.
-
Sample Solution: Prepare the esomeprazole solution in the aqueous buffer of interest at the desired concentration.
5. Forced Degradation Study:
-
Acid Hydrolysis: Treat the sample solution with 0.1N HCl at 60°C for a specified time (e.g., 120 minutes).[3] Neutralize before injection.
-
Base Hydrolysis: Treat the sample solution with 0.1N NaOH at 60°C for a specified time (e.g., 120 minutes).[3] Neutralize before injection.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified time (e.g., 120 minutes).[3]
-
Thermal Degradation: Expose the solid drug or solution to elevated temperatures (e.g., 105°C for 2 hours).[3]
-
Photolytic Degradation: Expose the sample solution to UV and visible light in a photostability chamber.[3]
6. Analysis:
-
Inject the standard solution, the initial (time zero) sample solution, and the stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of esomeprazole.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.[9]
Visualizations
Caption: Major factors leading to the degradation of esomeprazole.
Caption: Workflow for a forced degradation study of esomeprazole.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. mdpi.com [mdpi.com]
- 6. hpu.edu.sy [hpu.edu.sy]
- 7. ClinPGx [clinpgx.org]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. jmpas.com [jmpas.com]
Technical Support Center: Degradation of Esomeprazole Potassium Under Acidic Conditions
This technical support center is designed for researchers, scientists, and drug development professionals investigating the stability of esomeprazole (B1671258) potassium. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments in acidic environments.
Frequently Asked Questions (FAQs)
Q1: Why is esomeprazole potassium so unstable in acidic conditions?
A1: Esomeprazole, a proton pump inhibitor, is inherently labile in acidic environments due to its chemical structure.[1][2] The acidic medium catalyzes a rapid chemical rearrangement of the esomeprazole molecule into a reactive tetracyclic sulfenamide (B3320178).[3] This instability is a critical factor that necessitates the formulation of esomeprazole in enteric-coated dosage forms to protect it from the acidic environment of the stomach.[4]
Q2: What are the primary degradation products of esomeprazole in an acidic medium?
A2: Under acidic conditions, esomeprazole degrades into several products. The initial rearrangement forms a reactive sulfenamide intermediate. This can be followed by the formation of other products, including a sulfide (B99878) impurity and various colored compounds.[4][5] More complex reactions can also occur, leading to the formation of both monomeric and dimeric degradation products.[5]
Q3: What analytical techniques are most suitable for monitoring the degradation of esomeprazole?
A3: The most common and effective technique for analyzing esomeprazole and its degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), typically with UV detection.[4][6] A C18 or C8 column is frequently used, with a mobile phase consisting of a buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent like acetonitrile.[4][6] The use of a photodiode array (PDA) detector is beneficial for assessing peak purity. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[5]
Q4: How does pH affect the rate of esomeprazole degradation?
A4: The degradation rate of esomeprazole is highly pH-dependent. The compound is significantly more stable in alkaline conditions, with maximum stability observed at pH 11.[7] Below pH 7.8, the rate of degradation increases dramatically.[7] Therefore, maintaining a neutral to alkaline pH is crucial during sample preparation and analysis to minimize degradation.
Quantitative Data Summary
The following tables summarize the extent of esomeprazole degradation under various acidic stress conditions as reported in the literature.
Table 1: Forced Degradation of Esomeprazole under Acidic Conditions
| Acid Condition | Temperature | Duration | Degradation (%) | Source |
| 0.1N HCl | 60°C | 120 minutes | ~2% | [1] |
| 0.05M HCl | Not Specified | 2 hours | ~4.8% | [6] |
Note: The extent of degradation can be influenced by the specific experimental conditions, including the presence of other excipients.
Experimental Protocols
Protocol for Forced Acidic Degradation of this compound
This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions.
Objective: To induce and analyze the degradation of this compound in an acidic environment.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Hydrochloric acid (HCl), 0.1N solution
-
Sodium hydroxide (B78521) (NaOH), 0.1N solution (for neutralization)
-
Methanol (B129727) or other suitable organic solvent
-
Volumetric flasks
-
Pipettes
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a minimal amount of methanol before diluting with 0.1N HCl in a volumetric flask to achieve the desired final concentration.
-
Stress Conditions: The solution is then typically subjected to elevated temperatures (e.g., 60°C) for a defined period (e.g., 2 hours) to accelerate degradation.[1]
-
Neutralization: After the stress period, cool the solution to room temperature and carefully neutralize it with an equivalent volume of 0.1N NaOH to halt the acid-catalyzed degradation.
-
Sample Analysis: The neutralized sample is then diluted with the mobile phase to a suitable concentration for HPLC analysis.
-
Chromatographic Analysis: Inject the prepared sample into a validated stability-indicating HPLC method to separate and quantify the remaining esomeprazole and its degradation products.
Troubleshooting Guides
Issue 1: Rapid and Complete Degradation of Esomeprazole Observed
-
Possible Cause: The acidic conditions are too harsh (concentration of acid is too high, or the temperature/duration of stress is excessive).
-
Recommended Solution:
-
Reduce the concentration of the acid (e.g., from 0.1N HCl to 0.05N HCl).[6]
-
Decrease the temperature or shorten the duration of the stress experiment.
-
Ensure prompt neutralization after the specified stress period.
-
Issue 2: Inconsistent or Irreproducible Degradation Results
-
Possible Cause:
-
Fluctuations in temperature during the experiment.
-
Inaccurate preparation of acidic or neutralization solutions.
-
Variability in the timing of the stress period or neutralization.
-
-
Recommended Solution:
-
Use a calibrated water bath or oven to maintain a constant temperature.
-
Ensure accurate preparation and standardization of all solutions.
-
Use a timer to precisely control the duration of the stress and neutralization steps.
-
Issue 3: Poor Peak Shape or Resolution in HPLC Analysis
-
Possible Cause:
-
Inappropriate mobile phase pH.
-
Column degradation or contamination.
-
Co-elution of degradation products.
-
-
Recommended Solution:
-
Adjust the mobile phase pH. A slightly alkaline pH can sometimes improve the peak shape of the parent drug.
-
Use a guard column to protect the analytical column. If performance degrades, wash or replace the column.
-
Optimize the HPLC method (e.g., gradient, mobile phase composition) to achieve better separation of all degradation products from the parent peak.
-
Visualizations
Caption: Simplified pathway of esomeprazole degradation in acidic conditions.
References
- 1. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 6. ajpaonline.com [ajpaonline.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase for Esomeprazole Potassium HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of Esomeprazole (B1671258) potassium.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase composition in Esomeprazole HPLC analysis?
A good starting point for the mobile phase is a mixture of a phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer and an organic modifier, typically acetonitrile (B52724). A common initial ratio to explore is a buffer to acetonitrile ratio in the range of 40:60 to 75:25 (v/v).[1][2][3] The pH of the buffer is a critical parameter and should be in the neutral to slightly alkaline range, typically between 7.0 and 8.0, to ensure good peak shape and stability of Esomeprazole.[1][4][5]
Q2: Why is the pH of the mobile phase so important for Esomeprazole analysis?
The pH of the mobile phase is crucial for several reasons. Esomeprazole is a basic compound and is prone to peak tailing due to interactions with residual acidic silanol (B1196071) groups on the surface of silica-based C18 columns.[4] Maintaining a mobile phase pH between 7.0 and 8.0 helps to suppress the ionization of these silanol groups, minimizing secondary interactions and thus reducing peak tailing.[1][4] Additionally, Esomeprazole is unstable in acidic conditions, and a neutral to alkaline pH helps to prevent its degradation during analysis.[6]
Q3: What is the most common peak shape problem observed for Esomeprazole and why?
The most frequently encountered peak shape problem is peak tailing.[4] This occurs because Esomeprazole, being a basic compound, can interact with the acidic residual silanol groups on the stationary phase of the column.[4] These secondary interactions can cause some of the analyte molecules to lag behind, resulting in an asymmetric peak with a tail.
Q4: How does the choice of buffer (e.g., phosphate vs. ammonium acetate) affect the separation?
The choice of buffer can significantly influence the resolution of Esomeprazole from its related substances. While phosphate buffers are commonly used, switching to an ammonium acetate buffer, even at the same pH, can alter the elution order of compounds and potentially improve separation.[1][7]
Q5: Can the organic modifier be something other than acetonitrile?
Yes, while acetonitrile is the most common organic modifier due to its favorable UV transparency and elution strength, methanol (B129727) can also be used.[8][9] The choice between acetonitrile and methanol can affect the selectivity and resolution of the separation. It is advisable to start with acetonitrile and explore methanol as an alternative if separation issues persist.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Esomeprazole, with a focus on mobile phase optimization.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Sub-optimal mobile phase pH: The pH may be too low, leading to interactions between the basic Esomeprazole and acidic silanol groups on the column.[4] | Adjust the mobile phase pH to a range of 7.0-8.0 to suppress silanol activity.[1][4] |
| Inappropriate buffer concentration: The buffer capacity may be insufficient to maintain a stable pH. | Ensure the buffer concentration is adequate, typically in the range of 10-50 mM. | |
| Column contamination or degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degraded.[1] | Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[1] | |
| Poor Resolution | Incorrect mobile phase composition: The ratio of organic modifier to buffer may not be optimal for separating Esomeprazole from its impurities. | Systematically vary the percentage of the organic modifier (e.g., acetonitrile). A higher percentage will generally decrease retention times but may also affect resolution.[1] |
| Sub-optimal pH: The pH may not be providing the best selectivity for the compounds of interest. | Experiment with small adjustments to the mobile phase pH within the 7.0-8.0 range to see if resolution improves.[1] | |
| Inappropriate buffer type: The chosen buffer may not be providing the best separation. | Consider switching from a phosphate buffer to an ammonium acetate buffer, as this can alter the elution order and improve resolution.[1][7] | |
| Shifting Retention Times | Inconsistent mobile phase preparation: Variations in buffer concentration, pH, or the ratio of organic modifier can lead to shifts in retention time.[1] | Ensure accurate and consistent preparation of the mobile phase for each run.[1] |
| Inadequate column equilibration: The column may not be fully equilibrated with the mobile phase before injection. | Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections. A minimum of 10 column volumes is recommended.[6] | |
| Fluctuations in column temperature: Temperature variations can affect retention times. | Use a column oven to maintain a constant and controlled temperature.[1] | |
| Peak Fronting | Sample overload: Injecting too much sample can lead to peak fronting.[4] | Reduce the sample concentration or injection volume.[4] |
| Sample solvent stronger than mobile phase: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[1][4] | Whenever possible, dissolve the sample in the mobile phase.[1][4] |
Data Presentation
Table 1: Summary of Reported Mobile Phase Compositions for Esomeprazole HPLC Analysis
| Buffer System | Organic Modifier | Ratio (Buffer:Organic) | pH | Column | Flow Rate (mL/min) | Detection (nm) | Reference |
| 0.025 M Potassium Dihydrogen Phosphate | Acetonitrile | 40:60 | 7.0 | C18 (250 x 4.6 mm, 5 µm) | 1.0 | 302 | [1] |
| 0.025 M Potassium Dihydrogen Phosphate | Acetonitrile | 20:80 | Not Specified | C18 (250 x 4.6 mm, 5 µm) | 1.0 | 302 | |
| 0.05 M Phosphate Buffer | Methanol:Acetonitrile | 45:55 (buffer:(methanol:acetonitrile)) | 7.0 | C18 | 1.0 | 302 | [9] |
| Phosphate Buffer | Acetonitrile | 50:50 | 7.0 | C18 (150 x 4.6 mm, 5 µm) | 0.5 | 300 | [5] |
| Potassium Dihydrogen Orthophosphate & NaOH | Acetonitrile | 40:60 | 6.8 | C18 (250 x 4.6 mm, 5 µm) | 1.0 | 280 | [10] |
| Sodium Phosphate Buffer | Acetonitrile | 75:25 | 7.6 | C18 (150 x 4.6 mm, 3 µm) | 1.0 | 280 | [2][3] |
| Ammonium Acetate | Acetonitrile | 3:1 (A) to 4:6 (B) | 7.65 | C8 (250 x 4.6 mm, 5 µm) | 1.5 | 280 | [7] |
| 0.05% Glacial Acetic Acid | Isopropanol | 85:15 | Not Specified | ODS (150 x 4.6 mm, 5 µm) | 1.0 | 280 | [11] |
Experimental Protocols
Protocol 1: Isocratic HPLC Method for Esomeprazole Potassium
This protocol is based on a commonly cited isocratic method for the determination of Esomeprazole.
1. Mobile Phase Preparation (Phosphate Buffer:Acetonitrile, 40:60, pH 7.0)
-
Buffer Preparation (0.025 M Potassium Dihydrogen Phosphate):
-
Accurately weigh 3.4 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water.
-
Adjust the pH of the buffer to 7.0 using a suitable base, such as a dilute sodium hydroxide (B78521) solution.
-
-
Mobile Phase Mixture:
-
Mix 400 mL of the prepared phosphate buffer with 600 mL of acetonitrile.
-
Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.
-
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient or controlled at 25-30°C.
-
Detection Wavelength: 302 nm.
-
Injection Volume: 10-20 µL.
3. Sample Preparation
-
Accurately weigh and dissolve a suitable amount of this compound standard or sample in the mobile phase to achieve a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Protocol 2: Gradient HPLC Method for Esomeprazole and Related Substances
This protocol is based on a gradient method suitable for separating Esomeprazole from its impurities.
1. Mobile Phase Preparation
-
Mobile Phase A (Ammonium Acetate Buffer):
-
Accurately weigh 0.77 g of ammonium acetate and dissolve in 1000 mL of HPLC-grade water.
-
Mix 750 mL of the ammonium acetate solution with 250 mL of acetonitrile.
-
Adjust the pH to 7.65 with dilute ammonia (B1221849) solution.
-
-
Mobile Phase B (Acetonitrile:Ammonium Acetate):
-
Mix 600 mL of acetonitrile with 400 mL of the prepared ammonium acetate solution.
-
Adjust the pH to 7.65 with dilute ammonia solution.
-
-
Degas both mobile phases before use.
2. Chromatographic Conditions
-
HPLC System: A gradient HPLC system with a UV detector.
-
Column: C8, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.5 mL/min.[7]
-
Column Temperature: 25°C.
-
Detection Wavelength: 280 nm.[7]
-
Injection Volume: 20 µL.[7]
-
Gradient Program:
-
A representative gradient program would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the main compound and its impurities. The exact gradient will need to be optimized based on the specific separation requirements.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach – ScienceOpen [scienceopen.com]
- 3. bio-integration.org [bio-integration.org]
- 4. benchchem.com [benchchem.com]
- 5. The RP-HPLC method for simultaneous estimation of esomeprazole and naproxen in binary combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CN110988180A - Method for analyzing related substances of esomeprazole magnesium based on hybrid mass spectrometry - Google Patents [patents.google.com]
- 8. scielo.isciii.es [scielo.isciii.es]
- 9. ptfarm.pl [ptfarm.pl]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. asianpubs.org [asianpubs.org]
Technical Support Center: Overcoming Esomeprazole Potassium Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of Esomeprazole potassium in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution unstable in certain buffers?
Esomeprazole is a proton pump inhibitor that is inherently unstable in acidic conditions. In an acidic environment, Esomeprazole undergoes rapid degradation into a reactive tetracyclic sulfenamide.[1] Its stability is significantly increased in neutral to alkaline solutions. For optimal stability, it is recommended to use buffers with a pH above 7.0.[2]
Q2: I'm observing precipitation when I dilute my this compound stock solution in my experimental buffer. What is the cause and how can I prevent it?
Precipitation upon dilution can be attributed to a few factors. If you are using a stock solution prepared in an organic solvent like DMSO, the final concentration of the organic solvent in your aqueous buffer might be too high, causing the drug to crash out. Additionally, the pH of your aqueous buffer plays a critical role. Esomeprazole has lower solubility at neutral or acidic pH.[2]
To prevent precipitation, ensure the final concentration of any organic solvent is minimal. It is also advisable to use a buffer with a pH of 7.2 or higher for dilution.[3] Preparing a more dilute stock solution can also help reduce the amount of organic solvent introduced into the aqueous medium.[3]
Q3: What is the recommended method for preparing a stock solution of this compound?
For creating a high-concentration stock solution, it is recommended to use an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for this compound.[1][3] It is advisable to prepare a concentrated stock solution in DMSO and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] Aqueous solutions of Esomeprazole are not recommended for storage for more than one day due to its instability.[3]
Q4: Can I dissolve this compound directly in my cell culture medium?
It is not recommended to dissolve this compound directly in cell culture medium.[3] It is best practice to first prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it to the final working concentration in the cell culture medium immediately before use. This approach minimizes the risk of precipitation and degradation.[3]
Q5: My this compound solution has turned a yellow color. Is it still viable for my experiment?
A change in color, such as turning yellow, can be an indication of Esomeprazole degradation. Given the instability of Esomeprazole, especially in aqueous solutions, it is always recommended to use freshly prepared solutions for your experiments to ensure the potency and integrity of the compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation or cloudiness in the solution | Low pH of the buffer. Esomeprazole has poor water solubility that is exacerbated at lower pH values.[2] | Use alkaline buffers, such as phosphate, borate, or glycine, with a pH adjusted to 9.0 or higher to maintain stability.[2] |
| High final concentration of organic solvent (e.g., DMSO) in the aqueous buffer. | Ensure the final concentration of the organic solvent in your experiment is insignificant. Prepare a more dilute stock solution to minimize the amount of organic solvent added.[3] | |
| Rapid loss of Esomeprazole potency | Degradation due to acidic pH of the buffer. Esomeprazole degrades rapidly in acidic conditions.[2] | Prepare Esomeprazole solutions in buffers with a pH above 7.0. For experiments requiring a specific pH, prepare the stock solution in an alkaline buffer and add it to your experimental buffer immediately before use.[2] |
| Inconsistent experimental results | Degradation of Esomeprazole in the experimental buffer over time. | Prepare Esomeprazole solutions fresh for each experiment to avoid issues related to instability. |
| Inaccurate concentration due to incomplete dissolution. | Ensure the this compound is completely dissolved in the initial stock solution. Gentle warming to 37°C or sonication can aid dissolution in organic solvents.[1] |
Quantitative Data: Solubility of Esomeprazole Salts
While specific quantitative solubility data for this compound is limited in the available literature, the following tables provide data for Esomeprazole magnesium and sodium salts, which can offer some guidance. The solubility of Esomeprazole is pH-dependent, with solubility increasing as the pH increases.
Table 1: Approximate Solubility of Esomeprazole Magnesium [3]
| Solvent | Approximate Solubility (mg/mL) |
| Ethanol | 1 |
| DMSO | 20 |
| DMF | 25 |
| 1:1 DMF:PBS (pH 7.2) | 0.5 |
Table 2: Approximate Solubility of Esomeprazole Sodium [3]
| Solvent | Approximate Solubility (mg/mL) |
| Ethanol | 10 |
| DMSO | 20 |
| DMF | 30 |
| PBS (pH 7.2) | 10 |
Table 3: Solubility of Esomeprazole Magnesium in Various Buffers at 25°C
| Solvent | Solubility (mg/mL) |
| Methanol | 1.214 |
| Phosphate buffer pH 7.4 | 0.521 |
| Simulated Intestinal fluid pH 6.8 | 0.475 |
| Phosphate buffer pH 6.8 | 0.466 |
| Simulated Gastric fluid pH 1.2 | 0.147 |
| 0.1 N HCl | 0.131 |
| Distilled water | 0.017 |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol details the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For a 1 mL stock solution of 10 mM, weigh 3.835 mg of this compound (Molecular Weight: 383.51 g/mol ).
-
Dissolving: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 1 mL for a 10 mM solution).
-
Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can be used to facilitate dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
-
Storage: Aliquot the stock solution into single-use sterile microcentrifuge tubes and store at -20°C or -80°C. Protect from light.
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer
This protocol outlines the dilution of the DMSO stock solution to a final working concentration in an aqueous buffer.
Materials:
-
Prepared this compound stock solution (e.g., 10 mM in DMSO)
-
Sterile aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Sterile pipette tips and tubes
Procedure:
-
Thawing: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Immediately before use, dilute the stock solution to the final desired concentration in the pre-warmed sterile aqueous buffer. It is recommended to perform serial dilutions to ensure accuracy, especially for low final concentrations.
-
Mixing: Gently mix the final working solution by pipetting up and down. Avoid vigorous vortexing.
-
Immediate Use: Use the freshly prepared working solution in your experiment without delay to minimize degradation.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting workflow for this compound solubility issues.
References
Preventing precipitation of Esomeprazole potassium in experimental assays
Frequently Asked Questions (FAQs)
Q1: My Esomeprazole potassium solution is cloudy immediately after preparation. What is the likely cause?
A1: Immediate cloudiness or precipitation upon dissolving this compound is often due to the use of an inappropriate solvent or an acidic pH. Esomeprazole is a weak base with limited stability in acidic conditions. It is highly recommended to use a slightly alkaline solvent (pH > 7) to ensure complete dissolution and prevent degradation, which can lead to precipitation.
Q2: I observed precipitation after adding my this compound stock solution to the cell culture medium. Why did this happen?
A2: This is a common issue and is likely due to a pH shift. Cell culture media are typically buffered around pH 7.2-7.4. If your Esomeprazole stock solution was prepared at a high pH (e.g., using NaOH), adding it to the buffered medium can lower the local pH, causing the drug to precipitate. To avoid this, consider preparing the stock in a buffer compatible with your assay system or using a lower concentration of the stock solution.
Q3: Can I dissolve this compound in DMSO?
A3: Yes, Esomeprazole is soluble in DMSO. However, it's crucial to prepare the stock solution at a high concentration and then dilute it into your aqueous assay buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells.
Q4: How does temperature affect the solubility of this compound?
A4: While specific data for this compound is unavailable, for many compounds, solubility increases with temperature. However, for Esomeprazole, the primary concern is its stability. At acidic pH, degradation is accelerated by higher temperatures. Therefore, it is recommended to prepare solutions fresh and store them at 2-8°C for short-term use. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Stock Solution | pH of the solvent is too low (acidic). | Prepare stock solutions in a slightly alkaline buffer (pH 8-9) or an organic solvent like DMSO. For aqueous solutions, consider using 0.1 N NaOH initially to dissolve and then dilute with a suitable buffer. |
| Concentration is too high for the chosen solvent. | Refer to the solubility data table below. You may need to use a different solvent or lower the concentration. | |
| Precipitation in Final Assay Medium | pH shock upon dilution of a high pH stock solution. | Prepare the stock solution in a buffer closer to the final assay pH, if possible. Alternatively, perform serial dilutions to minimize drastic pH changes. |
| Interaction with components in the medium. | Investigate potential interactions with divalent cations (e.g., Ca2+, Mg2+) or other components in your specific medium. | |
| Inconsistent Assay Results | Degradation of Esomeprazole due to acidic microenvironments. | Ensure all components of the assay are at a suitable pH. Prepare fresh solutions for each experiment. |
| Time-dependent precipitation. | Observe your solutions over the time course of your experiment. If precipitation occurs, you may need to adjust the formulation or reduce the experiment duration. |
Experimental Protocols
Protocol for Preparing a 10 mM Esomeprazole Aqueous Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder. For a 10 mM solution in 10 mL, you would need (Molecular Weight of this compound) x 0.01 moles/L x 0.01 L grams. (Note: The exact molecular weight of this compound is not standard; use the specific MW for your compound).
-
Initial Dissolution: Add the powder to a sterile conical tube. Add a small volume (e.g., 200 µL) of 0.1 N NaOH to the powder and gently vortex to dissolve.
-
Buffering: Once dissolved, add a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to bring the solution to the final desired volume. Ensure the final pH is above 7.
-
Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter if it is to be used in cell-based assays.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Quantitative Data
Table 1: Solubility of Esomeprazole in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 43 mg/mL | |
| Ethanol | Sparingly soluble | |
| Water | Sparingly soluble (highly pH-dependent) |
Note: "Sparingly soluble" indicates that a relatively large volume of solvent is required to dissolve a given amount of the solute.
Visualizations
Caption: Troubleshooting workflow for Esomeprazole precipitation.
Technical Support Center: Esomeprazole Potassium Interference in Biochemical Assays
Welcome to the Technical Support Center for troubleshooting esomeprazole (B1671258) potassium interference in biochemical assays. This resource is designed for researchers, scientists, and drug development professionals to identify and mitigate potential assay artifacts caused by esomeprazole.
Frequently Asked Questions (FAQs)
Q1: What is esomeprazole and why might it interfere with biochemical assays?
Esomeprazole is a proton pump inhibitor (PPI) used to reduce stomach acid. It is the S-enantiomer of omeprazole (B731).[1] Its chemical properties and biological activities can lead to interference in various biochemical assays through several mechanisms:
-
pH Instability: Esomeprazole is unstable in acidic conditions and degrades rapidly.[2] This can be a source of interference in assays performed at a low pH.
-
Intrinsic Fluorescence: Esomeprazole exhibits native fluorescence, which can interfere with fluorescence-based assays.[3]
-
Antioxidant Activity: Esomeprazole has been shown to have antioxidant properties, which can affect assays that measure oxidative stress or involve redox reactions.[4][5]
-
Metabolism and Metabolite Interference: Esomeprazole is primarily metabolized by the cytochrome P450 enzymes CYP2C19 and CYP3A4. Both esomeprazole and its metabolites can potentially interact with other compounds or assay components.[6]
-
Immunoassay Cross-Reactivity: There is evidence that PPIs like esomeprazole can cause false-positive results in certain immunoassays, such as the fecal immunochemical test (FIT).[7]
Q2: In which types of assays has esomeprazole or other PPIs been reported to cause interference?
-
Immunoassays: Proton pump inhibitors have been associated with a high rate of false-positive results in fecal immunochemical tests (FIT), an immunoassay used for colorectal cancer screening.[7] While package inserts for some PPIs mention the potential for false-positive urine screening tests for tetrahydrocannabinol (THC), several studies have found no evidence to support this claim with specific assays.[8][9][10]
-
Fluorescence-Based Assays: Due to its intrinsic fluorescence, esomeprazole has the potential to interfere with assays that use fluorescence as a readout. The fluorescence intensity of esomeprazole can be enhanced in the presence of certain reagents.[3]
-
Antioxidant Capacity Assays: Esomeprazole has demonstrated antioxidant activity by scavenging free radicals. This can lead to an overestimation of the antioxidant capacity of a sample or mask the effects of other compounds in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[5]
-
Luciferase Reporter Assays: While direct, potent inhibition of luciferase by esomeprazole is not well-documented in the provided results, its effects on cellular pathways could indirectly influence reporter gene expression. For instance, omeprazole has been shown to affect luciferase activity in the context of specific signaling pathways.[11] Given that a significant percentage of compounds in screening libraries can inhibit luciferases, it is prudent to test for this possibility.[12]
Q3: Can esomeprazole's metabolites interfere with assays?
Yes, the primary metabolites of esomeprazole, 5-hydroxyesomeprazole (B3061052) and esomeprazole sulphone, are structurally similar to the parent compound and could potentially interfere with assays if not adequately separated, particularly in quantification assays for esomeprazole itself.[2] This highlights the importance of considering metabolic conversion in cell-based assays where interference could arise from both the parent drug and its metabolites.
Troubleshooting Guides
Issue 1: Unexpected Results in an Immunoassay (e.g., ELISA)
Potential Cause: Cross-reactivity of esomeprazole or its metabolites with assay antibodies, or other matrix effects. As noted, PPIs have been linked to false positives in fecal immunochemical tests.[7]
Troubleshooting Steps:
-
Run a Compound-Only Control: Test esomeprazole in the assay matrix without the analyte of interest to see if it generates a signal on its own.
-
Spike and Recovery Analysis: Add a known amount of your analyte to a sample containing esomeprazole and determine the recovery percentage. Low or high recovery may indicate interference.
-
Serial Dilution: Dilute the sample containing esomeprazole to see if the interference is concentration-dependent.
-
Alternative Antibody Pair: If possible, try a different set of antibodies for your ELISA to see if the interference is specific to the antibodies being used.
Issue 2: High Background or Unexpected Signal in a Fluorescence-Based Assay
Potential Cause: Intrinsic fluorescence of esomeprazole.[3]
Troubleshooting Steps:
-
Measure Compound Fluorescence: Measure the fluorescence of esomeprazole at the excitation and emission wavelengths of your assay.
-
Use a Different Fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with the fluorescence spectrum of esomeprazole.
-
Implement a Pre-read Step: Measure the fluorescence of the assay plate after adding esomeprazole but before adding the final detection reagent. This background can then be subtracted from the final signal.
-
Assay in the Dark: Ensure that the assay is protected from light to minimize any potential photodecomposition of esomeprazole that might alter its fluorescent properties.
Issue 3: Inconsistent or Unexpected Results in an Antioxidant Capacity Assay
Potential Cause: The intrinsic antioxidant activity of esomeprazole is interfering with the assay chemistry.[4][5]
Troubleshooting Steps:
-
Characterize Esomeprazole's Activity: Determine the IC50 of esomeprazole in your specific antioxidant assay to understand its potency as a scavenger.
-
Use an Orthogonal Assay: Confirm your findings using a different antioxidant assay that relies on a different mechanism.
-
Subtract Compound Contribution: If the effect is additive, you may be able to subtract the contribution of esomeprazole from the total signal.
-
Consider In Vivo vs. In Vitro Effects: Be aware that esomeprazole has been shown to increase the total antioxidant capacity in tissues in vivo, which is a biological effect rather than a direct assay interference.[4]
Data Presentation
| Assay Type | Potential Interference Mechanism | Key Quantitative Data |
| Fecal Immunochemical Test (FIT) | Unknown (possible cross-reactivity) | PPI exposure increased the odds of a false-positive result (Adjusted Odds Ratio: 1.39).[7] |
| DPPH Radical Scavenging Assay | Antioxidant Activity | Esomeprazole IC50: 18.7 ± 5.7 µg/mL.[5] |
| Fluorescence Spectroscopy | Intrinsic Fluorescence | Emission maximum around 345 nm when excited at 306 nm in methanol (B129727) with NaOH and methyl cellulose.[3] |
| CYP2C19 Metabolism | Drug-Metabolite Interactions | CYP2C19 poor metabolizers can have approximately twice the plasma concentration of esomeprazole compared to normal metabolizers.[6] |
Experimental Protocols
Protocol 1: General Method for Assessing Compound Interference in a Biochemical Assay
-
Prepare Compound Stock Solution: Dissolve esomeprazole potassium in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Determine Compound's Effect on Assay Signal:
-
Prepare a series of dilutions of esomeprazole in the assay buffer.
-
In separate wells of a microplate, add the esomeprazole dilutions to the complete assay buffer (including all reagents except the enzyme/protein of interest).
-
Add the detection substrate and measure the signal (absorbance, fluorescence, or luminescence).
-
A significant signal in the absence of the target protein indicates direct interference with the assay readout.
-
-
Evaluate Effect on Enzyme/Protein Activity (or Binding):
-
Run the assay in the presence of a concentration range of esomeprazole.
-
Include appropriate controls:
-
Negative Control: No enzyme/protein.
-
Positive Control: Enzyme/protein without inhibitor.
-
Vehicle Control: Enzyme/protein with the same concentration of solvent used for esomeprazole.
-
-
-
Data Analysis:
-
Subtract the background signal (from the compound-only control) from the assay wells.
-
Calculate the percent inhibition or activation relative to the vehicle control.
-
If significant inhibition is observed, proceed to counter-screens to rule out non-specific mechanisms (e.g., aggregation).
-
Protocol 2: Counter-Screen for Promiscuous Inhibition by Aggregation
Promiscuous inhibitors often act by forming aggregates that sequester and inhibit enzymes non-specifically.[13][14][15]
-
Detergent-Based Assay:
-
Repeat the primary assay in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100).
-
If esomeprazole is an aggregate-based inhibitor, its apparent potency (IC50) should significantly increase (weaken) in the presence of the detergent.
-
-
Enzyme Concentration Dependence:
-
Perform the inhibition assay at two different enzyme concentrations (e.g., 1x and 10x).
-
The IC50 of a specific, reversible inhibitor should be independent of the enzyme concentration, whereas the IC50 of an aggregate-based inhibitor will often increase with higher enzyme concentrations.
-
-
Dynamic Light Scattering (DLS):
-
Use DLS to directly observe the formation of aggregates by esomeprazole at concentrations where inhibition is observed in the biochemical assay.
-
Mandatory Visualizations
Caption: Workflow for identifying and characterizing esomeprazole interference.
Caption: Troubleshooting logic for esomeprazole interference in biochemical assays.
Caption: Potential mechanisms of esomeprazole interference in biochemical assays.
References
- 1. A case study of AstraZeneca’s omeprazole/esomeprazole chiral switch strategy - GaBIJ [gabi-journal.net]
- 2. benchchem.com [benchchem.com]
- 3. Enhanced spectrofluorimetric determination of esomeprazole and pantoprazole in dosage forms and spiked human plasma using organized media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the H, K-ATPase inhibitor, esomeprazole magnesium, on gut total antioxidant capacity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Antioxidant Effects of the Proton Pump-Inhibiting Drugs Omeprazole, Esomeprazole, Lansoprazole, Pantoprazole, and Rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Esomeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Proton-pump inhibitors are associated with a high false-positivity rate in faecal immunochemical testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Up in Smoke: Uncovering a Lack of Evidence for Proton Pump Inhibitors as a Source of Tetrahydrocannabinol Immunoassay False Positives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An assessment of urine THC immunoassay in healthy volunteers receiving an oral proton-pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield and purity of Esomeprazole potassium synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of Esomeprazole (B1671258) potassium synthesis.
Frequently Asked Questions (FAQs)
Q1: My final yield of Esomeprazole potassium is consistently low. What are the potential causes?
A1: Low yield can stem from several factors throughout the synthetic process. The most critical step is the asymmetric oxidation of the sulfide (B99878) precursor (pyrmetazole). Key areas to investigate include:
-
Catalyst Inefficiency: The catalyst system, whether a transition metal complex (e.g., Titanium-tartrate or Iron-Schiff base) or an enzyme (e.g., Baeyer-Villiger monooxygenase), may be deactivated or used in suboptimal quantities.[1][2][3]
-
Suboptimal Reaction Conditions: Temperature, pH, solvent, and reaction time are critical. For instance, in transition metal catalysis, uneven temperature distribution in larger scale reactions can promote side reactions.[1][4]
-
Incomplete Reaction: The oxidation reaction may not have gone to completion. Monitor the reaction progress using techniques like TLC or HPLC to ensure all starting material is consumed.
-
Over-oxidation: The desired sulfoxide (B87167) (Esomeprazole) can be further oxidized to a sulfone impurity, which reduces the yield of the target compound.[2][5][6] This is often caused by an excess of the oxidizing agent or prolonged reaction times.
-
Losses during Work-up and Purification: Significant product loss can occur during extraction, crystallization, and filtration steps. Ensure pH is carefully controlled during work-up and that the crystallization solvent and conditions are optimized for maximum recovery.[7][8]
Q2: I am observing a significant sulfone impurity in my product. How can I minimize its formation?
A2: The sulfone impurity is a common byproduct resulting from over-oxidation.[2] To minimize its formation:
-
Control Oxidant Stoichiometry: Carefully control the amount of the oxidizing agent, such as hydrogen peroxide or cumene (B47948) hydrogen peroxide (CHP).[1] Use the minimum effective amount.
-
Reaction Temperature: Maintain the recommended reaction temperature. Excursions to higher temperatures can increase the rate of over-oxidation.
-
Monitor Reaction Progress: Closely monitor the reaction. Once the formation of Esomeprazole is maximized and the starting sulfide is consumed, quench the reaction promptly to prevent further oxidation to the sulfone.
-
Catalyst Choice: Some catalytic systems offer better selectivity than others. For example, engineered Baeyer-Villiger monooxygenase (BVMO) enzymes have been shown to produce very low levels of sulfone impurity (e.g., <0.1%).[2]
Q3: The enantiomeric purity (e.e.) of my Esomeprazole is below the required specification (>99.8%). What steps can I take to improve it?
A3: Achieving high enantiomeric excess (e.e.) is crucial and depends almost entirely on the asymmetric oxidation step.
-
Chiral Catalyst/Ligand Quality: The optical purity of your chiral ligand (e.g., (S,S)-diethyl tartrate) or chiral agent is paramount. Use a high-purity source.
-
Catalyst System Optimization: The choice of catalyst system is critical. Iron-based Schiff base catalysts and optimized Titanium/tartrate systems have demonstrated the ability to achieve very high e.e. values (>99.5%).[1]
-
Enzyme-based Synthesis: Biocatalytic methods using engineered enzymes can provide exceptionally high enantioselectivity, often exceeding >99% e.e.[1][2]
-
Purification/Resolution: While the primary goal is a highly selective synthesis, some processes use a chiral resolving agent like (S)-(-)-BINOL to purify the product if the initial e.e. is insufficient.[9] Another effective method is the selective crystallization of the desired potassium salt, which can enhance purity.[7]
Q4: How can I effectively purify the crude Esomeprazole to obtain the high-purity potassium salt?
A4: Purification is typically achieved by converting the crude Esomeprazole base into its potassium salt, which is then purified by crystallization.
-
Salt Formation: Treat the crude Esomeprazole with a potassium source, such as methanolic potassium hydroxide (B78521) or potassium methoxide, to form this compound.[8][10]
-
Crystallization: The key step is crystallization from a suitable solvent system. A common method involves dissolving the potassium salt in a solvent like acetone (B3395972) and then inducing crystallization, sometimes with the addition of an anti-solvent like ethanol (B145695).[7][8] This process effectively removes both chemical and chiral impurities.
-
Recrystallization: If necessary, a second recrystallization can be performed to achieve the desired purity level, often reaching >99.7%.[11]
Troubleshooting Guides
Guide 1: Low Yield Troubleshooting
This guide provides a logical workflow to diagnose and resolve issues related to low product yield.
// Nodes check_reaction [label="1. Check Reaction\nCompletion & Byproducts\n(TLC/HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; check_catalyst [label="2. Evaluate Catalyst\nSystem", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="3. Review Reaction\nConditions", fillcolor="#FBBC05", fontcolor="#202124"]; check_workup [label="4. Analyze Work-up\n& Purification Steps", fillcolor="#FBBC05", fontcolor="#202124"];
incomplete [label="Incomplete Reaction:\n- Increase reaction time\n- Increase temperature slightly\n- Check starting material purity", fillcolor="#F1F3F4", fontcolor="#202124"]; byproducts [label="Major Byproducts (e.g., Sulfone):\n- Reduce oxidant amount\n- Lower reaction temperature\n- Reduce reaction time", fillcolor="#F1F3F4", fontcolor="#202124"];
catalyst_activity [label="Catalyst Inactive:\n- Use fresh catalyst/ligand\n- Ensure anhydrous conditions\n(for Ti-systems)\n- Check catalyst loading", fillcolor="#F1F3F4", fontcolor="#202124"];
temp_issue [label="Temp/Time Incorrect:\n- Verify thermometer calibration\n- Ensure uniform mixing\n- Optimize based on literature", fillcolor="#F1F3F4", fontcolor="#202124"];
loss_issue [label="Product Loss Identified:\n- Optimize solvent for extraction\n- Refine crystallization conditions\n(solvent, temp, cooling rate)\n- Check filter for product passage", fillcolor="#F1F3F4", fontcolor="#202124"];
solution [label="Solution:\nImproved Yield", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_reaction; check_reaction -> incomplete [label="Starting material\nremains"]; check_reaction -> byproducts [label="Byproducts >5%"];
start -> check_catalyst [style=dashed]; check_catalyst -> catalyst_activity;
start -> check_conditions [style=dashed]; check_conditions -> temp_issue;
start -> check_workup [style=dashed]; check_workup -> loss_issue;
incomplete -> solution; byproducts -> solution; catalyst_activity -> solution; temp_issue -> solution; loss_issue -> solution; }
Caption: Troubleshooting workflow for diagnosing low yield.
Data & Protocols
Table 1: Comparison of Catalytic Systems for Esomeprazole Synthesis
| Catalytic System | Typical Yield | Enantiomeric Excess (e.e.) | Key Advantages | Common Challenges |
| Titanium/Tartrate | 55% - 85%[1] | >99.5%[1] | Well-established, high e.e. | Sensitive to water, potential for side reactions.[2] |
| Iron-Schiff Base | 77% - 87%[1][3] | ~99.9%[1] | Inexpensive, environmentally friendly metal.[12] | Ligand synthesis can be complex. |
| Manganese Porphyrin | ~82%[1] | ~90%[1] | Efficient catalysis. | Lower enantioselectivity compared to Ti/Fe systems. |
| Engineered BVMO | ~87% (lab scale)[1] | >99%[1][2] | "Green" pathway, high selectivity, low impurities.[1] | Scale-up can present mass transfer challenges.[2] |
Protocol 1: Asymmetric Oxidation using Titanium/Tartrate System
This protocol is a generalized procedure based on common literature methods.[1][8] Researchers should optimize conditions for their specific laboratory setup.
-
Catalyst Preparation:
-
To an inert, dry reaction vessel under a nitrogen atmosphere, add toluene.
-
Add D-(-)-diethyl tartrate (DET), followed by titanium (IV) isopropoxide (Ti(OiPr)₄). Stir for 15-30 minutes.
-
Carefully add a controlled amount of water to the mixture and stir to form the active catalyst complex.
-
-
Oxidation Reaction:
-
In a separate vessel, dissolve the sulfide precursor (5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)thio)-1H-benzimidazole) in toluene.
-
Cool the sulfide solution to 0-5 °C.
-
Add the prepared catalyst solution to the sulfide solution.
-
Add an organic base, such as diisopropylethylamine (DIPEA).
-
Begin the slow, dropwise addition of the oxidant, cumene hydroperoxide (CHP), maintaining the temperature at 0-5 °C.
-
Monitor the reaction by HPLC. The reaction is typically complete in 2-4 hours.
-
-
Work-up and Salt Formation:
-
Purification:
-
Filter the precipitated product under a nitrogen atmosphere and wash with cold toluene.
-
For further purification, dissolve the crude this compound in acetone at 50-55 °C.[8]
-
Clarify the solution by filtration if necessary.
-
Distill off the solvent completely under vacuum to obtain a residue.
-
Add ethanol to the residue and stir at room temperature for 1 hour, then cool to 0-5 °C to induce crystallization.[8]
-
Filter the crystalline product, wash with a small amount of cold ethanol, and dry under vacuum at 40-45 °C.
-
Protocol 2: Purity Analysis by Chiral HPLC
Ensuring the enantiomeric purity of Esomeprazole is critical.[13] This is a general method for analysis.
-
Column: Chiral stationary phase column, such as a polysaccharide-based column (e.g., Chiralcel OD-H, Chiralpak AD).[13]
-
Mobile Phase: A mixture of an alkane and an alcohol, for example, Hexane:Ethanol (70:30, v/v).[14]
-
Flow Rate: 0.6 - 1.0 mL/min.
-
Detection: UV detector at 302 nm.[14]
-
Column Temperature: 25 °C.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration.
-
Analysis: Inject the sample. The R-enantiomer (impurity) will typically elute before the S-enantiomer (Esomeprazole).[13] Quantify the R-enantiomer based on the peak area relative to the total area of both enantiomer peaks.
Synthesis and Purification Workflow
The following diagram illustrates the general process flow from the sulfide precursor to the final, purified this compound product.
// Nodes start_material [label="Sulfide Precursor\n(Pyrmetazole)", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidation [label="Asymmetric Oxidation\n(e.g., Ti/Tartrate + CHP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; crude_eso [label="Crude Esomeprazole\n(in organic solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; salt_formation [label="Salt Formation\n(add Methanolic KOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; crude_k_salt [label="Crude Esomeprazole K+\n(Precipitate)", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Crystallization\n(e.g., Acetone/Ethanol)", fillcolor="#FBBC05", fontcolor="#202124"]; final_product [label="High-Purity\nthis compound", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// In-process Controls (as annotations) qc1 (B7789326) [label="IPC 1: Monitor reaction\nby HPLC for completion\nand sulfone byproduct", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; qc2 [label="IPC 2: Analyze for\nchemical & chiral purity\nby HPLC", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start_material -> oxidation; oxidation -> crude_eso; crude_eso -> salt_formation; salt_formation -> crude_k_salt; crude_k_salt -> purification; purification -> final_product;
// Edges to QC oxidation -> qc1 [style=dashed, arrowhead=none]; purification -> qc2 [style=dashed, arrowhead=none]; }
Caption: General workflow for this compound synthesis.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Going Green in Process Chemistry: Optimizing an Asymmetric Oxidation Reaction To Synthesize the Antiulcer Drug Esomeprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102757421A - Purification method of esomeprazole - Google Patents [patents.google.com]
- 8. WO2010097583A1 - this compound polymorph and its preparation - Google Patents [patents.google.com]
- 9. WO2016142165A1 - Improved process for the optical purification of esomeprazole - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
- 11. CN102993181B - Preparation method of esomeprazole and preparation method of esomeprazole salt - Google Patents [patents.google.com]
- 12. Development of a Sustainable One-Pot Process for Esomeprazole Production via Enantioselective Iron Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Batch-to-Batch Variability of Esomeprazole Potassium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Esomeprazole (B1671258) potassium.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in Esomeprazole potassium?
Batch-to-batch variability of this compound can stem from several factors related to its inherent physicochemical properties and manufacturing processes. Key contributors include:
-
Physicochemical Instability: Esomeprazole is highly sensitive to acidic conditions, heat, humidity, light, and oxygen.[1][2][3] Degradation can occur if the compound is not protected from these environmental factors during manufacturing and storage.
-
Polymorphism: The existence of different crystalline forms (polymorphs) of this compound can impact its physical and chemical properties, including solubility and stability, leading to variability.[4][5]
-
Critical Process Parameters (CPPs): Variations in manufacturing process parameters such as mixing times, drying temperatures, and compression forces can significantly affect the final product's quality and consistency.[6]
-
Raw Material Attributes: The quality and characteristics of starting materials and excipients can introduce variability.
Q2: How does pH impact the stability and variability of this compound?
Esomeprazole is a weak base that is highly unstable in acidic environments.[2][3] Its stability increases in alkaline conditions. Maintaining a consistent and appropriate pH throughout the manufacturing process is crucial to prevent degradation and ensure batch-to-batch consistency.[1] Fluctuations in pH can lead to the formation of degradation products, affecting the purity, potency, and overall quality of the final product.[7]
Q3: What role does polymorphism play in the batch-to-batch variability of this compound?
This compound can exist in different crystalline forms, known as polymorphs.[4][5] Each polymorph can have distinct physicochemical properties, such as:
-
Solubility
-
Dissolution rate
-
Stability
-
Bioavailability
Inconsistent formation of a specific polymorph or the presence of a mixture of polymorphs between batches can be a significant source of variability. Controlling the crystallization process is therefore critical to ensure the consistent formation of the desired polymorphic form.
Troubleshooting Guides
Issue 1: Inconsistent Assay and Purity Results Between Batches
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Monitoring Actions |
| Degradation due to pH instability | - Monitor and control the pH of solutions throughout the manufacturing process, ensuring it remains in the optimal alkaline range.[1] - For lyophilized products, control the pH of the bulk solution to ensure the final product's reconstituted pH is within specification.[1] |
| Exposure to Oxygen | - During manufacturing, especially for solutions, minimize exposure to oxygen.[1] Consider processing under an inert atmosphere (e.g., nitrogen). |
| Thermal Degradation | - Strictly control temperature during drying and other heat-sensitive steps.[1] - Conduct stability studies at various temperatures to understand the degradation profile.[2] |
| Inadequate Mixing | - Validate mixing times and speeds to ensure homogeneity of the blend.[6] |
| Inaccurate Analytical Method | - Validate the analytical method (e.g., HPLC) for specificity, linearity, accuracy, and precision as per ICH guidelines.[8][9] |
Issue 2: Variations in Dissolution Profiles and Bioavailability
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Monitoring Actions |
| Polymorphic Inconsistency | - Characterize the polymorphic form of the active pharmaceutical ingredient (API) in each batch using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[4] - Tightly control crystallization conditions (solvent, temperature, agitation) to ensure consistent formation of the desired polymorph. |
| Particle Size Distribution (PSD) Variability | - Monitor and control the PSD of the API and key excipients.[4] - Evaluate the impact of milling and blending processes on PSD. |
| Inconsistent Formulation/Coating | - For enteric-coated formulations, ensure consistent application of the coating to prevent premature drug release in acidic environments.[2][10] - Monitor coating parameters such as spray rate, atomization pressure, and pan speed. |
| Variations in Compression Force | - For tablet formulations, monitor and control compression forces to ensure consistent tablet hardness and disintegration times.[6] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Assay and Purity
This protocol outlines a general method for determining the assay and purity of this compound. Method parameters should be optimized and validated for your specific product and equipment.
-
Instrumentation: A validated HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., potassium dihydrogen orthophosphate adjusted to a pH of 6.8 with sodium hydroxide) and acetonitrile (B52724) (e.g., in a 40:60 v/v ratio).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 280 nm.[8]
-
Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a standard solution of known concentration.[8]
-
Sample Preparation: For tablets, weigh and crush a representative number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of Esomeprazole and dissolve it in the mobile phase. Filter the solution before injection.[8]
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Compare the peak area of the esomeprazole peak in the sample chromatogram to that of the standard chromatogram to calculate the assay. Purity is determined by identifying and quantifying any impurity peaks relative to the main esomeprazole peak.
Visualizations
Logical Workflow for Investigating Batch-to-Batch Variability
Caption: Workflow for troubleshooting batch-to-batch variability.
Signaling Pathway of Esomeprazole Action and Potential for Variability
Caption: Pharmacokinetic and pharmacodynamic pathway of Esomeprazole.
References
- 1. mdpi.com [mdpi.com]
- 2. omicsonline.org [omicsonline.org]
- 3. hpu.edu.sy [hpu.edu.sy]
- 4. EP2040710A2 - Novel polymorph of this compound and process for its preparation - Google Patents [patents.google.com]
- 5. WO2010097583A1 - this compound polymorph and its preparation - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. scielo.isciii.es [scielo.isciii.es]
- 10. researchgate.net [researchgate.net]
Esomeprazole potassium storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of esomeprazole (B1671258) potassium in a laboratory setting.
Frequently Asked Questions (FAQs)
1. What is Esomeprazole Potassium?
This compound is the potassium salt of esomeprazole, the (S)-isomer of omeprazole.[1] It is a potent, orally active proton pump inhibitor that reduces acid secretion by inhibiting the H+, K+-ATPase in gastric parietal cells.[2][3][4] It is primarily used in research related to gastroesophageal reflux disease and other acid-related disorders.[2][3]
2. What are the primary safety concerns when handling this compound?
When handling this compound, it is crucial to avoid dust formation and inhalation.[5] Direct contact with skin and eyes should also be prevented.[5] In case of accidental contact or ingestion, appropriate first aid measures should be taken and medical attention sought.
3. What are the known incompatibilities of Esomeprazole?
Esomeprazole is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1] Contact with these substances should be avoided to prevent degradation of the compound.
Storage and Handling
Proper storage and handling are critical to maintain the integrity and stability of this compound.
Recommended Storage Conditions
| Parameter | Condition | Source |
| Temperature | Store in a dry, cool, and well-ventilated place.[5] Recommended storage at 2-8°C for the magnesium hydrate (B1144303) form. | [5][6] |
| Light | Protect from light. | [7] |
| Moisture | Store in a dry environment.[5] | [5] |
| Container | Keep in a tightly closed container.[5] | [5] |
Handling Best Practices
-
Ventilation: Handle in a well-ventilated area to minimize inhalation of dust.[5]
-
Personal Protective Equipment (PPE):
-
Dust Prevention: Avoid the formation of dust and aerosols during handling.[5]
-
Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[5]
Stability and Degradation
Esomeprazole is known to be sensitive to heat, humidity, and light.[7] Its stability is also highly dependent on pH.
Factors Affecting Stability
| Factor | Effect on Stability | Source |
| pH | Unstable in acidic conditions and more stable in alkaline conditions.[8] | [8] |
| Temperature | Higher temperatures accelerate degradation.[7] | [7] |
| Light | Sensitive to light, which can cause degradation.[7] | [7] |
| Humidity | Sensitive to humidity.[7] | [7] |
| Oxidation | Susceptible to degradation under oxidative stress.[6] | [6] |
Reconstitution and Solution Preparation
The following protocol is based on procedures for esomeprazole sodium for injection and should be adapted as needed for specific experimental requirements.
Experimental Protocol: Reconstitution of Esomeprazole for Injection
-
Reagent Preparation:
-
Prepare a sterile solution of 0.9% Sodium Chloride Injection, USP.
-
-
Reconstitution:
-
Aseptically add 5 mL of 0.9% Sodium Chloride Injection, USP to a vial containing 40 mg of esomeprazole.
-
Gently swirl the vial to dissolve the powder completely. Do not shake vigorously.
-
-
Visual Inspection:
-
The reconstituted solution should be clear and colorless to very slightly yellow.
-
Visually inspect the solution for particulate matter and discoloration before administration.[9]
-
-
Further Dilution (for infusion):
-
For a final volume of 50 mL, further dilute the reconstituted solution with 45 mL of 0.9% Sodium Chloride Injection, USP.[9]
-
-
Storage of Reconstituted Solution:
Troubleshooting Guide: Reconstitution
| Issue | Possible Cause | Recommended Action |
| Incomplete Dissolution | Insufficient solvent volume or inadequate mixing. | Ensure the correct volume of solvent is added. Continue to gently swirl the vial until all powder is dissolved. |
| Presence of Particulate Matter | Incomplete dissolution or contamination. | Do not use the solution. Discard the vial and prepare a new solution. |
| Discoloration | Degradation of the product. | A slight yellowing may be acceptable, but significant discoloration indicates potential degradation.[10] It is best to prepare a fresh solution. |
Experimental Workflows
Diagram: Reconstitution and Dilution Workflow
Caption: Workflow for the reconstitution and further dilution of this compound for experimental use.
References
- 1. Esomeprazole (potassium salt) | C17H18KN3O3S | CID 91933756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 161796-84-5 [chemicalbook.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound salt | 161796-84-5 | Proton Pump | MOLNOVA [molnova.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. hpu.edu.sy [hpu.edu.sy]
- 8. WO2010097583A1 - this compound polymorph and its preparation - Google Patents [patents.google.com]
- 9. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physical and chemical stability of esomeprazole sodium solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phmethods.net [phmethods.net]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for the Analysis of Esomeprazole Potassium
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry for the determination and quantification of active pharmaceutical ingredients (APIs) such as Esomeprazole. The validation of these HPLC methods is critical to ensure data accuracy, reliability, and regulatory compliance. This guide provides a comparative overview of various validated Reversed-Phase HPLC (RP-HPLC) methods for the analysis of Esomeprazole, offering insights into their performance and experimental protocols.
Comparison of Validated RP-HPLC Methods
The following table summarizes the key performance characteristics of several validated RP-HPLC methods for the analysis of Esomeprazole. These methods have been selected from recent studies and demonstrate a range of chromatographic conditions and performance metrics.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | Finepak SIL C18T-5 (250 x 4.6 mm, 5 µm)[1] | Hitachi Lachrom C8 (250 x 4.6 mm, 5 µm)[2] | C18 (250 mm × 4.6 mm i.d., 5.0 µm)[3][4] | Zorbax SB C18 (250 × 4.6 mm, 5 µm)[5] |
| Mobile Phase | 0.025M Potassium Dihydrogen Phosphate (B84403) Buffer: Acetonitrile (B52724) (20:80 v/v)[1] | 5 mM Potassium Dihydrogen Phosphate (pH 7.4): Acetonitrile (70:30 v/v)[2] | Acetonitrile: Phosphate Buffer (pH 7.4) (50:50 v/v)[3][4] | Buffer (6.8 g KH2PO4 + 0.9 g NaOH in 1000 ml water, pH 6.8): Acetonitrile (40:60 v/v)[5] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 1.0 mL/min[3][4] | 1.0 mL/min[5] |
| Detection Wavelength | 302 nm[1] | 302 nm[2] | 302 nm[3][4] | 280 nm[5] |
| Retention Time | Not Specified | 12-13 min[2] | ~6.5 min[3][4] | 3.2 min[5] |
| Linearity Range | Not Specified | 0.06–6.0 µg/mL[2] | 25-150 µg/mL[3][4] | 50-150 µg/mL[5] |
| Correlation Coefficient (R²) | 0.995[1] | >0.99 | 0.9991[3][4] | 0.9990[5] |
| Accuracy (% Recovery) | Not Specified | ~97.08%[2] | Not Specified | Within limits |
| Precision (%RSD) | <2% | <15%[2] | <2% | <2%[5] |
| Limit of Detection (LOD) | 0.0001 µg/mL[1] | 0.03 µg/mL[2] | 0.015 µg/mL[3][4] | Not Specified |
| Limit of Quantification (LOQ) | 0.0004 µg/mL[1] | 0.06 µg/mL[2] | 0.04 µg/mL[3][4] | Not Specified |
Experimental Protocols
Method 1
-
Chromatographic System: Agilent technology HPLC system with Borvin software.[1]
-
Column: Finepak SIL C18T-5 (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of 0.025M potassium dihydrogen phosphate buffer and acetonitrile in a ratio of 20:80 (v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detector set at 302 nm.[1]
-
Run Time: 10 minutes.[1]
-
Standard Solution Preparation: A standard solution is prepared by dissolving the Esomeprazole reference standard in a suitable solvent and diluting it to the desired concentration with the mobile phase.
-
Sample Preparation: For tablet dosage forms, a powder equivalent to a specific amount of Esomeprazole is accurately weighed, dissolved in a suitable solvent, sonicated for complete extraction, and then diluted with the mobile phase. The final solution is filtered through a 0.2 µm membrane filter before injection.[3]
Method 2
-
Chromatographic System: Hitachi Chromaster HPLC system consisting of a pump, column oven, and a photo diode array detector.[2]
-
Column: Hitachi Lachrom C8 (250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A mixture of 5 mM potassium dihydrogen phosphate (pH adjusted to 7.4) and acetonitrile in a ratio of 70:30 (v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at 302 nm.[2]
-
Internal Standard: Pantoprazole.[2]
-
Sample Preparation (Human Serum): Esomeprazole is extracted from serum samples using a protein precipitation method after the addition of the internal standard. The supernatant is then directly injected into the HPLC system.[2]
Method 3
-
Chromatographic System: Shimadzu HPLC system with an LC20AD pump and SPD-20A UV-visible detector.[3]
-
Column: C18 analytical column (250 mm × 4.6 mm i.d., 5.0 µm).[3][4]
-
Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and phosphate buffer (pH adjusted to 7.4 ± 0.05 with 5% potassium hydroxide). The mobile phase is filtered through a 0.5 µm membrane filter and degassed before use.[3][4]
-
Standard Solution Preparation: A standard stock solution (1 mg/mL) is prepared by dissolving Esomeprazole magnesium trihydrate in 0.1N sodium hydroxide (B78521). A working standard (20 µg/mL) is then prepared by diluting the stock solution with the mobile phase.[3]
-
Sample Preparation (Capsules): The powder from capsules equivalent to 100 mg of Esomeprazole is dissolved in 0.1N sodium hydroxide, sonicated, and diluted to volume. This solution is further diluted with the mobile phase and filtered before injection.[3]
Method 4
-
Chromatographic System: Not specified, but a standard RP-HPLC system is assumed.
-
Column: Zorbax SB C18 (250 × 4.6 mm, 5 µm).[5]
-
Mobile Phase: A mixture of a buffer and acetonitrile in a 40:60 (v/v) ratio. The buffer is prepared by dissolving 6.8 g of potassium dihydrogen orthophosphate and 0.9 g of sodium hydroxide in 1000 ml of water, with the pH adjusted to 6.8 with 0.2 M NaOH. The mobile phase is degassed before use.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detector at 280 nm.[5]
-
Standard Solution Preparation: Approximately 40 mg of Esomeprazole working standard is accurately weighed, dissolved in the diluent (mobile phase), sonicated, and diluted to 200 ml. The solution is then filtered.[5]
-
Sample Preparation (Enteric Coated Tablets): Twenty tablets are weighed and crushed. A powder quantity equivalent to 40 mg of Esomeprazole is taken, dissolved in the diluent, sonicated for 30 minutes, and diluted to volume. The solution is filtered before injection.[5]
Visualizing the Method Validation Process
To better understand the workflow and the relationship between different validation parameters, the following diagrams are provided.
Caption: A generalized workflow for the HPLC analysis of Esomeprazole.
Caption: Interrelationship of key HPLC method validation parameters.
References
A Preclinical Comparative Analysis of Esomeprazole and Omeprazole
Introduction: Omeprazole (B731), a widely used proton pump inhibitor (PPI), is a racemic mixture of two stereoisomers: R-omeprazole and S-omeprazole.[1] Esomeprazole (B1671258) is the S-enantiomer of omeprazole.[2][3] While the enantiomers are equipotent in their mechanism of action, their metabolic pathways differ, leading to significant pharmacological distinctions.[1][4][5] This guide provides an objective comparison of esomeprazole and omeprazole in preclinical settings, focusing on pharmacodynamics, pharmacokinetics, and toxicology, supported by experimental data.
Pharmacodynamics: Inhibition of Gastric Acid Secretion
In preclinical models, both esomeprazole and omeprazole have demonstrated dose-dependent inhibition of gastric acid secretion.[6] However, esomeprazole has been shown to provide more effective and sustained acid control compared to an equal dose of omeprazole.[7]
-
In Vivo Studies: In anesthetized rats, both compounds effectively inhibited dimaprit-induced gastric acid secretion.[6] Similarly, a study in horses found that esomeprazole and omeprazole were equally effective at increasing gastric pH.[6]
-
In Vitro Studies: In isolated rabbit gastric glands, both esomeprazole and omeprazole showed significant reductions in histamine- and dibutyryl adenosine (B11128) 3,5 cyclic monophosphate (dbcAMP)-evoked acid secretion with comparable potency.[6]
-
Ulcer Models: Both drugs were found to be equally effective in significantly reducing gastric hemorrhagic lesions induced by acidified ethanol (B145695) or indomethacin (B1671933) in rats.[6]
Table 1: Comparative Pharmacodynamics in Animal Models
| Model | Parameter Measured | Esomeprazole | Omeprazole | Key Finding | Reference |
| Anesthetized Rats | Inhibition of dimaprit-induced gastric acid secretion | Dose-dependent inhibition | Dose-dependent inhibition | Both compounds demonstrated comparable dose-dependent inhibition. | [6] |
| Isolated Rabbit Gastric Glands | Reduction of histamine- and dbcAMP-evoked acid secretion | Marked reduction | Marked reduction | Both compounds showed comparable potency in reducing acid secretion. | [6] |
| Adult Horses | Mean Gastric Fluid pH (± SD) | 6.28 (± 1.75) at 0.5 mg/kg | 6.13 (± 1.75) at 1 mg/kg | Both were equally effective at increasing gastric pH compared to placebo. | [6] |
| Rat Ulcer Models | Reduction of gastric hemorrhagic lesions | Significant reduction | Significant reduction | Both were equally effective in reducing lesions induced by acidified ethanol or indomethacin. | [6] |
Pharmacokinetics: The Stereoselective Advantage
The primary difference between esomeprazole and omeprazole lies in their stereoselective metabolism by the cytochrome P450 (CYP) enzyme system in the liver, primarily CYP2C19 and CYP3A4.[1][2]
-
Metabolism: R-omeprazole is metabolized more rapidly by CYP2C19 than S-omeprazole (esomeprazole).[2] This slower metabolism of esomeprazole results in a higher area under the plasma concentration-time curve (AUC) compared to an equivalent dose of racemic omeprazole.[6][8] This leads to greater systemic exposure and a more pronounced and sustained acid-suppressing effect.[1][6]
-
Bioavailability: The S-enantiomer (esomeprazole) has a higher bioavailability.[6] The dose-dependent increase in AUC for esomeprazole with repeated administration is due to a combination of decreased first-pass elimination and decreased systemic clearance.[8][9]
Table 2: Comparative Pharmacokinetic Insights
| Parameter | Esomeprazole (S-isomer) | Omeprazole (Racemic Mixture) | Key Difference | Reference |
| Primary Metabolizing Enzyme | CYP2C19 (slower rate) and CYP3A4 | CYP2C19 (faster rate for R-isomer) and CYP3A4 | Esomeprazole is metabolized more slowly by CYP2C19.[2][8] | [1][2][8] |
| Area Under the Curve (AUC) | Higher | Lower | Higher systemic exposure for esomeprazole at equivalent doses.[6][8] | [6][8][10] |
| Bioavailability | Higher | Lower | The S-enantiomer has higher bioavailability.[6] | [6] |
| Interindividual Variability | Lower | Higher | Esomeprazole provides a more predictable pharmacokinetic profile.[8][10] | [8][10] |
Toxicology
Repeat-dose toxicology studies have been conducted in rats and dogs to compare the toxicity profiles of esomeprazole and omeprazole.
-
Rat Studies: In 1-month, 3-month, and 13-week studies, the stomach was identified as a target organ of toxicity for both esomeprazole and omeprazole, particularly at high doses.[11] In the 3-month and 13-week studies, the kidney was also a target organ, with findings of basophilic cortical tubules and inflammatory cell infiltration in high-dose groups for both drugs.[11]
-
Dog Studies: Similar histopathological findings were observed in the stomachs of dogs that received either esomeprazole or omeprazole.[11]
The nonclinical development of esomeprazole was conducted as a bridging program to the information that supported the approval of omeprazole, given that esomeprazole is the S-enantiomer of omeprazole.[11]
Experimental Protocols
In Vivo Gastric Acid Secretion in Anesthetized Rats
-
Objective: To evaluate the effect of esomeprazole and omeprazole on stimulated gastric acid secretion.
-
Animal Model: Anesthetized rats.[6]
-
Procedure:
-
Gastric acid secretion is stimulated using agents like histamine (B1213489), pentagastrin, or dimaprit.[6]
-
The test compounds (esomeprazole or omeprazole) or a vehicle are administered to the animals.
-
The gastric juice is collected, and the acid output is measured to evaluate the inhibitory effects of the compounds.
-
In Vitro Acid Secretion in Isolated Rabbit Gastric Glands
-
Objective: To directly assess the inhibitory effect of PPIs on acid secretion.
-
Model: Isolated rabbit gastric glands.[6]
-
Procedure:
-
Gastric glands are isolated from rabbit stomachs.
-
Acid secretion is stimulated with agents like histamine or dbcAMP.[6]
-
The accumulation of a weak base, such as [¹⁴C]-aminopyrine (AP), is measured as an index of acid production.[12]
-
The concentration of the PPI required to reduce aminopyrine (B3395922) accumulation by 50% (IC50) is determined to assess potency.[12]
-
Pharmacokinetic Analysis in Animal Models
-
Objective: To determine and compare the pharmacokinetic profiles of esomeprazole and omeprazole.
-
Animal Models: Rats, dogs, or other relevant species.[13]
-
Procedure:
-
Drug Administration: A single dose of esomeprazole or omeprazole is administered, typically orally or intravenously.[14]
-
Serial Blood Sampling: Blood samples are collected at predetermined time points after drug administration.[14]
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentrations of the parent drug and its metabolites are quantified using a validated analytical method, such as LC-MS/MS.[1]
-
Parameter Calculation: Key pharmacokinetic parameters, including AUC, maximum concentration (Cmax), and half-life (t1/2), are calculated from the plasma concentration-time data.
-
Visualizations
Caption: Signaling pathway of proton pump inhibition by esomeprazole and omeprazole.
Caption: Stereoselective metabolism of omeprazole enantiomers by CYP enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. Preclinical Evaluation of Esomeprazole Safety and Toxicokinetics | Kosman | Safety and Risk of Pharmacotherapy [risksafety.ru]
- 4. researchgate.net [researchgate.net]
- 5. Comparative efficacy of esomeprazole and omeprazole: Racemate to single enantiomer switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Review article: pharmacology of esomeprazole and comparisons with omeprazole. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Pharmacokinetic studies with esomeprazole, the (S)-isomer of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Esomeprazole provides improved acid control vs. omeprazole In patients with symptoms of gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. benchchem.com [benchchem.com]
- 13. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Esomeprazole Potassium: A Comparative Efficacy Analysis Against Other Proton Pump Inhibitors
A comprehensive review of clinical data underscores the efficacy of esomeprazole (B1671258) potassium in the management of acid-related gastrointestinal disorders. This guide provides a detailed comparison of esomeprazole with other leading proton pump inhibitors (PPIs), supported by quantitative data from pivotal clinical trials and detailed experimental methodologies.
Proton pump inhibitors are the cornerstone of therapy for conditions such as gastroesophageal reflux disease (GERD) and erosive esophagitis (EE).[1][2][3] Their therapeutic efficacy is intrinsically linked to their ability to suppress gastric acid production by irreversibly inhibiting the H+/K+-ATPase (the proton pump) in gastric parietal cells.[4][5][6] A critical determinant of clinical success, particularly in the healing of erosive esophagitis, is the duration for which the intragastric pH is maintained above 4.0.[7][8]
Comparative Efficacy in Healing Erosive Esophagitis
Multiple large-scale clinical trials and meta-analyses have consistently demonstrated that esomeprazole provides a statistically significant, albeit modest, improvement in the healing rates of erosive esophagitis compared to other PPIs.[2][9][10]
A meta-analysis of 10 studies involving 15,316 patients revealed a 5% relative increase in the probability of healing of erosive esophagitis at 8 weeks with esomeprazole compared to other PPIs.[9][10] This translated to an absolute risk reduction of 4% and a number needed to treat (NNT) of 25.[9][10] The clinical benefit of esomeprazole appears to be more pronounced in patients with more severe grades of erosive esophagitis (Los Angeles grades C and D).[1][9][10] For these patients, the NNTs were 14 and 8, respectively.[9][10]
| PPI Comparison | Healing Rate at 4 Weeks | Healing Rate at 8 Weeks | Symptom Relief at 4 Weeks (Relative Risk) |
| Esomeprazole 40 mg vs. Omeprazole (B731) 20 mg | Esomeprazole showed a 10% relative increase in healing probability.[2] | Esomeprazole showed a 5% relative increase in healing probability.[2] | 1.08 (95% CI, 1.05-1.11)[9][10] |
| Esomeprazole 40 mg vs. Lansoprazole (B1674482) 30 mg | Data from a network meta-analysis suggests esomeprazole 40 mg improved efficacy by around 30%.[11] | Data from a network meta-analysis suggests esomeprazole 40 mg improved efficacy by around 30%.[11] | - |
| Esomeprazole 40 mg vs. Pantoprazole (B1678409) 40 mg | Esomeprazole demonstrated significantly higher healing rates (81% vs. 75%).[1] | Esomeprazole demonstrated significantly higher healing rates (96% vs. 92%).[1] | - |
| Esomeprazole 20 mg vs. Pantoprazole 20 mg (Maintenance) | - | Higher endoscopic and symptomatic remission rates over 6 months with esomeprazole (87% vs. 75%).[1] | - |
Superior Gastric Acid Control
The enhanced clinical efficacy of esomeprazole is largely attributed to its superior ability to control intragastric pH. Numerous pharmacodynamic studies have shown that esomeprazole maintains intragastric pH above 4.0 for a longer duration compared to other standard-dose PPIs.[2][7][8][12]
A five-way crossover study in patients with GERD symptoms demonstrated that on day 5 of treatment, esomeprazole 40 mg maintained intragastric pH above 4.0 for a mean of 14.0 hours, which was significantly longer than rabeprazole (B1678785) 20 mg (12.1 hours), omeprazole 20 mg (11.8 hours), lansoprazole 30 mg (11.5 hours), and pantoprazole 40 mg (10.1 hours).[7]
| Proton Pump Inhibitor | Mean Duration of Intragastric pH > 4.0 (hours) on Day 5 |
| Esomeprazole 40 mg | 14.0[7] |
| Rabeprazole 20 mg | 12.1[7] |
| Omeprazole 20 mg | 11.8[7] |
| Lansoprazole 30 mg | 11.5[7] |
| Pantoprazole 40 mg | 10.1[7] |
Experimental Protocols
Assessment of Erosive Esophagitis Healing
The primary efficacy endpoint in clinical trials for erosive esophagitis is the endoscopic healing rate.[11][13]
Methodology:
-
Baseline Endoscopy: Patients undergo an initial esophagogastroduodenoscopy (EGD) to confirm the presence and severity of erosive esophagitis.[13][14]
-
Grading: The severity of esophagitis is graded using the Los Angeles (LA) Classification System (Grades A-D), which is based on the extent of mucosal breaks.[9][14]
-
Treatment: Patients are randomized to receive a specific PPI treatment for a predefined period, typically 4 to 8 weeks.[1][2]
-
Follow-up Endoscopy: A repeat endoscopy is performed at the end of the treatment period to assess for complete mucosal healing, defined as the absence of any visible erosions (LA Grade 0).[13][14]
Measurement of Intragastric pH
Pharmacodynamic studies assessing the acid-suppressing effects of PPIs utilize 24-hour intragastric pH monitoring.[8][15][16]
Methodology:
-
Probe Placement: A pH-sensitive probe is inserted through the nose and positioned in the stomach.[15]
-
Data Recording: The probe continuously records the intragastric pH over a 24-hour period under standardized conditions, including meal times and physical activity.[15]
-
Data Analysis: The primary outcome measure is the percentage of the 24-hour period during which the intragastric pH is maintained above 4.0.[8][16] Other parameters include the median 24-hour intragastric pH.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of proton pump inhibitors and a typical experimental workflow for comparative efficacy studies.
References
- 1. Drug treatment strategies for erosive esophagitis in adults: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of esomeprazole in the treatment of gastroesophageal reflux disease (GERD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. news-medical.net [news-medical.net]
- 6. biomol.com [biomol.com]
- 7. benchchem.com [benchchem.com]
- 8. Review article: gastric acidity--comparison of esomeprazole with other proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Esomeprazole versus other proton pump inhibitors in erosive esophagitis: a meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative effectiveness and acceptability of the FDA-licensed proton pump inhibitors for erosive esophagitis: A PRISMA-compliant network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
- 13. tandfonline.com [tandfonline.com]
- 14. abidipharma.com [abidipharma.com]
- 15. 24-hour recording of intragastric pH in clinical trials: preconditions, methodology, and standardization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The role of pH in symptomatic relief and effective treatment of gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Enantiomeric Purity Analysis of Esomeprazole Potassium by Chiral HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity analysis of Esomeprazole (B1671258) potassium. It delves into various chiral stationary phases and mobile phase compositions, presenting supporting experimental data to aid in method selection and development. Furthermore, it briefly explores alternative techniques, offering a broader perspective on enantioselective analysis.
Introduction to Esomeprazole and Enantiomeric Purity
Esomeprazole is the S-enantiomer of omeprazole (B731), a proton pump inhibitor used to treat acid-related stomach conditions.[1] The stereospecific nature of its pharmacological activity necessitates strict control over its enantiomeric purity, as the presence of the R-enantiomer (the impurity) can impact efficacy and safety. Chiral HPLC is the most widely employed technique for the determination of enantiomeric excess in esomeprazole formulations.
Comparison of Chiral HPLC Methods
The separation of esomeprazole and its R-enantiomer is typically achieved on a chiral stationary phase (CSP). Polysaccharide-based CSPs are commonly used for this purpose. The choice of CSP and mobile phase composition is critical for achieving optimal resolution and analysis time. A summary of various validated chiral HPLC methods is presented in Table 1.
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Resolution (Rs) | Reference |
| Nucleocel Alpha S | Ethanol (B145695):Hexane (B92381) (70:30, v/v) | 0.65 | 302 | 5.55 | |
| Chiralpak IA | Methyl tert-butylether:Ethyl acetate:Ethanol:Diethylamine (60:40:5:0.1, v/v/v/v) | 1.0 | Not Specified | Not Specified | [2][3] |
| Kromasil Cellucoat | Hexane:Isopropanol:Trifluoroacetic acid (90:9.9:0.1, v/v/v) | Not Specified | Not Specified | 2.17 | [4] |
| Chiralpak ID-3 | Acetonitrile:Water (50:50, v/v) | 1.0 | 280 or 300 | Not Specified | [5] |
| Chiralcel OD-H | n-hexane:2-propanol:acetic acid:triethylamine (100:20:0.2:0.1, v/v) | 1.2 | 300 | >2 | [6] |
Table 1: Comparison of Various Chiral HPLC Methods for Esomeprazole Enantiomeric Purity Analysis
Detailed Experimental Protocol: Chiral HPLC Method using Nucleocel Alpha S
This section provides a detailed protocol for the enantiomeric purity analysis of Esomeprazole potassium based on a validated method.[1]
Objective: To determine the percentage of the R-enantiomer in an this compound sample.
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
Chromatographic Conditions:
-
Column: Nucleocel Alpha S
-
Mobile Phase: A mixture of ethanol and hexane in a 70:30 volume/volume ratio.[1]
-
Flow Rate: 0.65 mL/min.[1]
-
Injection Volume: 20 µL
-
Column Temperature: 25 °C.[1]
-
Detection: UV at 302 nm.[1]
Sample Preparation:
-
Standard Solution: Prepare a standard solution of omeprazole (which contains both S- and R-enantiomers) in the mobile phase.
-
Sample Solution: For tablets, weigh and grind ten tablets. An amount of powder equivalent to the average tablet weight is then transferred to a volumetric flask, and a solution of known concentration is prepared using the mobile phase as the diluent.[7]
Data Analysis: The percentage of the R-enantiomer is calculated using the following formula:
% R-enantiomer = (Area of R-enantiomer peak / (Area of S-enantiomer peak + Area of R-enantiomer peak)) * 100
Method Validation Data
The performance of a chiral HPLC method is assessed through validation parameters such as linearity, accuracy, precision, and limits of detection and quantification. Table 2 summarizes typical validation data for a chiral HPLC method for esomeprazole analysis.
| Validation Parameter | S-enantiomer | R-enantiomer | Reference |
| Linearity (r) | 0.999 | 0.998 | [1] |
| Accuracy (Recovery %) | 99.88% | 99.98% | [1] |
| Repeatability (RSD, %) | 1.52% | 1.80% | [1] |
| Intermediate Precision (RSD, %) | 1.16% | 0.99% | [1] |
| Limit of Detection (LOD) | 0.71 µg/mL | 1.16 µg/mL | [6] |
| Limit of Quantification (LOQ) | 2.16 µg/mL | 3.51 µg/mL | [6] |
Table 2: Summary of Method Validation Data for Chiral HPLC Analysis of Esomeprazole
Experimental Workflow
The following diagram illustrates the general workflow for the enantiomeric purity analysis of this compound by chiral HPLC.
Caption: Workflow for Chiral HPLC Analysis of Esomeprazole.
Alternative Methods for Enantiomeric Purity Analysis
While chiral HPLC is the gold standard, other techniques can also be employed for the enantiomeric purity analysis of esomeprazole.
-
Capillary Electrophoresis (CE): CE offers advantages such as high efficiency, short analysis times, and low consumption of solvents and samples.[7] Cyclodextrins are commonly used as chiral selectors in the background electrolyte for the separation of esomeprazole enantiomers.[8]
-
Supercritical Fluid Chromatography (SFC): SFC is considered a "green" alternative to HPLC as it primarily uses supercritical carbon dioxide as the mobile phase.[7] It can offer fast separations and is also suitable for preparative scale purification.
Conclusion
The enantiomeric purity of this compound is a critical quality attribute that is effectively monitored by chiral HPLC. A variety of chiral stationary phases and mobile phases can be utilized to achieve successful separation of the S- and R-enantiomers. The choice of method will depend on specific laboratory requirements, including desired resolution, analysis time, and available instrumentation. While chiral HPLC remains a robust and widely used technique, alternative methods like Capillary Electrophoresis and Supercritical Fluid Chromatography present viable options with distinct advantages. Method validation according to ICH guidelines is essential to ensure the reliability of the analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High performance liquid chromatography with photo diode array for separation and analysis of naproxen and esomeprazole in presence of their chiral impurities: Enantiomeric purity determination in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Esomeprazole Potassium and Potassium-Competitive Acid Blockers (P-CABs) in Acid Suppression Therapy
A deep dive into the mechanisms, clinical efficacy, and safety profiles of two major classes of acid-suppressing medications, providing researchers, scientists, and drug development professionals with a comprehensive guide for comparative evaluation.
In the landscape of acid-related gastrointestinal disorders, the evolution of therapeutic agents has led to significant advancements in patient care. For decades, proton pump inhibitors (PPIs), with Esomeprazole (B1671258) being a prominent member, have been the cornerstone of treatment. However, the emergence of potassium-competitive acid blockers (P-CABs) has introduced a new paradigm in acid suppression. This guide provides a detailed comparative study of Esomeprazole potassium and P-CABs, supported by experimental data, to elucidate their respective pharmacological profiles and clinical performance.
Mechanism of Action: A Tale of Two Inhibitory Pathways
This compound, the S-isomer of omeprazole, is a PPI that functions as a prodrug.[1] It requires activation in the acidic environment of the gastric parietal cells to its active form, a sulphenamide derivative.[2] This active metabolite then forms an irreversible covalent bond with the cysteine residues of the H+/K+ ATPase (proton pump), effectively inhibiting its function and preventing the final step of gastric acid secretion.[1][2]
In contrast, P-CABs, such as vonoprazan (B1684036) and tegoprazan (B1682004), employ a distinct and more direct mechanism of action.[1] They are not prodrugs and do not require acidic activation.[3] P-CABs competitively and reversibly bind to the potassium-binding site of the H+/K+ ATPase, thereby inhibiting the pump's activity.[1] This reversible, ionic binding allows for a rapid onset of action and a more sustained acid suppression that is independent of the proton pump's activation state.[1]
Pharmacokinetic and Pharmacodynamic Profile
The differing mechanisms of action translate to distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
| Parameter | This compound (PPI) | Potassium-Competitive Acid Blockers (P-CABs) |
| Activation | Requires acidic activation (prodrug)[2] | No activation required (active drug)[3] |
| Onset of Action | Slower, requires several days for maximal effect[2] | Rapid, maximal effect from the first dose[3] |
| Administration | Typically administered 30-60 minutes before a meal | Can be taken with or without food[3] |
| Acid Suppression | pH and proton pump activation dependent | Independent of luminal pH and pump activation state[1] |
| Metabolism | Primarily by CYP2C19, subject to genetic polymorphisms | Primarily by CYP3A4, less affected by CYP2C19 polymorphisms |
| Half-life | Short plasma half-life (approx. 1.5-2 hours)[2] | Longer plasma half-life (e.g., linaprazan (B1665929) glurate ~10 hours)[2] |
Clinical Efficacy: A Comparative Overview
Numerous clinical trials have compared the efficacy of Esomeprazole with various P-CABs in the management of acid-related disorders, primarily erosive esophagitis (EE) and Helicobacter pylori eradication.
Erosive Esophagitis
In the treatment of erosive esophagitis, P-CABs have demonstrated non-inferiority and, in some cases, superiority to Esomeprazole, particularly in more severe grades of the disease.
| Study Endpoint | Esomeprazole | P-CABs (Tegoprazan/Vonoprazan) |
| EE Healing Rate (Week 8) | 92.8% (40mg)[4] | 91.1% (Tegoprazan 50mg)[4] |
| EE Healing Rate (Week 8, non-inferiority trial) | 98.9% (40mg)[5] | 98.9% (Tegoprazan 50mg & 100mg)[5] |
| Sufficient Symptom Relief (GERD-Q score ≤1 at 4 weeks) | 93.3% (20mg)[6] | 60% (Vonoprazan 20mg)[6] |
One multicenter, randomized, double-blind, non-inferiority phase III trial comparing tegoprazan with esomeprazole in patients with EE found cumulative endoscopic healing rates at 8 weeks to be 91.1% for tegoprazan 50 mg and 92.8% for esomeprazole 40 mg, establishing the non-inferiority of tegoprazan.[4] Another similar study reported cumulative healing rates at week 8 of 98.9% for both tegoprazan (50 mg and 100 mg) and esomeprazole (40 mg).[5] However, a study comparing esomeprazole 20mg with vonoprazan 20mg for four weeks found that esomeprazole achieved a significantly higher rate of sufficient symptom relief (93.3% vs. 60%).[6]
Helicobacter pylori Eradication
The potent and sustained acid suppression by P-CABs is thought to enhance the efficacy of antibiotics used in H. pylori eradication regimens.
| Regimen | Eradication Rate (Intention-to-Treat) |
| Esomeprazole-based triple therapy (EAL) | 68.5%[7] |
| Vonoprazan-based triple therapy (VAL) | 97.7%[7] |
| Esomeprazole-based high-dose dual therapy (EA-HDDT) | 81.7%[8] |
| Vonoprazan-based high-dose dual therapy (VA-HDDT) | 86.9%[8] |
A randomized clinical trial comparing vonoprazan-based triple therapy (vonoprazan, amoxicillin (B794), levofloxacin (B1675101) - VAL) with esomeprazole-based triple therapy (esomeprazole, amoxicillin, levofloxacin - EAL) for 14 days demonstrated a significantly higher eradication rate for the VAL regimen (97.7% vs. 68.5%).[7] In a comparison of high-dose dual therapies, a 14-day regimen of vonoprazan with amoxicillin showed a numerically higher, though not statistically significant, eradication rate compared to esomeprazole with amoxicillin (86.9% vs. 81.7%).[8]
Safety and Tolerability
Both Esomeprazole and P-CABs are generally well-tolerated. The incidence of adverse events in comparative clinical trials has been largely similar between the two classes of drugs.[4][5][8] Common adverse events reported for both include headache, diarrhea, and nasopharyngitis.[4][5]
Experimental Protocols: A Representative Phase III Trial Design
The following outlines a typical experimental protocol for a multicenter, randomized, double-blind, non-inferiority trial comparing a P-CAB (e.g., Tegoprazan) with Esomeprazole for the treatment of erosive esophagitis.
1. Study Population:
-
Inclusion Criteria: Adult patients with endoscopically confirmed erosive esophagitis (Los Angeles Classification Grades A-D).[5][9]
-
Exclusion Criteria: History of significant gastrointestinal surgery, active peptic ulcer disease other than EE, or known hypersensitivity to the study drugs.[10][11]
2. Study Design:
-
A multicenter, randomized, double-blind, parallel-group, active-controlled, non-inferiority design.[4][9]
-
Patients are randomized in a 1:1 or 1:1:1 ratio to receive either the P-CAB (at one or two different doses) or Esomeprazole.[9]
3. Intervention:
-
Test Arm(s): P-CAB (e.g., Tegoprazan 50 mg or 100 mg) administered orally once daily.[5][9]
-
Control Arm: Esomeprazole 40 mg administered orally once daily.[5][9]
-
Placebos for each active drug are used to maintain blinding.[4]
4. Endpoints:
-
Primary Endpoint: Cumulative endoscopic healing rate at week 8, defined as the absence of mucosal breaks on endoscopy.[4][9]
-
Secondary Endpoints:
-
Endoscopic healing rate at week 4.[4]
-
Symptom improvement assessed by validated questionnaires such as the Reflux Disease Questionnaire (RDQ) and Gastroesophageal Reflux Disease Health-Related Quality of Life (GERD-HRQL) scores.[4]
-
Percentage of days without heartburn and other reflux-related symptoms, based on patient diaries.[4]
-
Safety and tolerability, monitored through adverse event reporting, vital signs, and laboratory tests.[5]
-
5. Statistical Analysis:
-
The primary efficacy analysis is typically performed on the per-protocol set (PPS) and corroborated with an analysis on the intention-to-treat (ITT) population.[9]
-
Non-inferiority is assessed by calculating the two-sided 95% confidence interval for the difference in healing rates between the treatment groups. The lower bound of this interval must be greater than a pre-specified non-inferiority margin (e.g., -10%).[9]
-
Secondary endpoints are analyzed using appropriate statistical tests for continuous and categorical data.[12]
Conclusion
Potassium-competitive acid blockers represent a significant evolution in acid suppression therapy, offering a distinct mechanism of action with several pharmacological advantages over traditional proton pump inhibitors like this compound. These advantages include a rapid onset of action, meal-independent dosing, and a more consistent effect that is less influenced by CYP2C19 genetic variations.
Clinical data largely support the non-inferiority of P-CABs to Esomeprazole in healing erosive esophagitis, with some evidence suggesting potential superiority in more severe cases and in H. pylori eradication regimens. The safety profiles of both drug classes appear comparable in short-term studies. For drug development professionals and researchers, P-CABs offer a promising avenue for addressing the unmet needs of patients with acid-related disorders, warranting further investigation into their long-term efficacy and safety. The choice between these agents may ultimately depend on the specific clinical indication, disease severity, and individual patient factors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Potassium-competitive acid blockers and advances in the management of patients with acid-related diseases: a narrative review [frontiersin.org]
- 4. Efficacy and safety of tegoprazan (LXI-15028) vs. esomeprazole in patients with erosive esophagitis: A multicenter, randomized, double-blind, non-inferiority phase Ⅲ trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. Comparative efficacy and safety of vonoprazan versus esomeprazole-based high-dose dual therapies for first-line Helicobacter pylori eradication: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Randomised phase 3 trial: tegoprazan, a novel potassium‐competitive acid blocker, vs. esomeprazole in patients with erosive oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inclusion/Exclusion Criteria | Boxer Lab [boxerlab.ucsf.edu]
- 11. Inclusion and Exclusion Criteria in a Clinical Trial - Kerlo Research [kerloresearch.com]
- 12. darmzentrum-bern.ch [darmzentrum-bern.ch]
A Comparative Guide to Analytical Methods for Esomeprazole Potassium
This guide provides a comprehensive cross-validation and comparison of common analytical methods for the quantification of Esomeprazole (B1671258) potassium in pharmaceutical formulations. The information presented is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate analytical technique for their specific research needs. The primary methods compared are High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV) Spectrophotometry.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its performance characteristics. The following tables summarize the key validation parameters for different HPLC and UV-Spectrophotometric methods used for Esomeprazole analysis, based on data from various studies.
High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | C18 column (250 mm × 4.6 mm, 5.0 µm)[1] | C18 analytical column (250 mm × 4.6 mm i.d., 5.0 µm) | Hitachi Lachrom C8 column (5 µm, 250 × 4.6 mm)[2] | Zorbax SB C18 column (250 × 4.6 mm, 5 µm)[3] |
| Mobile Phase | Potassium dihydrogen phosphate (B84403) buffer (0.025M): Acetonitrile (B52724) (20:80 v/v)[1] | Acetonitrile and phosphate buffer (pH 7.4) (50:50 v/v) | 5 mM potassium dihydrogen phosphate (pH 7.4) and acetonitrile (70:30)[2] | Buffer (pH 6.8): Acetonitrile (40:60 v/v)[3] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min | 1 mL/min[2] | 1.0 ml/min[3] |
| Detection Wavelength | 302 nm[1] | 302nm | 302 nm[2] | 280 nm[3] |
| Linearity Range | Not specified, R² = 0.995[1] | 25-150 µg/mL (R² = 0.9991) | 0.06–6.0 µg/mL[2] | 50-150 μg/ml (r²=0.9990)[3] |
| Limit of Detection (LOD) | 0.0001 µg/mL[1] | 0.015 µg/mL | 0.03 µg/mL[2] | Not specified |
| Limit of Quantitation (LOQ) | 0.0004 µg/mL[1] | 0.04 µg/mL | 0.06 µg/mL[2] | Not specified |
| Accuracy (% Recovery) | High recovery confirmed[1] | Not specified | 97.08% (average)[2] | <2% RSD[3] |
| Precision (%RSD) | Low relative standard deviation confirmed[1] | Not specified | < 15%[2] | <2%[3] |
UV-Spectrophotometric Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Solvent | Methanol[4] | Not specified | Water[5] |
| Detection Wavelength (λmax) | 299 nm[4] | 299nm[4] | 525 nm (after oxidation)[5] |
| Linearity Range | 2-10 µg/ml (r² = 0.999)[4] | 5–30 µg/ml (r² = 0.999)[4] | Not specified, R² = 0.9994[5] |
| Limit of Detection (LOD) | Not specified | Not specified | 1.01 µg/mL[5] |
| Limit of Quantitation (LOQ) | Not specified | Not specified | 3.35 µg/mL[5] |
| Accuracy (% Recovery) | 98-99.23%[4] | Not specified | High precision recovery reported[5] |
| Precision (%RSD) | < 2%[4] | < 2%[4] | Very low relative standard deviation reported[5] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of analytical methods. Below are representative protocols for each of the discussed techniques.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (column) and a mobile phase, followed by detection using a UV detector.[6]
Standard Stock Solution Preparation: Accurately weigh 10 mg of Esomeprazole and transfer it to a 10.0 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase to obtain a concentration of 1000 μg/mL.[1] Further dilutions are made with the mobile phase to prepare working standard solutions.[1]
Sample Preparation (Tablets): Weigh and crush ten tablets to obtain a fine powder.[4] An amount of powder equivalent to 100 mg of esomeprazole is accurately weighed and transferred to a 100 mL volumetric flask. Add 25 mL of 0.1N sodium hydroxide (B78521) solution and sonicate for 10 minutes for complete extraction. The solution is then made up to the mark with 0.1N sodium hydroxide solution. A portion of this solution is further diluted with the mobile phase and filtered through a 0.22 μm membrane filter before injection into the HPLC system.[1]
Chromatographic Conditions: The specific mobile phase composition, column type, flow rate, and UV detection wavelength are set according to the parameters outlined in the HPLC methods table above. The system is allowed to equilibrate before injecting the samples.
Calibration: A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of the prepared standard solutions.[6]
UV-Visible (UV-Vis) Spectrophotometry
Principle: This method is based on the measurement of the absorption of ultraviolet radiation by esomeprazole at a specific wavelength.[6]
Standard Stock Solution Preparation: Accurately weigh 10 mg of Esomeprazole and transfer it to a 10 ml volumetric flask.[4] Dissolve and make up the volume with methanol (B129727) to achieve a concentration of 1000 ppm.[4] From this stock solution, further dilutions are made using methanol to obtain the desired concentrations for the calibration curve.[4]
Sample Preparation (Tablets): Weigh and crush ten esomeprazole tablets into a fine powder.[4] An amount of powder equivalent to 40mg of esomeprazole is weighed and transferred to a 10ml volumetric flask and the volume is made up with methanol.[4] The solution is then filtered.[4]
Analysis: The absorbance of the standard and sample solutions is measured at the wavelength of maximum absorbance (λmax), typically around 299 nm, using methanol as a blank.[4][6] A calibration curve is generated by plotting absorbance versus concentration of the standard solutions.[4] The concentration of esomeprazole in the sample is then determined from this curve.[4]
Mandatory Visualization
Caption: HPLC analytical workflow for Esomeprazole.
Caption: UV-Vis Spectrophotometry workflow.
Caption: Method selection guide for Esomeprazole analysis.
References
A Comparative Guide to In Vitro and In Vivo Correlation (IVIVC) for Esomeprazole Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of different esomeprazole (B1671258) formulations, with a focus on the principles and application of In Vitro and In Vivo Correlation (IVIVC). The information presented is supported by experimental data from publicly available studies and is intended to assist researchers and drug development professionals in understanding the relationship between in vitro drug dissolution and in vivo pharmacokinetic performance of esomeprazole.
Esomeprazole, the S-isomer of omeprazole, is a proton pump inhibitor (PPI) widely used in the treatment of acid-related disorders.[1] Due to its instability in acidic environments, esomeprazole is typically formulated as enteric-coated or delayed-release dosage forms to protect the drug from degradation in the stomach. The development of generic and modified-release formulations of esomeprazole necessitates a thorough understanding of their in vivo behavior, often predicted through IVIVC.
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (usually the rate and extent of drug dissolution) and a relevant in vivo response, such as plasma drug concentration or amount of drug absorbed.[2] The U.S. Food and Drug Administration (FDA) provides guidance on the development and application of IVIVC, which can be used to set dissolution specifications and serve as a surrogate for in vivo bioequivalence studies.[3][4]
Experimental Protocols
The establishment of a meaningful IVIVC is critically dependent on the design and execution of both in vitro and in vivo studies.
In Vitro Dissolution Studies
The goal of in vitro dissolution testing is to measure the rate and extent of drug release from a dosage form under specified conditions. For enteric-coated formulations like esomeprazole, a two-stage dissolution method is often employed to simulate the transit from the acidic environment of the stomach to the more neutral pH of the intestine.
A typical dissolution method for esomeprazole delayed-release capsules involves:
-
Apparatus: USP Apparatus 2 (paddle method).
-
Acid Stage (Stomach Simulation): 0.1 N HCl for 2 hours.
-
Buffer Stage (Intestinal Simulation): Phosphate buffer at pH 6.8.
-
Rotation Speed: 75-100 rpm.
-
Sampling: Samples are withdrawn at predetermined time intervals from the buffer stage to determine the percentage of drug dissolved.[5][6]
For modified-release formulations, the dissolution testing may be extended over a longer period to characterize the complete release profile.[7][8] The analytical finish is typically performed using High-Performance Liquid Chromatography (HPLC) to quantify the amount of esomeprazole released.[9]
In Vivo Pharmacokinetic Studies
In vivo studies are designed to determine the rate and extent of drug absorption into the systemic circulation after administration of the drug product. For esomeprazole, these studies are typically conducted in healthy human volunteers under fasting and sometimes fed conditions.
Key elements of a pharmacokinetic study for esomeprazole formulations include:
-
Study Design: A randomized, single-dose, two-period, crossover design is common for bioequivalence studies.
-
Subjects: Healthy adult male and/or female volunteers.
-
Dosing: Administration of a single oral dose of the test and reference esomeprazole formulations.
-
Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and multiple points post-dose up to 12 or 24 hours) to capture the plasma concentration-time profile.[10]
-
Bioanalysis: Plasma concentrations of esomeprazole are determined using a validated analytical method, typically LC-MS/MS.
-
Pharmacokinetic Parameters: The primary pharmacokinetic parameters calculated include the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC).[10][11]
Data Presentation: A Comparative Look at Esomeprazole Formulations
The following tables summarize quantitative data from various studies on different formulations of esomeprazole. It is important to note that direct comparative IVIVC studies for esomeprazole potassium are not as readily available in the public domain as for esomeprazole magnesium. However, the data presented for esomeprazole magnesium and modified-release formulations provide valuable insights into the principles of IVIVC for this drug molecule.
Table 1: In Vitro Dissolution Data for Different Esomeprazole Formulations
| Formulation Type | Dissolution Medium (Buffer Stage) | Time (minutes) | % Drug Released (Mean) | Reference |
| Esomeprazole Magnesium Enteric-Coated Tablets | pH 6.8 Phosphate Buffer | 30 | >85% | [12] |
| Esomeprazole Modified-Release Pellets | pH 6.8 Phosphate Buffer | 60 | ~40% | [7][8] |
| Esomeprazole Modified-Release Pellets | pH 6.8 Phosphate Buffer | 120 | ~60% | [7][8] |
| Esomeprazole Modified-Release Pellets | pH 6.8 Phosphate Buffer | 480 | >80% | [7][8] |
Table 2: In Vivo Pharmacokinetic Parameters for Different Esomeprazole Formulations in Healthy Volunteers
| Formulation Type | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Reference |
| Esomeprazole Magnesium Enteric-Coated (Reference) | 40 mg | 1245.3 | 1.45 | 3457.2 | [7][8] |
| Esomeprazole Modified-Release Pellets (Test) | 40 mg | 654.8 | 6.00 | 3578.3 | [7][8] |
| Esomeprazole Enteric-Coated Tablets (Test vs. Reference) | 20 mg | GMR: 87.92-104.36% (90% CI) | ~2.0 | GMR: 87.82-101.54% (90% CI) | [10] |
| Esomeprazole Dual Delayed-Release (Test vs. Conventional) | 20 mg | GMR: 0.8541 (single dose) | Prolonged | GMR: 0.914 (multiple doses) | [13] |
*GMR: Geometric Mean Ratio; CI: Confidence Interval. The acceptance range for bioequivalence is typically 80-125%.
The data clearly illustrates the difference in performance between immediate-release (enteric-coated) and modified-release formulations. The modified-release formulation shows a slower rate of drug release in vitro, which translates to a lower Cmax, a prolonged Tmax, and a similar overall exposure (AUC) in vivo.[7][8] This controlled release profile can be beneficial in providing more sustained plasma concentrations.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the IVIVC of esomeprazole formulations.
References
- 1. Bioequivalence of two esomeprazole magnesium enteric-coated formulations in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. usp.org [usp.org]
- 6. uspnf.com [uspnf.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Preparation and in vitro/in vivo evaluation of esomeprazole magnesium-modified release pellets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijrpr.com [ijrpr.com]
- 10. Pharmacokinetics and bioequivalence study of esomeprazole magnesium enteric-coated tablets 20 mg in healthy Chinese subjects under fasting and fed conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. omicsonline.org [omicsonline.org]
- 12. banglajol.info [banglajol.info]
- 13. A Pharmacokinetic/Pharmacodynamic Study of Esomeprazole Comparing a Dual Delayed-Release Formulation (YYD601) to a Conventional Formulation Following Multiple Administrations in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Esomeprazole Salt Forms for Pharmaceutical Researchers
An objective guide for researchers, scientists, and drug development professionals on the performance and characteristics of different esomeprazole (B1671258) salt forms, with a focus on available data for esomeprazole potassium and its more widely studied counterpart, esomeprazole magnesium.
Esomeprazole, the S-isomer of omeprazole, is a widely used proton pump inhibitor (PPI) that effectively reduces gastric acid secretion. It is available in various salt forms, with the magnesium and sodium salts being the most common in commercial formulations. While this compound is utilized as a key intermediate in the synthesis of other esomeprazole salts, comprehensive head-to-head studies comparing its physicochemical and clinical properties with other salt forms are limited in publicly available literature. This guide consolidates the available data to provide a comparative overview for research and development purposes.
Physicochemical Properties
The choice of a salt form for an active pharmaceutical ingredient (API) is critical as it can significantly influence properties such as solubility, stability, and bioavailability. While direct comparative studies are scarce, the following table summarizes the known properties of this compound and magnesium salts based on available data.
| Property | This compound | Esomeprazole Magnesium (Trihydrate unless specified) |
| Molecular Formula | C₁₇H₁₈KN₃O₃S | (C₁₇H₁₈N₃O₃S)₂Mg · 3H₂O |
| Molecular Weight | 385.51 g/mol | 767.2 g/mol |
| Appearance | White to off-white solid.[1][2] | White to slightly colored powder. |
| Solubility | Soluble in DMSO and methanol (B129727).[1][3] | Slightly soluble in water (approx. 1.5 mg/mL), soluble in methanol and ethanol, and practically insoluble in heptane. Esomeprazole magnesium is sparingly soluble in aqueous buffers. For maximum solubility in aqueous buffers, it should first be dissolved in DMF and then diluted. It has a solubility of approximately 0.5 mg/ml in a 1:1 solution of DMF:PBS (pH 7.2).[4] |
| Stability | Data on aqueous stability is limited. | Unstable in acidic conditions, with acceptable stability in alkaline environments. The half-life of the magnesium salt at pH 6.8 is approximately 19 hours at 25°C and 8 hours at 37°C.[5] Different hydrate (B1144303) forms of esomeprazole magnesium exhibit varying stability. |
Pharmacokinetic Profiles
Bioequivalence and pharmacokinetic studies have been conducted on various formulations of esomeprazole, primarily focusing on the magnesium salt. These studies provide insights into the absorption, distribution, metabolism, and excretion of esomeprazole. While no direct clinical data for the potassium salt is readily available, the general pharmacokinetic parameters of esomeprazole are well-documented.
| Parameter | Esomeprazole (General, from Magnesium Salt studies) |
| Bioavailability | The absolute bioavailability of a single 40 mg oral dose is about 64%, increasing to 89% after repeated daily administration. For a 20 mg dose, the corresponding values are 50% and 68%. |
| Time to Peak Plasma Concentration (Tmax) | Approximately 1-2 hours after oral administration. |
| Protein Binding | Around 97% bound to plasma proteins. |
| Metabolism | Extensively metabolized by the cytochrome P450 system, primarily by CYP2C19 and to a lesser extent by CYP3A4. |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of scientific findings. Below are protocols for key experiments related to the stability and dissolution of esomeprazole, primarily based on studies of esomeprazole magnesium.
Stability Indicating HPLC Method
A High-Performance Liquid Chromatography (HPLC) method is essential for determining the stability of esomeprazole by separating the parent drug from its degradation products.
Objective: To quantify the amount of esomeprazole and its degradation products in a sample after exposure to stress conditions.
Methodology:
-
Chromatographic System: A Reverse-Phase HPLC (RP-HPLC) system with a UV detector is typically used.
-
Column: A C18 column (e.g., Phenomenex Luna C18) is a common choice.[6]
-
Mobile Phase: A mixture of a buffer solution (e.g., ammonium (B1175870) dihydrogen phosphate (B84403) or potassium dihydrogen orthophosphate adjusted to a specific pH, often around 7.0) and an organic solvent like acetonitrile (B52724) or methanol.[6][7][8]
-
Flow Rate: A typical flow rate is between 0.8 and 1.5 mL/min.[6][9]
-
Detection: UV detection at a wavelength of 302 nm or 280 nm is commonly employed.[6][7][9]
-
Sample Preparation:
-
Weigh and finely powder esomeprazole tablets.
-
Dissolve a portion equivalent to a specific amount of esomeprazole (e.g., 40 mg) in a suitable solvent like methanol, often with the aid of sonication.[6]
-
Dilute the solution to a known concentration with the mobile phase.
-
Filter the solution through a 0.22 µm or 0.45 µm membrane filter before injection into the HPLC system.[6][7]
-
Forced Degradation Studies: To establish the stability-indicating nature of the method, esomeprazole is subjected to various stress conditions:
-
Acid Hydrolysis: Exposure to an acidic solution (e.g., 0.1 M HCl) at an elevated temperature.[6]
-
Base Hydrolysis: Exposure to a basic solution (e.g., 0.1 M NaOH) at an elevated temperature.[6]
-
Oxidative Degradation: Treatment with an oxidizing agent like hydrogen peroxide.[10]
-
Thermal Degradation: Heating the solid drug or a solution of the drug.[6]
-
Photodegradation: Exposing the drug to UV or fluorescent light.[6]
In Vitro Dissolution Testing
Dissolution testing is critical for enteric-coated formulations of esomeprazole to ensure that the drug is protected from the acidic environment of the stomach and released in the intestine.
Objective: To measure the rate and extent of esomeprazole dissolution from a dosage form under specified conditions.
Methodology (Two-Stage Dissolution for Delayed-Release Formulations):
Stage 1: Acid Resistance
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 0.1 N Hydrochloric Acid (HCl).
-
Volume: Typically 300 mL.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 100 rpm.
-
Duration: 2 hours.
-
Procedure: After 2 hours, an aliquot of the medium is withdrawn to determine the amount of drug released, which should be minimal for an effective enteric coating.
Stage 2: Buffer Stage
-
Dissolution Medium: pH 6.8 phosphate buffer.
-
Volume: The volume is adjusted (e.g., to 1000 mL) with a concentrated buffer to raise the pH to 6.8.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 100 rpm.
-
Procedure: The test is continued in the buffer for a specified period (e.g., 45 minutes). Samples are withdrawn at predetermined time intervals, filtered, and analyzed for esomeprazole content, typically by HPLC or UV-Vis spectrophotometry. To prevent degradation in the collected samples, a stabilizing agent like NaOH is often added.[11]
Conclusion
The available scientific literature provides a substantial amount of data on esomeprazole magnesium, covering its physicochemical properties, stability, and analytical methodologies for its assessment. In contrast, data specifically on this compound is sparse, with its role often cited as an intermediate in synthetic processes. For researchers and drug developers, the extensive information on esomeprazole magnesium can serve as a valuable benchmark. However, the lack of direct head-to-head comparative studies necessitates that any development of alternative salt forms, such as this compound, would require comprehensive characterization to establish its performance profile relative to the well-documented magnesium salt. Future research focusing on direct comparisons of these salt forms would be highly beneficial to the pharmaceutical sciences.
References
- 1. This compound | 161796-84-5 [chemicalbook.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. allmpus.com [allmpus.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. omicsonline.org [omicsonline.org]
- 6. asianpubs.org [asianpubs.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. The RP-HPLC method for simultaneous estimation of esomeprazole and naproxen in binary combination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hpu.edu.sy [hpu.edu.sy]
- 10. jfda-online.com [jfda-online.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Esomeprazole Potassium
For researchers and scientists at the forefront of drug development, maintaining a secure laboratory environment is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of esomeprazole (B1671258) potassium, a widely used proton pump inhibitor. Adherence to these protocols is crucial for protecting laboratory personnel and minimizing environmental impact.
Immediate Safety and Disposal Plan
When handling esomeprazole potassium for disposal, it is imperative to follow established safety protocols. The primary directive from safety data sheets (SDS) is to manage waste material in strict accordance with national and local regulations.[1] this compound should be kept in its original or a suitable, clearly labeled container and must not be mixed with other waste streams to prevent unforeseen chemical reactions.[1][2]
Step-by-Step Disposal Protocol for Laboratory Settings
-
Consult the Safety Data Sheet (SDS): Before initiating any handling or disposal procedures, thoroughly review the product-specific SDS. This document contains critical information regarding hazards, necessary precautions, and detailed disposal instructions.[1]
-
Don Appropriate Personal Protective Equipment (PPE): To prevent direct contact with this compound, wearing the correct PPE is mandatory. This includes:
-
Gloves: Chemically resistant gloves, such as nitrile, are essential to prevent skin contact.[3]
-
Eye Protection: Safety goggles with side-shields should be worn to protect the eyes from potential dust or splashes.[1][3]
-
Lab Coat: A standard laboratory coat is necessary to protect personal clothing from contamination.[1][3]
-
Respiratory Protection: In situations where dust may be generated, a respirator is recommended to prevent inhalation.[3] All handling should occur in a well-ventilated area.[4][5]
-
-
Waste Containment and Segregation:
-
Unused or expired this compound, along with any contaminated materials (e.g., gloves, wipes, empty containers), must be treated as hazardous waste.[6]
-
Collect all this compound waste in a designated, compatible, and properly sealed hazardous waste container.[1][3] The original container is often a suitable choice.[3]
-
Clearly label the waste container as "Hazardous Waste" with the full chemical name, "this compound," and the accumulation start date.[3]
-
Store the sealed container in a designated and secure satellite accumulation area within the laboratory.[3]
-
-
Prohibited Disposal Methods:
-
Do not dispose of this compound down the drain or into sewer systems.[2][4] Wastewater treatment facilities are often not equipped to remove such pharmaceutical compounds, leading to water supply contamination.[2]
-
Do not discard this compound in the regular trash.[2] This can lead to environmental contamination and potential accidental ingestion by wildlife or humans.[2]
-
-
Engage a Licensed Disposal Company: The recommended method for the final disposal of this compound is through a licensed hazardous waste disposal company.[1] This ensures that the waste is managed and disposed of in compliance with all environmental regulations.[1]
-
Incineration: Where permissible, controlled incineration in a facility equipped with an afterburner and flue gas scrubbing is a potential disposal method.[1][4] This should be carried out by an accredited disposal contractor.[3]
-
Spill Management: In the event of a spill, prevent dust generation by using a damp cloth or a filtered vacuum for cleanup.[1][3] The collected material must be treated as hazardous waste.[3][6] Prevent the substance from entering drains or waterways.[1]
Environmental Fate and Ecotoxicity Data
Environmental risk assessments for esomeprazole indicate a low risk to the environment, primarily because the substance is extensively metabolized in the body before excretion, with less than 1% of the parent compound found in urine.[1] While not readily biodegradable, any residues that reach the aquatic environment are expected to degrade rapidly.[1]
| Parameter | Value | Reference |
| Biodegradation | Not readily biodegradable | [1] |
| Environmental Risk | Low | [1] |
| Parent Compound in Urine | < 1% | [1] |
Experimental Protocols
The disposal procedures outlined are a synthesis of best practices derived from safety data sheets and regulatory guidelines. No experimental protocols are directly cited for the disposal procedure itself, as it is based on established safety and environmental regulations.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Esomeprazole potassium
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Esomeprazole potassium. It outlines the necessary personal protective equipment (PPE), procedural guidance for handling and disposal, and emergency protocols to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | NIOSH-approved Respirator | For tasks with a high potential for generating dust or aerosols (e.g., weighing, preparing solutions), a respirator with a P100 filter is recommended. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1] |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Gloves must be inspected before use and changed immediately if contaminated.[2] |
| Eye Protection | Safety Goggles or Face Shield | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) are required.[1] A face shield may be worn in addition to goggles for enhanced protection. |
| Body Protection | Disposable Gown or Lab Coat | A dedicated disposable gown or a professionally laundered lab coat should be worn over personal clothing. For bulk processing, impervious and fire/flame-resistant clothing is recommended.[1] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in areas where this compound is handled. |
Occupational Exposure Limits
No publicly available occupational exposure limits (OELs) for this compound have been established by major regulatory bodies.[2][3][4] Some safety data sheets explicitly state that the substance has no established occupational exposure limit values.[2][3][4] A specialized monograph containing an OEL and an acceptable daily exposure (ADE) value is available from Affygility Solutions, but this information is not publicly accessible.[5]
Standard Operating Procedures
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[1][2]
-
Do not eat, drink, or smoke in the handling area.[6]
-
Use non-sparking tools to prevent electrostatic discharge.[1]
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
When weighing the substance, use a balance equipped with a draft shield.
-
To prepare solutions, slowly add the solvent to the solid this compound to prevent splashing.
Storage:
-
Store in a tightly sealed, suitable, and closed container.[2][3]
-
Keep in a cool, dry, and well-ventilated area.
-
Protect from light and moisture.
Disposal:
-
All waste materials, including empty containers, contaminated gloves, wipes, and other disposable labware, must be treated as hazardous waste.
-
Collect all this compound waste in clearly labeled, sealed, and leak-proof containers.
-
Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, or animal feed.[1]
Emergency Protocols
Spill Response:
-
Evacuate: Immediately evacuate personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Before attempting cleanup, put on the appropriate personal protective equipment as detailed in the table above.
-
Containment:
-
For solid spills, carefully scoop or sweep the material to avoid generating dust.
-
For liquid spills, use an inert absorbent material to contain the spill.
-
-
Cleanup: Use a chemical spill kit and work from the outside of the spill inward to prevent spreading.
-
Decontamination: Thoroughly decontaminate the spill area with a suitable cleaning agent.
-
Disposal: Collect all contaminated materials, including absorbent pads and used PPE, in a sealed and labeled container for disposal as hazardous waste.
-
Reporting: Report the incident to the laboratory supervisor and the institutional safety office.
First Aid:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Chemical Spill Workflow
Caption: Workflow for handling a chemical spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
